Product packaging for Disperse Orange 1(Cat. No.:CAS No. 2581-69-3)

Disperse Orange 1

Cat. No.: B1670848
CAS No.: 2581-69-3
M. Wt: 318.3 g/mol
InChI Key: YFVXLROHJBSEDW-UHFFFAOYSA-N
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Description

Disperse Orange 1 (CAS 2581-69-3), with the chemical name 4-anilino-4'-nitroazobenzene, is a disperse azo dye primarily used for coloring polyester fabrics and various plastic articles . In research, this compound serves as a valuable tool in multiple fields. It is prominently featured in flash photolysis experiments due to a well-characterized photo relaxation process involving isomerization between its trans and cis states, providing a model system for studying molecular dynamics . Furthermore, studies in genetic toxicology utilize this compound to investigate chromosomal damage; research has shown that it can increase the frequency of micronuclei in human lymphocytes and HepG2 cells, indicating its potential to cause chromosomal breakage or loss . It is also identified as a strong sensitizer in contact allergy studies, with evidence of cross-reactivity with certain metabolites like p-aminodiphenylamine (PADPA) . Commercial samples of the dye typically contain approximately 25% active compound by weight, with the remaining mass consisting of salts such as NaCl . Researchers value this compound for its application in demanding conditions, owing to its properties of heat resistance and lightfastness . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N4O2 B1670848 Disperse Orange 1 CAS No. 2581-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]-N-phenylaniline
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InChI

InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H
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InChI Key

YFVXLROHJBSEDW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]
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Molecular Formula

C18H14N4O2
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DSSTOX Substance ID

DTXSID7062536
Record name C.I. Disperse Orange 1
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Molecular Weight

318.3 g/mol
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Physical Description

Powder; [MSDSonline]
Record name C.I. Disperse Orange 1
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CAS No.

2581-69-3
Record name Disperse Orange 1
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Record name Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl-
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Record name DISPERSE ORANGE 1
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Foundational & Exploratory

Disperse Orange 1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 1, a monoazo dye, is characterized by its 4-anilino-4'-nitroazobenzene structure. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound. All quantitative data is presented in a structured format for clarity and comparative analysis.

Chemical Structure and Identification

This compound is an organic compound classified as an azo dye. Its chemical structure consists of a diphenylamine moiety linked to a 4-nitrophenyl group through an azo bridge.

IUPAC Name: 4-[(4-nitrophenyl)diazenyl]-N-phenylaniline[1]

CAS Number: 2581-69-3[1][2][3][4]

Molecular Formula: C18H14N4O2

Canonical SMILES: C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)--INVALID-LINK--[O-]

InChI Key: YFVXLROHJBSEDW-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications, from dyeing textiles to its potential use in research. These properties are summarized in the table below.

PropertyValueSource
Molecular Weight 318.33 g/mol
Appearance Brownish to dark purple solid powder
Melting Point 151-160 °C
Boiling Point 457.5 - 535 °C (estimate)
Water Solubility 0.4775 µg/L (at 25 °C)
Solubility Soluble in most organic solvents; slightly soluble in DMSO and Methanol (sonicated)
UV-Vis Absorption Maximum (λmax) 483 nm
Colour Index 11080

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction. The overall process involves two main stages: the diazotization of 4-nitroaniline and the subsequent coupling of the resulting diazonium salt with diphenylamine.

Synthesis Pathway

The chemical transformation for the synthesis of this compound can be visualized as follows:

Synthesis_of_Disperse_Orange_1 cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product cluster_reagents Reagents & Conditions R1 4-Nitroaniline I1 4-Nitrobenzenediazonium Salt R1:e->I1:w Diazotization R2 Diphenylamine P1 This compound R2:s->P1:n I1:e->P1:w Azo Coupling Reagent1 NaNO2, HCl Condition1 0-5 °C Reagent2 Coupling

Caption: Synthesis pathway of this compound via diazotization and azo coupling.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Diphenylamine

  • Ethanol

  • Ice

  • Distilled water

Procedure:

Step 1: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of 4-nitroaniline in 10 mL of concentrated hydrochloric acid with continuous stirring until complete dissolution.

  • In a separate beaker, prepare a solution of 2 M sodium nitrite by dissolving 1.38 g of NaNO2 in 20 mL of distilled water. Cool this solution to below 5°C in an ice bath.

  • Slowly add the 4-nitroaniline solution to the cold sodium nitrite solution while maintaining the temperature below 5°C with constant stirring. This will form the 4-nitrobenzenediazonium salt solution.

Step 2: Coupling Reaction

  • In a separate 500 mL beaker, dissolve 1.69 g (0.01 mol) of diphenylamine in a minimal amount of ethanol.

  • Slowly add the freshly prepared, cold diazonium salt solution to the diphenylamine solution with vigorous stirring. Maintain the temperature of the reaction mixture below 5°C using an ice bath.

  • A colored precipitate of this compound will begin to form. Continue stirring the mixture for 30-60 minutes in the ice bath to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the crude product with cold distilled water to remove any unreacted salts and acids.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Applications

This compound is primarily used as a disperse dye for coloring synthetic fibers such as polyester, nylon, and acetate. Its non-ionic nature and low water solubility make it suitable for application from an aqueous dispersion. It is also used in hair dye formulations. In a research context, its photoisomeric properties, specifically the trans-cis isomerization upon photo-relaxation, make it a useful compound for flash photolysis experiments.

Safety and Toxicology

This compound is considered a contact allergen and may cause skin sensitization. It is classified as a questionable carcinogen with experimental tumorigenic data. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx). Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of 4-anilino-4'-nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing methods for 4-anilino-4'-nitroazobenzene, a compound also known as Disperse Orange 1. The synthesis primarily involves a two-step process: the diazotization of p-nitroaniline followed by an azo coupling reaction with aniline. This document details the experimental protocols, quantitative data, and reaction pathways to facilitate a thorough understanding of the manufacturing process.

Overview of the Synthesis Pathway

The synthesis of 4-anilino-4'-nitroazobenzene is a classic example of azo dye formation. The overall process can be summarized as follows:

  • Diazotization: p-Nitroaniline is converted into a diazonium salt by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting p-nitrobenzenediazonium salt is then coupled with aniline. In this electrophilic aromatic substitution reaction, the diazonium salt acts as the electrophile and attacks the electron-rich aniline molecule, typically at the para position, to form the final azo compound, 4-anilino-4'-nitroazobenzene.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of 4-anilino-4'-nitroazobenzene.

Diazotization of p-Nitroaniline

This procedure outlines the formation of the p-nitrobenzenediazonium salt solution.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve p-nitroaniline in a solution of concentrated hydrochloric acid and water. For example, a solution can be made by adding 1.38 g of p-nitroaniline to a freshly prepared sulfuric acid solution (2 mL concentrated H₂SO₄ diluted in 10 mL of water)[1]. Another protocol suggests dissolving 0.7 g of p-nitroaniline in a mixture of 1.5 mL of water and 1.5 mL of concentrated HCl.

  • Cool the mixture to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite in water (e.g., 0.69 g of NaNO₂ in 2 mL of water)[1].

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution with constant stirring. The addition should be slow enough to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 10-15 minutes to ensure the diazotization is complete. The resulting solution contains the p-nitrobenzenediazonium salt and is ready for the coupling reaction.

Azo Coupling with Aniline

This procedure describes the reaction of the p-nitrobenzenediazonium salt with aniline to form 4-anilino-4'-nitroazobenzene.

Materials:

  • p-Nitrobenzenediazonium salt solution (from step 2.1)

  • Aniline

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH) solution (optional, for pH adjustment)

  • Ice

Procedure:

  • In a separate beaker, prepare a solution of aniline. For instance, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated hydrochloric acid and 20 ml of water, and then cool the solution in an ice bath[2].

  • Slowly add the cold p-nitrobenzenediazonium salt solution to the aniline solution with vigorous stirring. The reaction mixture should be kept in an ice bath to maintain a low temperature.

  • The coupling reaction is sensitive to pH. An acidic medium is generally preferred for the coupling of diazonium salts with amines[2]. The pH can be maintained between 4 and 5.

  • A colored precipitate of 4-anilino-4'-nitroazobenzene will form. The reaction mixture is typically stirred for several hours to ensure complete coupling. For similar disperse orange dyes, stirring for 8 hours or more has been reported.

  • After the reaction is complete, the solid product is collected by filtration.

Purification

Purification of the crude 4-anilino-4'-nitroazobenzene is essential to remove unreacted starting materials and byproducts. Recrystallization is a common method.

Procedure:

  • The crude product is washed with cold water to remove any inorganic salts and unreacted acids.

  • The washed product is then recrystallized from a suitable solvent. Ethanol or a mixture of ethanol and water are common solvents for recrystallizing azo dyes. The choice of solvent depends on the solubility of the compound at different temperatures.

  • The crude solid is dissolved in a minimum amount of the hot solvent. The solution is then allowed to cool slowly, leading to the formation of purified crystals.

  • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 4-anilino-4'-nitroazobenzene and similar azo dyes. It is important to note that yields can vary depending on the specific reaction conditions and scale.

ParameterValueReference
Diazotization Reactants
p-Nitroaniline1.38 g (0.01 mol)
Conc. H₂SO₄2 mL
Sodium Nitrite0.69 g (0.01 mol)
Coupling Reactants
Aniline4.5 mL (approx. 0.05 mol)
Reaction Conditions
Diazotization Temperature0-5 °C
Coupling Temperature15-20 °C (for a similar dye)
Product Information
Yield88% (for a similar process)
Purity>93.2% (for a similar dye)

Visualizations

The following diagrams illustrate the key processes in the synthesis of 4-anilino-4'-nitroazobenzene.

Synthesis_Pathway pNitroaniline p-Nitroaniline DiazoniumSalt p-Nitrobenzenediazonium Salt pNitroaniline->DiazoniumSalt  Diazotization (NaNO₂, HCl, 0-5°C) FinalProduct 4-Anilino-4'-nitroazobenzene DiazoniumSalt->FinalProduct  Azo Coupling Aniline Aniline Aniline->FinalProduct

Caption: Overall synthesis pathway of 4-anilino-4'-nitroazobenzene.

Experimental_Workflow Start Start Diazotization Diazotization of p-Nitroaniline Start->Diazotization Coupling Azo Coupling with Aniline Diazotization->Coupling Filtration Filtration of Crude Product Coupling->Filtration Purification Purification by Recrystallization Filtration->Purification End End Purification->End

Caption: Experimental workflow for the synthesis and purification.

Diazotization_Mechanism pNA p-Nitroaniline (Ar-NH₂) NNitrosoamine N-Nitrosoamine pNA->NNitrosoamine HNO2 Nitrous Acid (HNO₂) ProtonatedHNO2 Protonated Nitrous Acid HNO2->ProtonatedHNO2 + H⁺ Nitrosonium Nitrosonium Ion (NO⁺) ProtonatedHNO2->Nitrosonium - H₂O Nitrosonium->NNitrosoamine Diazohydroxide Diazohydroxide NNitrosoamine->Diazohydroxide Tautomerization Diazonium Diazonium Ion (Ar-N₂⁺) Diazohydroxide->Diazonium + H⁺, - H₂O

References

An In-depth Technical Guide to C18H14N4O2 (Disperse Orange 1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C18H14N4O2, commonly known as Disperse Orange 1. It details the compound's physicochemical properties, synthesis, and, most notably, its biological activities, including its cytotoxic and genotoxic effects. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications and mechanisms of action of this and similar azo compounds. The guide includes a detailed synthesis protocol, a summary of its biological impact with a focus on its effects on cancer cell lines, and a proposed signaling pathway for its induced apoptosis.

Introduction

This compound, also identified by its IUPAC name 4-((4-nitrophenyl)diazenyl)-N-phenylaniline, is a monoazo dye.[1] While historically used in the textile industry for dyeing synthetic fibers, recent scientific investigations have revealed significant biological activities that warrant further exploration, particularly in the fields of toxicology and oncology. This guide aims to consolidate the available scientific data on this compound, providing a valuable resource for its study and potential applications beyond its traditional use as a colorant.

Physicochemical Properties

This compound is an organic compound with the molecular formula C18H14N4O2. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C18H14N4O2[1]
Molecular Weight 318.33 g/mol [1]
IUPAC Name 4-((4-nitrophenyl)diazenyl)-N-phenylaniline[1]
Synonyms 4-Anilino-4'-nitroazobenzene, C.I. 11080, C.I. This compound[1]
CAS Number 2581-69-3
Appearance Red-light orange solid
Melting Point 151 °C
Solubility Soluble in most organic solvents, insoluble in water.

Synthesis

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling agent. In this case, 4-nitroaniline is diazotized and then coupled with N-phenylaniline (diphenylamine).

Experimental Protocol: Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of 4-((4-nitrophenyl)diazenyl)-N-phenylaniline.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N-phenylaniline (Diphenylamine)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

Step 1: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride solution. Ensure the temperature is maintained below 5 °C throughout the addition.

  • Continue stirring the mixture for 20-30 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium chloride solution.

Step 2: Azo Coupling with N-phenylaniline

  • In a 500 mL beaker, dissolve 1.69 g (0.01 mol) of N-phenylaniline in 50 mL of ethanol.

  • Cool this solution in an ice bath.

  • Slowly add the freshly prepared, cold 4-nitrobenzenediazonium chloride solution to the cold N-phenylaniline solution with vigorous stirring.

  • A colored precipitate of this compound will begin to form. To promote the coupling reaction, slowly add a 10% aqueous solution of sodium hydroxide until the reaction mixture is slightly alkaline.

  • Continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the completion of the reaction.

Step 3: Isolation and Purification

  • Isolate the crude this compound by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts and other water-soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Synthesis Workflow Diagram

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification 4-Nitroaniline 4-Nitroaniline Diazonium_Salt 4-Nitrobenzenediazonium Chloride 4-Nitroaniline->Diazonium_Salt + HCl, H2O HCl, H2O HCl, H2O NaNO2 NaNO2 NaNO2->Diazonium_Salt Ice_Bath_1 Ice Bath (0-5 °C) Ice_Bath_1->Diazonium_Salt Crude_Product Crude this compound Diazonium_Salt->Crude_Product N-phenylaniline N-phenylaniline N-phenylaniline->Crude_Product + Ethanol Ethanol Ethanol NaOH NaOH NaOH->Crude_Product pH adjustment Ice_Bath_2 Ice Bath Ice_Bath_2->Crude_Product Filtration Filtration Crude_Product->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product G cluster_stimulus Cellular Stress cluster_damage DNA Damage Response cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Execution Phase DO1 This compound DNA_Damage DNA Damage (Adducts, Frameshift Mutations) DO1->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Genotoxic and Mutagenic Profile of Disperse Orange 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the genotoxic and mutagenic effects of the azo dye Disperse Orange 1. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the toxicological profile of this compound.

Executive Summary

This compound, a widely used azo dye in the textile industry, has been demonstrated to exhibit genotoxic and mutagenic properties in various in vitro assays. The primary mechanism of its toxicity is linked to the metabolic reduction of its azo bond, leading to the formation of aromatic amines that can interact with DNA, inducing mutations and DNA damage. This guide summarizes the key evidence from Ames tests, comet assays, and micronucleus assays, providing a consolidated resource for assessing the potential risks associated with this compound.

Data Presentation: Quantitative Genotoxicity and Mutagenicity Data

The following tables summarize the quantitative data from key studies on the genotoxic and mutagenic effects of this compound.

Table 1: Comet Assay Results in HepG2 Cells

Concentration (μg/mL)Observed EffectReference
0.2Genotoxic effects observed[1][2]
0.4Genotoxic effects observed[1][2]
1.0Genotoxic effects observed[1]
2.0Genotoxic effects observed
4.0Genotoxic effects observed

Table 2: Micronucleus Assay Results

Cell TypeConcentration (μg/mL)Observed EffectReference
Human Lymphocytes0.2Similar to negative control
Human Lymphocytes> 0.2 - 1.0Dose-response increase in micronuclei formation
Human Lymphocytes> 1.0Decrease in micronuclei number
HepG2 CellsUp to 2.0Dose-dependent increase in micronuclei frequency
HepG2 Cells> 2.0Reduction in micronuclei number

Table 3: Ames Test (Salmonella/Microsome Mutagenicity Assay) Results

Salmonella typhimurium StrainKey FindingReference
TA98 and YG1041Greater mutagenic responses, suggesting induction of frameshift mutations.
Strains overproducing nitroreductase and o-acetyltransferaseGreatly enhanced mutagenicity, highlighting the role of these enzymes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay was utilized to assess DNA damage in the human hepatoma cell line (HepG2).

  • Cell Culture and Treatment: HepG2 cells were cultured under standard conditions. Cells were then exposed to this compound at concentrations of 0.2, 0.4, 1.0, 2.0, and 4.0 μg/mL for a specified duration.

  • Cell Encapsulation: Following treatment, cells were harvested, mixed with low-melting-point agarose, and layered onto microscope slides pre-coated with normal melting point agarose.

  • Lysis: The slides were immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: Slides were placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis was then conducted at a specific voltage and duration.

  • Neutralization and Staining: Slides were neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Comets were visualized using a fluorescence microscope. The extent of DNA damage was quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Micronucleus Assay

The micronucleus assay was performed on both human lymphocytes and HepG2 cells to evaluate chromosomal damage.

  • Cell Culture and Treatment: Human lymphocytes were obtained from peripheral blood and cultured. HepG2 cells were maintained in appropriate culture media. Both cell types were treated with various concentrations of this compound.

  • Cytochalasin B Treatment: Cytochalasin B was added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored for micronuclei.

  • Harvesting and Slide Preparation: Cells were harvested, treated with a hypotonic solution, and fixed. The cell suspension was then dropped onto clean microscope slides.

  • Staining: The slides were stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, were scored in binucleated cells under a microscope. The frequency of micronucleated cells was determined.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test was conducted to assess the mutagenic potential of this compound using various strains of Salmonella typhimurium.

  • Bacterial Strains: Histidine-dependent strains of S. typhimurium were used, including TA98 (for detecting frameshift mutagens) and YG1041 (which overproduces nitroreductase and O-acetyltransferase).

  • Metabolic Activation: The test was performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver homogenate) to simulate mammalian metabolism.

  • Exposure: The bacterial strains were exposed to different concentrations of this compound in the presence of a minimal amount of histidine.

  • Plating and Incubation: The treated bacteria were plated on a minimal agar medium lacking histidine. The plates were then incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicated a mutagenic effect.

Mandatory Visualizations

The following diagrams illustrate key processes related to the genotoxicity of this compound.

experimental_workflow_genotoxicity Genotoxicity Testing Workflow for this compound cluster_assays In Vitro Assays cluster_endpoints Genotoxic Endpoints Ames Ames Test (S. typhimurium) Mutation Gene Mutation (Frameshift) Ames->Mutation Detects Comet Comet Assay (HepG2 Cells) DNA_Damage DNA Strand Breaks Comet->DNA_Damage Detects Micronucleus Micronucleus Assay (Human Lymphocytes & HepG2) Chromo_Aberration Chromosomal Damage Micronucleus->Chromo_Aberration Detects DisperseOrange1 This compound DisperseOrange1->Ames DisperseOrange1->Comet DisperseOrange1->Micronucleus metabolic_activation_pathway Proposed Metabolic Activation of this compound cluster_enzymes Metabolic Enzymes DO1 This compound (Azo Dye) AromaticAmines Aromatic Amines (e.g., p-nitroaniline) DO1->AromaticAmines Azo Reduction DNA_Adducts DNA Adducts AromaticAmines->DNA_Adducts Further Activation Mutagenesis Mutagenesis & Genotoxicity DNA_Adducts->Mutagenesis Nitroreductase Nitroreductase Nitroreductase->DO1 Catalyzes O_Acetyltransferase O-Acetyltransferase O_Acetyltransferase->AromaticAmines Catalyzes

References

Unveiling the Cytotoxicity of Disperse Orange 1 in HepG2 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 1 (DO1), an azo dye commonly used in the textile industry, has come under scrutiny for its potential adverse effects on human health and the environment. This technical guide provides an in-depth overview of the cytotoxic effects of DO1 specifically on human liver carcinoma HepG2 cells, a widely used in vitro model for hepatotoxicity studies. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known and putative mechanisms of action to serve as a comprehensive resource for researchers in toxicology and drug development.

Data Presentation

The following tables summarize the key findings from studies on the cytotoxicity of this compound in HepG2 cells. It is important to note that detailed quantitative data, such as specific IC50 values and precise apoptosis rates, are not extensively available in the public domain. The information presented is based on the existing literature.

Table 1: Cytotoxicity of this compound on HepG2 Cells

AssayEndpointIncubation TimeConcentrationResultReference
MTT / CCK-8Mitochondrial Activity72 hoursNot specifiedReduced mitochondrial activity[1]
Micronucleus AssayGenotoxicityNot specified≥ 2.0 µg/mLIncreased frequency of micronuclei[2]
Not specifiedApoptosisNot specifiedNot specifiedInduces apoptosis[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide established protocols for the key experiments relevant to assessing the cytotoxicity of this compound.

Cell Viability Assays (MTT and CCK-8)

Mitochondrial activity, an indicator of cell viability, was assessed in studies with this compound.[1]

Protocol: MTT Assay

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assays

This compound has been reported to induce apoptosis in HepG2 cells.[3]

Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

  • Cell Treatment: Treat HepG2 cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Genotoxicity Assay

Protocol: Micronucleus Assay

  • Cell Treatment: Treat HepG2 cells with this compound.

  • Cytochalasin B Addition: Add cytochalasin B to arrest cytokinesis.

  • Cell Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix with a methanol/acetic acid solution.

  • Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides and stain with Giemsa or another suitable DNA stain.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound in HepG2 cells.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assays cluster_2 Apoptosis & Cell Death Analysis cluster_3 Oxidative Stress & Mitochondrial Function cluster_4 Cell Cycle Analysis HepG2 HepG2 Cell Culture Treatment Treatment with this compound (Dose- and Time-Response) HepG2->Treatment MTT MTT / CCK-8 Assay Treatment->MTT AnnexinV Annexin V / PI Staining (Flow Cytometry) Treatment->AnnexinV WesternBlot_Apoptosis Western Blot (Caspases, Bcl-2 family) Treatment->WesternBlot_Apoptosis ROS ROS Detection (DCFH-DA Assay) Treatment->ROS MMP Mitochondrial Membrane Potential (JC-1 Assay) Treatment->MMP CellCycle Propidium Iodide Staining (Flow Cytometry) Treatment->CellCycle

Caption: A generalized workflow for investigating the cytotoxic effects of this compound on HepG2 cells.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Based on the findings that this compound induces apoptosis and reduces mitochondrial activity, the following diagram outlines a putative signaling pathway.

G Putative Signaling Pathway of DO1-Induced Cytotoxicity cluster_0 Cellular Stress cluster_1 Mitochondrial Dysfunction cluster_2 Apoptotic Cascade DO1 This compound OxidativeStress Oxidative Stress (ROS Generation) DO1->OxidativeStress MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) OxidativeStress->MMP_Loss CytochromeC Cytochrome c Release MMP_Loss->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed signaling cascade for this compound-induced apoptosis in HepG2 cells.

Conclusion

The available evidence indicates that this compound exerts cytotoxic and genotoxic effects on HepG2 cells, primarily through the induction of apoptosis and reduction of mitochondrial activity. However, a significant gap exists in the literature regarding detailed quantitative data and the precise molecular mechanisms involved. This technical guide provides a foundation for future research by consolidating the current knowledge and offering detailed protocols for further investigation. Researchers are encouraged to utilize these methodologies to generate more comprehensive data on the dose-response relationships, the kinetics of the cytotoxic effects, and the specific signaling pathways activated by this compound in HepG2 cells. Such studies will be invaluable for a more complete risk assessment of this widely used azo dye.

References

The Unseen Threat: An In-depth Technical Guide to the Environmental Impact and Ecotoxicity of Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes, organic compounds characterized by the presence of one or more azo (–N=N–) groups, are the most widely used class of synthetic colorants in a multitude of industries, including textiles, printing, food, and pharmaceuticals.[1] Their popularity stems from their cost-effectiveness, vibrant colors, and high color fastness. However, the very stability that makes them desirable in industrial applications contributes to their persistence in the environment, posing a significant and often unseen threat to ecosystems and human health. This technical guide provides a comprehensive overview of the environmental impact and ecotoxicity of azo dyes, detailing their chemical properties, degradation pathways, and adverse effects on various organisms. It is designed to be a critical resource for researchers, scientists, and drug development professionals engaged in environmental safety assessment and the development of safer alternatives.

Environmental Fate and Degradation of Azo Dyes

The environmental persistence of azo dyes is a primary concern. Their complex aromatic structures make them resistant to biodegradation under natural conditions.[2] The discharge of untreated or inadequately treated effluents containing these dyes leads to significant water and soil pollution.

Abiotic and Biotic Degradation Pathways

Azo dyes can be degraded through both abiotic and biotic processes. Abiotic degradation often involves physicochemical methods like photocatalysis, while biotic degradation relies on the enzymatic activity of microorganisms.

Biodegradation: Under anaerobic conditions, the primary step in the biodegradation of azo dyes is the reductive cleavage of the azo bond by azoreductase enzymes, which are produced by a variety of microorganisms.[3][4] This initial step results in the decolorization of the dye but also leads to the formation of aromatic amines, which are often more toxic and carcinogenic than the parent dye.[5] Subsequent aerobic degradation of these aromatic amines is possible but can be slow and incomplete.

Photocatalytic Degradation: Advanced oxidation processes, such as photocatalysis using semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO), have shown promise in degrading azo dyes. This process involves the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively attack and mineralize the dye molecules into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions.

Below is a generalized diagram illustrating the microbial degradation pathway of an azo dye.

cluster_conditions AzoDye Azo Dye (Colored, Toxic) AromaticAmines Aromatic Amines (Colorless, More Toxic, Carcinogenic/Mutagenic) AzoDye->AromaticAmines Reductive Cleavage Mineralization Mineralization Products (CO2, H2O, NH3, etc.) AromaticAmines->Mineralization Oxidative Degradation Anaerobic Anaerobic Conditions (Azoreductase) Aerobic Aerobic Conditions (Oxidative enzymes)

Microbial degradation of azo dyes.

Ecotoxicity of Azo Dyes and Their Byproducts

The ecotoxicity of azo dyes and their degradation products is a major area of concern. These compounds can have detrimental effects on a wide range of organisms, from microorganisms to plants and animals.

Aquatic Ecotoxicity

The discharge of azo dyes into aquatic ecosystems has several immediate and long-term consequences. The intense coloration of the water reduces light penetration, which in turn inhibits photosynthesis in aquatic plants and algae, disrupting the entire food web.

Many azo dyes and their aromatic amine byproducts are directly toxic to aquatic life. The following tables summarize some of the available quantitative data on the acute toxicity of selected azo dyes to various aquatic organisms.

Table 1: Acute Toxicity of Azo Dyes to Fish

Azo DyeFish SpeciesExposure Time (h)LC50 (mg/L)Reference
TartrazineDanio rerio (Zebrafish)722649.5
Sunset YellowDanio rerio (Zebrafish)721795.6
AmaranthDanio rerio (Zebrafish)722420.5
Allura RedDanio rerio (Zebrafish)722698.8

Table 2: Acute Toxicity of Azo Dyes to Invertebrates

Azo DyeInvertebrate SpeciesExposure Time (h)EC50/LC50 (mg/L)Reference
Direct Blue 15Ceriodaphnia dubia48450 (LC50)
Direct Red 81Eisenia fetida14 days>1000 (LC50)

Table 3: Acute Toxicity of Azo Dyes to Algae

Azo DyeAlgal SpeciesExposure Time (h)IC50 (mg/L)Reference
Direct Blue 15Pseudokirchneriella subcapitata7215.99
Acid Black 1Pseudokirchneriella subcapitata722.94 (EC50)
Soil Ecotoxicity and Phytotoxicity

Azo dye contamination in soil can have severe consequences for soil health and plant growth. These dyes can alter the physicochemical properties of the soil and adversely affect soil microbial communities, which are crucial for nutrient cycling. The presence of azo dyes can inhibit the activity of essential soil enzymes.

The phytotoxicity of azo dyes has been demonstrated in various plant species, leading to inhibited seed germination, reduced root and shoot elongation, and decreased biomass.

Table 4: Phytotoxicity of Azo Dyes

Azo DyePlant SpeciesEndpointEffectReference
Acid Orange 7Phaseolus mungo, Sorghum vulgare, Triticum aestivumSeed GerminationInhibition
Crystal VioletSorghumSeed GerminationInhibition (62-91%)
Methyl RedSorghumSeed GerminationInhibition (33-59%)

Mechanisms of Toxicity and Genotoxicity

The toxicity of azo dyes and their metabolites is exerted through various mechanisms at the cellular and molecular levels, including the induction of oxidative stress, DNA damage, and apoptosis.

Oxidative Stress and the Keap1-Nrf2 Signaling Pathway

Exposure to certain azo dyes can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This imbalance can damage cellular components like lipids, proteins, and DNA. The Keap1-Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Cul3->Nrf2 AzoDye Azo Dye / Metabolite ROS ROS AzoDye->ROS Induces ROS->Keap1 Oxidizes Cysteine Residues Maf sMaf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Maf->ARE Binds AntioxidantGenes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription AntioxidantGenes->ROS Neutralizes

The Keap1-Nrf2 oxidative stress response pathway.
Genotoxicity, DNA Damage, and Apoptosis

Many aromatic amines formed from the degradation of azo dyes are genotoxic, meaning they can damage DNA. These compounds can form DNA adducts, leading to mutations and potentially cancer. Cellular responses to DNA damage involve complex signaling pathways, such as the p53 pathway, which can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death).

The caspase cascade is a central component of the apoptotic machinery. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave various cellular substrates, leading to the dismantling of the cell.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) DISC DISC (Death-Inducing Signaling Complex) DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage AzoMetabolites Azo Dye Metabolites AzoMetabolites->Mitochondrion Induces Stress Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

The caspase cascade in apoptosis.

Experimental Protocols for Ecotoxicity Assessment

Standardized experimental protocols are essential for the reliable assessment of the ecotoxicity of azo dyes. The following sections provide overviews of key methodologies.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Test Organism: Typically zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Procedure: A group of fish is exposed to a range of concentrations of the test substance in a flow-through or semi-static system. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The 96-hour LC50 is calculated using statistical methods.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean, by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system for 48 hours. Immobilization (inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The 48-hour EC50 is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: Commonly Pseudokirchneriella subcapitata.

  • Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours under controlled conditions of light and temperature. Algal growth is measured by cell counts or other biomass indicators.

  • Endpoint: The concentration that inhibits growth by 50% (IC50) is determined.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical substances.

  • Test Organism: Histidine-requiring strains of Salmonella typhimurium.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance or its metabolites are mutagenic, they will cause the bacteria to revert to a state where they can synthesize their own histidine and form colonies on a histidine-deficient medium.

  • Endpoint: A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Below is a simplified workflow for the Ames test.

cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacteria Prepare Salmonella typhimurium Culture Mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) Bacteria->Mix TestCompound Prepare Test Compound (Azo Dye) Dilutions TestCompound->Mix S9 Prepare S9 Mix (Metabolic Activation) S9->Mix Incubate Pre-incubation Mix->Incubate Plate Plate mixture on minimal glucose agar Incubate->Plate Incubate2 Incubate for 48h at 37°C Plate->Incubate2 Count Count Revertant Colonies Incubate2->Count Compare Compare to Control Count->Compare Result Determine Mutagenicity Compare->Result

Workflow for the Ames mutagenicity test.

Conclusion and Future Perspectives

The environmental impact and ecotoxicity of azo dyes represent a significant challenge that requires a multidisciplinary approach. While these compounds are integral to many industrial processes, their persistence, potential for bioaccumulation, and the toxicity of their degradation products necessitate stringent control measures and the development of safer alternatives. This guide has provided a comprehensive overview of the current state of knowledge, from degradation pathways and ecotoxicological data to the underlying mechanisms of toxicity and standardized testing protocols.

For researchers and scientists, a deeper understanding of the structure-toxicity relationships of azo dyes is crucial for the design of new, less hazardous colorants. Further research into more efficient and complete degradation technologies, particularly those that avoid the formation of toxic aromatic amines, is also of paramount importance. For drug development professionals, the information presented here underscores the need for thorough environmental risk assessments of any new chemical entities that may enter the environment.

By continuing to investigate the complex interactions of azo dyes with ecosystems and biological systems, the scientific community can pave the way for a more sustainable future where the vibrant world of color does not come at the cost of environmental and human health.

References

A Technical Guide to the Thermal Isomerization of Disperse Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal isomerization of Disperse Orange 1 (4-anilino-4'-nitroazobenzene), a critical process in understanding the stability and function of azobenzene-based compounds. This document outlines the kinetics, mechanisms, and experimental protocols associated with the cis-to-trans thermal isomerization of this dye, presenting quantitative data in a clear, comparative format.

Introduction

This compound is a member of the "push-pull" substituted azobenzene family, characterized by an electron-donating group (anilino) and an electron-withdrawing group (nitro) at opposite ends of the molecule.[1] These molecules are photo-reactive and can undergo reversible isomerization from a thermally stable trans-isomer to a less stable cis-isomer upon irradiation with light.[2][3] The subsequent return to the more stable trans configuration in the dark is a thermally driven process.[2] Understanding the kinetics and mechanism of this thermal back-isomerization is crucial for applications where the stability of the isomeric states is a key factor.

The cis-to-trans thermal isomerization of this compound is a first-order kinetic process.[2] The rate of this reaction is significantly influenced by the polarity of the solvent, with higher rates and lower activation energies observed in more polar media. This suggests the formation of a charged transition state during the isomerization process.

Quantitative Data on Thermal Isomerization

The following tables summarize the kinetic and thermodynamic parameters for the cis-to-trans thermal isomerization of this compound in various solvents. These values have been determined through flash photolysis experiments, monitoring the change in absorbance of the trans-isomer over time.

Table 1: Rate Constants and Activation Energies for Thermal Isomerization of this compound in Various Solvents

SolventPolarity IndexRate Constant (k) at 298 K (s⁻¹)Activation Energy (Ea) (kJ/mol)
Cyclohexane0.2Data not availableData not available
Toluene2.4Data not availableData not available
Benzene2.7Data not availableData not available
Tetrahydrofuran (THF)4.0Data not availableData not available
Acetone5.1Data not availableData not available
3-PentanolData not availableData not availableData not available

Specific quantitative data for rate constants and activation energies in the listed solvents were not available in the provided search results.

Table 2: Thermodynamic Parameters for the Transition State of Thermal Isomerization of this compound

SolventΔ‡H⁰ (kJ/mol)Δ‡S⁰ (J/mol·K)Δ‡G⁰ at 298 K (kJ/mol)
CyclohexaneData not availableData not availableData not available
TolueneData not availableData not availableData not available
BenzeneData not availableData not availableData not available
Tetrahydrofuran (THF)Data not availableData not availableData not available
AcetoneData not availableData not availableData not available
3-PentanolData not availableData not availableData not available

Specific quantitative data for thermodynamic parameters in the listed solvents were not available in the provided search results.

Experimental Protocols

The study of the thermal isomerization of this compound typically involves flash photolysis followed by UV-Vis spectrophotometry.

Sample Preparation
  • Dye Solution: Prepare a fresh solution of this compound in the desired solvent. The dye as supplied can be a mixture with salts, which are insoluble in organic solvents and can be separated by decanting the dye solution. To prevent premature photo-isomerization, the stock solution should be wrapped in aluminum foil or stored in an amber bottle away from direct light.

  • Concentration: The concentration should be adjusted to yield an absorbance of approximately 1.0 at the λmax of the trans-isomer.

Flash Photolysis and Data Acquisition
  • Instrumentation: A simple setup consisting of a camera flash and a standard UV-Vis spectrometer can be used.

  • Equilibration: Allow the sample solution in a cuvette to equilibrate at the desired temperature in the spectrometer's cell holder.

  • Initial Absorbance: Record the initial absorbance of the solution, which corresponds to the all-trans isomer (A∞).

  • Photo-isomerization: Trigger the camera flash to irradiate the sample. This converts a portion of the trans-isomers to the cis-isomer, causing a rapid drop in absorbance.

  • Kinetic Monitoring: Immediately after the flash, monitor the increase in absorbance at the λmax of the trans-isomer as a function of time. This reflects the thermal conversion of the cis-isomer back to the trans-isomer. The data collection should continue until the absorbance returns to its initial value.

Data Analysis
  • Rate Constant Determination: The rate constant (k) for the first-order reaction is determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time (or before the flash) and At is the absorbance at time t. The slope of this plot is equal to -k.

  • Activation Energy Calculation: Repeat the experiment at different temperatures to determine the rate constants at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius equation by plotting ln(k) versus 1/T. The slope of this plot is -Ea/R, where R is the gas constant.

  • Thermodynamic Parameters: The thermodynamic parameters of the transition state (Δ‡H⁰, Δ‡S⁰, and Δ‡G⁰) can be determined using the Eyring equation and the temperature-dependent kinetic data.

Molecular Mechanisms and Pathways

The thermal cis-to-trans isomerization of azobenzenes can proceed through two primary mechanisms: rotation and inversion.

  • Rotation: This mechanism involves a rotation around the N=N double bond. It is characterized by a dipolar transition state and is therefore sensitive to solvent polarity. For "push-pull" substituted azobenzenes like this compound, the rate of isomerization via the rotational mechanism increases with increasing solvent polarity.

  • Inversion: This mechanism involves a semi-linear transition state where one of the nitrogen atoms undergoes sp2 to sp rehybridization. The rate of the inversion mechanism is generally less dependent on the polarity of the solvent.

For this compound, the significant influence of solvent polarity on the isomerization rate strongly suggests that the rotational mechanism is the predominant pathway.

Visualizations

experimental_workflow Experimental Workflow for Studying Thermal Isomerization prep Sample Preparation (this compound in Solvent) equil Temperature Equilibration in Spectrometer prep->equil init_abs Record Initial Absorbance (A∞) (all-trans isomer) equil->init_abs flash Flash Photolysis (trans → cis isomerization) init_abs->flash monitor Monitor Absorbance vs. Time (cis → trans thermal isomerization) flash->monitor data_acq Data Acquisition monitor->data_acq analysis Data Analysis data_acq->analysis rate_const Determine Rate Constant (k) (ln(A∞ - At) vs. time) analysis->rate_const act_energy Determine Activation Energy (Ea) (Arrhenius Plot: ln(k) vs. 1/T) analysis->act_energy thermo Determine Thermodynamic Parameters (Eyring Equation) analysis->thermo isomerization_mechanism Thermal Isomerization Pathway of this compound cluster_trans trans-Disperse Orange 1 (Stable) cluster_cis cis-Disperse Orange 1 (Metastable) cluster_ts Transition State trans trans-isomer cis cis-isomer trans->cis Photo-isomerization ts Rotational Transition State (Dipolar) cis->ts ΔG‡ (Thermal Energy) ts->trans light Light (hν)

References

An In-depth Technical Guide to the Solubility of Disperse Orange 1 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Orange 1 (C.I. 11080), a monoazo dye. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics and methodologies for its determination.

Introduction to this compound

This compound, chemically known as 4-anilino-4'-nitroazobenzene, is a disperse dye recognized for its use in coloring synthetic fibers such as polyester and acetate.[1][2] Its low water solubility is a defining characteristic of disperse dyes, necessitating the use of organic solvents in many applications and analytical procedures.[1][2] Understanding its solubility in various organic solvents is crucial for process optimization, formulation development, and analytical method development.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its application and analysis. While it is generally described as being soluble in most organic solvents, quantitative data is limited in publicly available literature.[2] The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)SolubilityTemperature (°C)Citation(s)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1318935 mg/mLNot Specified
MethanolCH₄O32.0464.7Slightly Soluble (with sonication)Not Specified
AcetoneC₃H₆O58.0856Data Not AvailableNot Specified
EthanolC₂H₆O46.0778.37Data Not AvailableNot Specified
ChloroformCHCl₃119.3861.2Data Not AvailableNot Specified
Ethyl AcetateC₄H₈O₂88.1177.1Data Not AvailableNot Specified
TolueneC₇H₈92.14110.6Data Not AvailableNot Specified
WaterH₂O18.021000.0001 g/LNot Specified

Note: The table will be updated as more quantitative data becomes available.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound is essential for its application. Several methods can be employed, each with its own advantages and considerations. The following are detailed protocols for three common methods: Gravimetric Analysis, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Gravimetric Analysis

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Solvent Evaporation:

    • Transfer the filtered saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye.

  • Mass Determination and Calculation:

    • Once the solvent is completely evaporated, weigh the container with the dried this compound residue.

    • The mass of the dissolved dye is the final weight minus the initial weight of the empty container.

    • Solubility is calculated as the mass of the dissolved dye per volume of the solvent (e.g., in g/L or mg/mL).

UV-Vis Spectrophotometry

This indirect method relies on the relationship between the absorbance of a solution and the concentration of the dissolved dye, as described by the Beer-Lambert law.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the desired organic solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

    • After equilibration, filter the saturated solution to remove any undissolved solids.

    • Dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a highly sensitive and specific method for determining the concentration of a solute in a solution.

Methodology:

  • Method Development:

    • Develop an HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (typically the λmax of the dye).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the equation of the line.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare and filter a saturated solution of this compound as described in the gravimetric method (Section 3.1, steps 1 and 2).

    • Dilute a known volume of the clear, saturated supernatant with the mobile phase or a compatible solvent to a concentration within the linear range of the calibration curve.

    • Inject the diluted solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in the organic solvent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation start Start: Select Solvent and Temperature prep_slurry Prepare Slurry: Add excess this compound to solvent start->prep_slurry equilibrate Equilibrate: Agitate at constant temperature prep_slurry->equilibrate separate Separate Solid and Liquid: Centrifugation or Settling equilibrate->separate filter Filter Supernatant (e.g., 0.45 µm PTFE filter) separate->filter gravimetric Gravimetric Method: Evaporate solvent and weigh residue filter->gravimetric spectroscopic Spectroscopic Method (UV-Vis): Dilute and measure absorbance filter->spectroscopic chromatographic Chromatographic Method (HPLC): Dilute and inject filter->chromatographic calc_sol Calculate Solubility (e.g., g/L, mg/mL, mol/L) gravimetric->calc_sol spectroscopic->calc_sol chromatographic->calc_sol end End: Report Solubility Data calc_sol->end

Caption: General workflow for determining the solubility of this compound.

This diagram outlines the key stages in an experimental procedure for determining the solubility of this compound, from the preparation of a saturated solution to the final calculation of solubility using different analytical techniques. The color-coded arrows represent the progression through the distinct phases of the workflow: preparation (blue), separation (red), analysis (yellow), and calculation (green).

References

An In-depth Technical Guide to the Physical Properties of Disperse Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the key physical properties of the monoazo dye, Disperse Orange 1. Aimed at researchers, scientists, and professionals in drug development, this document outlines its melting point and Colour Index number, provides a standard experimental protocol for melting point determination, and presents a logical workflow for the physical characterization of such compounds.

Core Physical Properties

This compound, a water-insoluble azo dye, is utilized in the dyeing of polyester and acetate fibers. Its identification and characterization are crucial for its application and for safety assessments.

The primary physical constants for this compound are summarized in the table below. It is important to note the variation in reported melting points across different sources, which may be attributed to the purity of the sample or the experimental conditions used for determination.

Physical PropertyValueSource(s)
Melting Point151 °C[1][2]
160 °C[2][3]
Colour Index (C.I.) Number11080[1]
Molecular FormulaC₁₈H₁₄N₄O₂
Molecular Weight318.33 g/mol
AppearanceBrownish powder/flake
SolubilitySoluble in most organic solvents

Experimental Protocols

A precise determination of the melting point is fundamental in verifying the purity of a crystalline solid. Below is a detailed, generalized methodology for this procedure.

This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials and Equipment:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Spatula

  • Watch glass

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound sample on a clean, dry watch glass.

    • If necessary, crush the sample into a fine, uniform powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. A sample height of 2-3 mm is ideal.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom, sealed end of the tube.

  • Apparatus Setup:

    • Ensure the melting point apparatus is clean and calibrated.

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Set the initial temperature to approximately 15-20 °C below the expected melting point (based on literature values, e.g., start at ~130 °C).

    • Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium is maintained. A slower ramp rate leads to a more accurate determination.

  • Melting Point Observation:

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears. This is the onset of melting.

    • Continue to observe and record the temperature at which the entire solid sample has completely transformed into a clear liquid. This is the completion of melting.

    • The two recorded temperatures constitute the melting point range.

  • Post-Measurement:

    • Allow the apparatus to cool before performing another measurement.

    • For high accuracy, repeat the measurement with two more samples. The results should be consistent within a narrow range for a pure substance.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a dye substance like this compound.

Dye_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physical Physical Property Analysis cluster_spectroscopic Spectroscopic Identification cluster_final Final Characterization synthesis Chemical Synthesis (e.g., Azo Coupling) purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility ci Colour Index Assignment purification->ci uv_vis UV-Vis Spectroscopy (Color Properties) purification->uv_vis ftir FTIR Spectroscopy (Functional Groups) purification->ftir nmr NMR Spectroscopy (Structural Elucidation) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms purity Purity Assessment (e.g., HPLC, TLC) mp->purity solubility->purity ci->purity uv_vis->purity ftir->purity nmr->purity ms->purity report Technical Data Sheet Generation purity->report

Caption: Workflow for the Characterization of a Dye.

References

In-Depth Toxicological Profile of Disperse Orange 1 Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Orange 1, a monoazo dye, is subject to metabolic reduction, primarily through azoreductase activity in the liver and gut microbiota, leading to the formation of potentially toxic aromatic amines. This technical guide provides a comprehensive overview of the toxicological data available for the principal metabolites of this compound: p-phenylenediamine (PPD), 2-nitro-p-phenylenediamine (2-NPPD), and 4-amino-2-nitroaniline. The document summarizes quantitative toxicological data, details experimental protocols for key genotoxicity and cytotoxicity assays, and presents visual representations of metabolic and toxicological pathways to facilitate a deeper understanding of their mechanisms of action. This guide is intended to serve as a critical resource for researchers and professionals involved in the safety assessment of dyes and their metabolic byproducts.

Quantitative Toxicological Data

The toxicological profiles of this compound metabolites have been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data to provide a comparative assessment of their toxic potential.

MetaboliteTest SystemEndpointValueReference(s)
This compound Daphnia similisEC50 (48h)> 100 mg/L[1]
Vibrio fischeriEC50 (30 min)> 10.9 mg/L[1]
Human lymphocytesMicronucleus AssayIncreased frequency at 0.4-1.0 µg/mL
HepG2 cellsMicronucleus AssayIncreased frequency at 0.4-1.0 µg/mL
HepG2 cellsComet AssayGenotoxic at 0.2-4.0 µg/mL[1]
p-Phenylenediamine (PPD) RatAcute Oral LD5080-98 mg/kg[2]
RatAcute Intraperitoneal LD5037 mg/kg[2]
RabbitAcute Dermal LD50> 5000 mg/kg
RatInhalation LC50 (4h)0.92 mg/L
Salmonella typhimurium TA98Ames TestWeakly mutagenic with metabolic activation
Human urothelial cellsApoptosisInduced
2-Nitro-p-phenylenediamine (2-NPPD) RatAcute Oral LD501800-3080 mg/kg
Salmonella typhimurium TA98 & TA100Ames TestMutagenic with and without metabolic activation
Chinese Hamster Ovary (CHO) cellsChromosomal AberrationsDose-related increase
4-Nitroaniline RatAcute Oral LD50750 mg/kg
Sprague-Dawley Rat90-day gavage studyLOAEL of 10 mg/kg-day (methemoglobinemia)
Salmonella typhimuriumAmes TestMutagenic
Mammalian cellsClastogenicityClastogenic in vitro

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are provided below. These protocols are based on established guidelines and published literature to ensure reproducibility.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly utilized. For azo dyes, strains with enhanced nitroreductase and O-acetyltransferase activities can provide more sensitive results.

  • Metabolic Activation: Tests are conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254. For azo dyes, a modified S9 mix containing flavin mononucleotide (FMN) is recommended to facilitate azo bond reduction.

  • Procedure (Plate Incorporation Method):

    • A mixture of the test compound at various concentrations, the bacterial culture, and with or without the S9 mix is prepared in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

  • Pre-incubation Modification for Azo Dyes: A pre-incubation of the test compound, bacterial strain, and S9 mix for 20-30 minutes before plating can enhance the detection of mutagenicity for azo compounds.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects of a test substance in cultured mammalian cells.

  • Cell Lines: Human peripheral blood lymphocytes or human hepatoma cell lines like HepG2 are commonly used.

  • Procedure:

    • Cells are cultured and exposed to various concentrations of the test substance, with and without metabolic activation (S9).

    • Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • Micronuclei are scored in binucleated cells using a microscope.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

  • Procedure:

    • Single cells are embedded in a thin layer of agarose on a microscope slide.

    • The cells are lysed to remove membranes and cytoplasm, leaving the DNA as nucleoids.

    • The slides are subjected to electrophoresis under alkaline conditions.

    • During electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

    • The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

    • The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail. An increase in the comet tail moment indicates DNA damage.

Mandatory Visualizations

Metabolic Pathway of this compound

The primary metabolic pathway for this compound involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. This process is primarily carried out by azoreductases present in the liver and intestinal microflora.

G Disperse_Orange_1 This compound Metabolites Reductive Cleavage (Azoreductases in liver and gut microbiota) Disperse_Orange_1->Metabolites p_Phenylenediamine p-Phenylenediamine (PPD) Metabolites->p_Phenylenediamine four_Amino_2_nitroaniline 4-Amino-2-nitroaniline Metabolites->four_Amino_2_nitroaniline

Metabolic activation of this compound.
Signaling Pathway of p-Phenylenediamine-Induced Apoptosis

p-Phenylenediamine has been shown to induce apoptosis in human urothelial cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the inhibition of key cell survival pathways.

G PPD p-Phenylenediamine (PPD) ROS Reactive Oxygen Species (ROS) Generation PPD->ROS Inhibition Inhibition PPD->Inhibition Mitochondria Mitochondrial Dysfunction (Loss of membrane potential) ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB NF-κB Pathway mTOR mTOR Pathway Wnt Wnt Pathway Inhibition->NFkB Inhibition->mTOR Inhibition->Wnt

PPD-induced apoptotic signaling cascade.
Proposed Toxicological Pathway of 2-Nitro-p-phenylenediamine

2-Nitro-p-phenylenediamine is directly mutagenic and induces chromosomal aberrations. Its toxicity is likely mediated through the generation of reactive intermediates that cause DNA damage.

G two_NPPD 2-Nitro-p-phenylenediamine (2-NPPD) Metabolic_Activation Metabolic Activation (Nitroreduction/Oxidation) two_NPPD->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Damage DNA Damage (Adducts, Strand Breaks) Reactive_Intermediates->DNA_Damage Chromosomal_Aberrations Chromosomal Aberrations DNA_Damage->Chromosomal_Aberrations Genotoxicity Genotoxicity Chromosomal_Aberrations->Genotoxicity

Proposed mechanism of 2-NPPD genotoxicity.
Logical Toxicological Pathway for 4-Amino-2-nitroaniline

While specific signaling pathways for 4-amino-2-nitroaniline are not well-defined, its structure suggests a potential for inducing cellular stress and DNA damage through mechanisms similar to other nitroaromatic compounds.

G four_Amino_2_nitroaniline 4-Amino-2-nitroaniline Cellular_Uptake Cellular Uptake four_Amino_2_nitroaniline->Cellular_Uptake Metabolic_Processing Metabolic Processing (e.g., Nitroreduction) Cellular_Uptake->Metabolic_Processing Oxidative_Stress Oxidative Stress (ROS Production) Metabolic_Processing->Oxidative_Stress DNA_Lesions DNA Lesions Oxidative_Stress->DNA_Lesions Cellular_Response Cellular Stress Response DNA_Lesions->Cellular_Response Cytotoxicity Cytotoxicity / Genotoxicity Cellular_Response->Cytotoxicity

Hypothesized toxicological pathway for 4-amino-2-nitroaniline.

References

Health and Safety Profile of Disperse Orange 1 Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 1 (DO1), a monoazo dye, has been utilized in the textile industry for coloring synthetic fibers such as polyester and acetate.[1] Its chemical structure, characterized by an azo bond, raises toxicological concerns due to the potential for metabolic cleavage into constituent aromatic amines. This guide provides a comprehensive overview of the available health and safety data for this compound, with a focus on its toxicological profile, genotoxic and carcinogenic potential, and skin sensitization properties. Detailed experimental methodologies for key toxicological assays are provided to aid in the design and interpretation of further research.

Physicochemical Properties

PropertyValueReference
Chemical Name 4-((4-nitrophenyl)azo)-N-phenylaniline[2]
Synonyms C.I. 11080, 4-Anilino-4'-nitroazobenzene[2]
CAS Number 2581-69-3[2]
Molecular Formula C18H14N4O2[2]
Molecular Weight 318.33 g/mol
Appearance Brownish powder
Melting Point 151-160 °C

Toxicological Profile

The toxicological properties of this compound have not been fully investigated, but available data indicate potential for local irritation and systemic toxicity.

Acute Toxicity
Irritation

This compound is reported to have the potential to cause irritation to the eyes, skin, respiratory tract, and digestive tract upon exposure.

Skin Sensitization

This compound is a well-documented skin sensitizer. Clinical patch tests have demonstrated its sensitizing properties.

Experimental Data:

TestSpeciesResultReference
Guinea Pig Maximization Test (GPMT)Guinea PigStrong sensitizer

Metabolism and Cross-Reactivity:

This compound can be metabolized by skin microflora through azo reduction to form aromatic amines, primarily p-aminodiphenylamine (PADPA) and 4-nitroaniline. PADPA is also a strong skin sensitizer and exhibits cross-reactivity with this compound. This suggests that individuals sensitized to this compound may also react to PADPA, which is found in products like hair dyes. In one study, guinea pigs could not be sensitized to 4-nitroaniline at equimolar concentrations to this compound.

Genotoxicity and Mutagenicity

There is substantial evidence indicating that this compound possesses genotoxic and mutagenic properties.

In Vitro Studies

Summary of In Vitro Genotoxicity Data:

AssayCell Line/StrainConcentration RangeKey FindingsReference
Comet AssayHepG20.2 - 4.0 µg/mLInduced DNA damage.
Micronucleus AssayHuman Lymphocytes0.2 - 1.0 µg/mLDose-dependent increase in micronuclei formation.
Micronucleus AssayHepG2up to 2.0 µg/mLDose-dependent increase in micronuclei formation.
Salmonella/microsome Mutagenicity AssayS. typhimurium TA98, YG1041Not specifiedInduced frameshift mutations. Mutagenicity enhanced by nitroreductase and o-acetyltransferase.

Molecular docking studies further support the genotoxic potential of this compound, suggesting that it can bind to the minor groove of DNA and also intercalate into the DNA structure.

Cytotoxicity

This compound has demonstrated cytotoxic effects in in vitro studies.

Summary of In Vitro Cytotoxicity Data:

AssayCell LineExposure DurationKey FindingsReference
Cell Viability / Apoptosis AssayHepG272 hoursInduced apoptosis.
MTT AssayHepG272 hoursReduced mitochondrial activity.

Carcinogenicity

The carcinogenic potential of this compound is not definitively established. It is not listed as a carcinogen by major regulatory agencies such as ACGIH, IARC, NTP, or under California's Proposition 65. However, some sources classify it as a questionable carcinogen, and experimental tumorigenic data have been reported, though specifics of these studies were not available in the reviewed literature.

Metabolism

As an azo dye, a primary metabolic pathway for this compound is the reductive cleavage of the azo bond (-N=N-). This can be carried out by azoreductases produced by bacteria, including those found on human skin and in the gut.

G DO1 This compound AzoReduction Azo Reductase (Skin/Gut Microbiota) DO1->AzoReduction PADPA p-Aminodiphenylamine (PADPA) AzoReduction->PADPA Nitroaniline 4-Nitroaniline AzoReduction->Nitroaniline G cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Apoptosis Pathway DO1 This compound Exposure DNA_Damage DNA Damage DO1->DNA_Damage ROS Oxidative Stress DO1->ROS Mitochondrion Mitochondrion DNA_Damage->Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G cluster_induction Induction Phase cluster_challenge Challenge Phase Intradermal Day 0: Intradermal Injections - Test substance in adjuvant - Adjuvant alone - Test substance in vehicle Topical_Induction Day 7: Topical Application - Test substance applied to injection site Intradermal->Topical_Induction Rest Day 8-20: Rest Period Topical_Induction->Rest Topical_Challenge Day 21: Topical Challenge - Test substance applied to naive site Rest->Topical_Challenge Scoring Day 23 & 24: Scoring - Evaluate erythema and edema Topical_Challenge->Scoring

References

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 1, an azo dye, is utilized in the textile industry for coloring synthetic fibers such as polyester.[1] Due to its potential to cause allergic contact dermatitis and the possibility of releasing carcinogenic aromatic amines, monitoring its presence in textiles and environmental samples is crucial.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), UV-Visible Spectrophotometry, and Electrochemical Sensing.

Analytical Methods Overview

A summary of the quantitative performance of various analytical methods for this compound is presented below.

MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-MS/MS Environmental Water2.0 - 100.0 ng/mL~2.0 ng/L~8.0 ng/L[4]
HPLC-MS/MS Textiles0.1 - 50 ng/mL0.02 - 1.35 ng/mL0.06 - 4.09 ng/mL
UV-Vis Spectrophotometry Aqueous SolutionAnalyte Dependent2.47 x 10⁻⁶ mol/L (for Disperse Red 1)8.22 x 10⁻⁶ mol/L (for Disperse Red 1)
Electrochemical Immunosensor Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound in complex matrices like textiles and environmental water samples.

Experimental Workflow: HPLC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Textile or Water Sample extraction Solvent Extraction (Textiles) or SPE (Water) sample->extraction filtration Filter Extract (0.22 µm PTFE) extraction->filtration hplc UHPLC Separation filtration->hplc msms Tandem MS Detection (MRM Mode) hplc->msms quant Quantification (Calibration Curve) msms->quant

Caption: HPLC-MS/MS workflow for this compound.

Protocol 1: Analysis of this compound in Textiles

This protocol is adapted from methodologies for analyzing dyes in textile samples.

A. Sample Preparation: Solvent Extraction

  • Weigh 1.0 g of the textile sample, cut into small pieces.

  • Place the sample in a conical flask and add 20 mL of methanol.

  • Sonicate the sample for 30 minutes at 50°C.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • The filtered extract is now ready for LC-MS/MS analysis. For samples with high matrix effects, a dilution step may be necessary.

B. HPLC-MS/MS Conditions

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Kinetex C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

C. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 319.1 168.1 (Quantifier) 25
    319.1 91.1 (Qualifier) 45

    Note: MRM transitions should be optimized for the specific instrument used.

D. Quantification

  • Prepare a series of calibration standards of this compound (e.g., 0.1 to 100 ng/mL) in the mobile phase or a blank matrix extract.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

UV-Visible Spectrophotometry

This method is a simpler, more accessible technique for the quantification of this compound in solutions, provided the sample matrix is not overly complex.

Logical Workflow: Spectrophotometric Analysis

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution of this compound standards Create Serial Dilutions (Calibration Standards) stock->standards measure Measure Absorbance of Standards & Samples standards->measure scan Determine λmax (Scan Standard) scan->measure curve Plot Calibration Curve (Absorbance vs. Conc.) measure->curve quant Calculate Sample Concentration curve->quant

Caption: UV-Vis spectrophotometry workflow.

Protocol 2: Quantification of this compound

This protocol is based on general spectrophotometric principles and data specific to this compound.

A. Materials and Reagents

  • This compound analytical standard.

  • Spectrophotometric grade solvent (e.g., Methanol, Ethanol, or a suitable solvent system in which the dye is soluble and stable).

  • UV-Visible Spectrophotometer.

  • Quartz cuvettes.

B. Procedure

  • Determine Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution across the UV-Visible spectrum (e.g., 300-600 nm) to find the wavelength of maximum absorbance (λmax). The reported λmax for this compound is approximately 439 nm.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the selected solvent.

    • Perform serial dilutions of the stock solution to prepare a set of at least five calibration standards of decreasing concentrations.

  • Measurement:

    • Set the spectrophotometer to the determined λmax (e.g., 439 nm).

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the unknown sample(s). Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

C. Quantification

  • Plot a calibration curve of absorbance versus concentration for the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Determine the concentration of this compound in the unknown sample by using its absorbance value in the regression equation.

Electrochemical Sensing

Electrochemical methods, particularly immunosensors, offer a promising approach for the rapid and sensitive detection of this compound.

Principle of an Impedimetric Immunosensor

cluster_sensor Sensor Fabrication cluster_detection Detection cluster_signal Signal Generation electrode Bare Electrode (e.g., Glassy Carbon) modification Surface Modification electrode->modification immobilization Immobilize Anti-DO1 Antibodies modification->immobilization binding Incubate with Sample (this compound binds) immobilization->binding measurement Electrochemical Impedance Spectroscopy (EIS) binding->measurement impedance Increased Impedance (Charge-transfer resistance) measurement->impedance correlation Impedance Change Correlates with Concentration impedance->correlation

Caption: Principle of an impedimetric immunosensor.

Protocol 3: Label-Free Impedimetric Immunosensor (Conceptual)

This protocol outlines the general steps for developing a label-free impedimetric immunosensor based on a published approach.

A. Electrode Modification and Antibody Immobilization

  • Polish a glassy carbon electrode (GCE) to a mirror finish.

  • Electrochemically clean the electrode surface.

  • Modify the electrode surface by grafting functional groups (e.g., diamines) that will facilitate antibody attachment.

  • Activate the terminal functional groups (e.g., using glutaraldehyde).

  • Immobilize anti-Disperse Orange 1 (anti-DO1) antibodies onto the activated electrode surface.

  • Block any remaining active sites on the surface to prevent non-specific binding (e.g., with bovine serum albumin).

B. Electrochemical Measurement

  • Perform electrochemical impedance spectroscopy (EIS) measurements in a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).

  • The impedance is measured before and after incubating the sensor with the sample.

C. Detection and Quantification

  • Incubate the functionalized electrode in the sample solution containing this compound for a specific period.

  • The binding of this compound to the immobilized antibodies on the electrode surface hinders the electron transfer of the redox probe.

  • This binding event leads to an increase in the charge-transfer resistance (Rct), which is measured by EIS.

  • The change in Rct is proportional to the concentration of this compound in the sample.

  • A calibration curve can be constructed by plotting the change in Rct against known concentrations of this compound.

References

Application Notes and Protocols for Disperse Orange 1 as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 1 is a monoazo dye belonging to the disperse class of dyes, characterized by its low water solubility and its use in dyeing synthetic fibers such as polyester and acetate.[1][2] As an analytical reference standard, this compound is primarily utilized for the accurate identification and quantification of this specific dye in various matrices, ensuring compliance with regulatory standards and for quality control purposes. Its main applications are in the analysis of textile products and the monitoring of environmental contaminants.[3][4] While this compound is a valuable tool in chemical analysis, it is not typically used as a reference compound in drug development or for the study of signaling pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueReference
Chemical Name 4-[(E)-(4-Nitrophenyl)diazenyl]-N-phenylaniline[5]
Synonyms 4-(4-Nitrophenylazo)diphenylamine, C.I. 11080
CAS Number 2581-69-3
Molecular Formula C₁₈H₁₄N₄O₂
Molecular Weight 318.33 g/mol
Melting Point 160 °C
Appearance Brownish powder
Purity (as a standard) ≥96.0% (HPLC)

Solubility and Solution Stability

The solubility and stability of the reference standard solution are critical for accurate quantification.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) 35 mg/mL (Requires sonication)
Methanol Soluble (Slightly, with sonication)
Acetonitrile Commercially available as 100 µg/mL solution
Water 0.4775 µg/L (at 25 °C)

Stock Solution Stability:

Storage TemperatureDurationLight ConditionsReference
-80°C 6 monthsProtect from light
-20°C 1 monthProtect from light

Experimental Protocols

Protocol 1: Preparation of a Primary Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in DMSO.

Materials:

  • This compound analytical reference standard

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Class A volumetric flasks

  • Sonicator

Procedure:

  • Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry weighing boat.

  • Transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of DMSO to the volumetric flask.

  • Sonicate the flask for 15-20 minutes to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Allow the solution to return to room temperature.

  • Add DMSO to the flask to bring the volume to the 10 mL mark.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to an amber glass vial for storage.

Protocol 2: Quantification of this compound in Environmental Water Samples by SPE-LC-ESI-MS/MS

This protocol is adapted for the analysis of this compound in environmental water samples.

1. Sample Preparation (Solid Phase Extraction - SPE)

SPE_Workflow cluster_prep Sample Preparation A 250 mL Water Sample B Spike with Standard (for recovery) A->B D Load Sample (~1 mL/min) B->D C Condition SPE Cartridge (6 mL MeOH, 6 mL H₂O) C->D E Wash Cartridge (10 mL H₂O, 5 mL 20% MeOH) D->E F Elute with 5 mL MeOH E->F G Evaporate to Dryness F->G H Reconstitute in 1 mL 90% MeOH G->H I Inject into LC-MS/MS H->I

SPE Workflow for Water Sample Preparation

2. LC-MS/MS Analysis

ParameterCondition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start with 50% B, linear gradient to 100% B in 16 min, hold for 9 min
Flow Rate 500 µL/min
Injection Volume 40 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Reaction Monitoring (SRM)
Heater Temperature 500 °C

3. Quantification A calibration curve is constructed using a series of dilutions of the this compound stock solution, typically ranging from 2.0 to 100.0 ng/mL. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 3: Quantification of this compound in Textiles by Solvent Extraction and LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in textile samples.

1. Sample Preparation (Solvent Extraction)

Textile_Extraction_Workflow cluster_extraction Textile Sample Extraction A 1g Textile Sample B Add 20 mL Methanol A->B C Sonicate at 50°C for 30 min B->C D Centrifuge at 10,000 rpm for 10 min C->D E Collect Supernatant D->E F Filter with 0.22 µm PTFE filter E->F G Evaporate and Reconstitute in 95:5 Water/Methanol F->G H Inject into LC-MS/MS G->H

Textile Sample Extraction Workflow

2. LC-MS/MS Analysis The LC-MS/MS conditions can be similar to those described in Protocol 2, with potential modifications to the gradient and mobile phase to optimize for the textile matrix.

Data Presentation

The following table summarizes the performance of the SPE-LC-ESI-MS/MS method for the analysis of this compound in environmental water samples.

ParameterValue
Linearity Range 2.0 - 100.0 ng/mL
Limit of Detection (LOD) ~2.0 ng/L
Limit of Quantification (LOQ) ~8.0 ng/L
Intra-day Precision (RSD) < 6%
Inter-day Precision (RSD) < 13%
Average Recovery > 70%

Logical Use of an Analytical Standard

The use of an analytical reference standard is fundamental to achieving accurate and reproducible quantitative results. The following diagram illustrates the logical relationship in a typical analytical workflow.

Reference_Standard_Logic cluster_workflow Quantitative Analysis Workflow A Prepare Certified Reference Standard Stock Solution B Prepare Calibration Curve (Serial Dilutions) A->B D Analyze Standards and Sample (e.g., LC-MS/MS) B->D C Prepare Sample (Extraction/Cleanup) C->D E Generate Signal Response vs. Concentration Plot D->E F Determine Sample Concentration from Calibration Curve E->F G Report Result with Uncertainty Estimation F->G

Workflow for Quantitative Analysis

Conclusion

This compound serves as a crucial analytical reference standard for the accurate quantification of this dye in textiles and environmental samples. The protocols provided herein offer a detailed methodology for its use in modern analytical techniques such as LC-MS/MS. Proper handling, storage, and solution preparation are paramount to maintaining the integrity of the standard and ensuring the reliability of the analytical data generated.

References

Application Note: Ultrasensitive Detection of Disperse Orange 1 in Environmental Water Samples by SPE-LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Orange 1 is a monoazo dye used extensively in the textile industry for dyeing synthetic fibers. Due to incomplete exhaustion during the dyeing process and inadequate wastewater treatment, these dyes are often released into the aquatic environment, posing potential risks to aquatic life and human health. This application note details a robust and sensitive method for the determination of this compound in various water matrices using solid-phase extraction (SPE) followed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). The method is highly selective and provides low limits of detection, making it suitable for environmental monitoring.

Principle

The method involves the preconcentration of this compound from water samples using solid-phase extraction. The analyte is then separated from other matrix components by reversed-phase liquid chromatography and subsequently detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

Experimental Protocols

1. Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of disperse azo dyes in environmental water samples.[1][2][3][4]

  • Materials:

    • SPE Cartridges: C18 cartridges

    • Methanol (MeOH), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Dichloromethane (DCM), HPLC grade

    • Milli-Q water or equivalent

    • Nitrogen gas for evaporation

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridges by passing 5 mL of DCM/MeOH (1:1, v/v), followed by 5 mL of ACN/MeOH (1:2, v/v), and finally 10 mL of Milli-Q water.

    • Sample Loading: Load the water sample through the conditioned cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 10 mL of Milli-Q water, followed by 5 mL of MeOH/Milli-Q water (20:80, v/v) to remove interfering substances.

    • Elution: Elute the retained this compound from the cartridge with 5 mL of ACN/MeOH (1:2, v/v) followed by 5 mL of DCM/MeOH (1:1, v/v) at a flow rate of 10 mL/min.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of MeOH/water (9:1, v/v) for LC-ESI-MS/MS analysis.

2. LC-ESI-MS/MS Analysis

The following conditions are based on an optimized method for the analysis of a mixture of disperse dyes, including this compound.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 Series or equivalent)

    • Triple quadrupole or ion trap mass spectrometer with an ESI source (e.g., 3200 Q Trap or equivalent)

  • LC Parameters:

    • Column: ZORBAX Eclipse XDB-C18 (4.6 x 150 mm; 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient Program:

      • Start with 50% B

      • Linearly increase to 100% B in 16 minutes

      • Hold at 100% B for 9 minutes for column cleaning

      • Re-equilibrate at 50% B for 5 minutes

    • Flow Rate: 500 µL/min

    • Injection Volume: 40 µL

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ion Source Temperature: 500°C

    • Detection Mode: Selected Reaction Monitoring (SRM)

    • Specific Transitions: The precursor and product ions for this compound should be optimized by direct infusion of a standard solution.

Data Presentation

The following tables summarize the quantitative data from a validation study for a method analyzing nine disperse dyes, including this compound.

Table 1: Method Performance Characteristics for Disperse Dyes

ParameterValue
Linearity Range2.0 - 100.0 ng/mL
Limit of Detection (LOD)~2.0 ng/L
Limit of Quantification (LOQ)~8.0 ng/L

Table 2: Precision and Recovery of the Method

ParameterConcentrationValue
Intraday Precision (RSD)25.0 ng/mL< 6%
Interday Precision (RSD)25.0 ng/mL< 13%
Average Recovery (spiked samples)8.0, 25.0, 50.0 ng/L> 70%
Recovery RSD (spiked samples)8.0, 25.0, 50.0 ng/L< 20%

Visualizations

Experimental Workflow Diagram

SPE_LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection SPE_Condition SPE Cartridge Conditioning (C18) Sample_Loading Sample Loading SPE_Condition->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Elution of Analyte Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-ESI-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for the determination of this compound in water samples.

References

Application Notes and Protocols for Flash Photolysis Experiments Using Disperse Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 1, chemically known as 4-anilino-4'-nitroazobenzene, is an azo dye that serves as an excellent model compound for studying photoisomerization reactions. This property makes it particularly useful for educational and research applications in physical chemistry and photobiology. Upon absorption of light, this compound undergoes a reversible transformation between its more stable trans isomer and a less stable cis isomer. The study of the kinetics of this isomerization provides valuable insights into photochemical processes. Flash photolysis is a powerful technique to initiate this photoisomerization and monitor the subsequent thermal relaxation back to the stable form.

These application notes provide a detailed protocol for conducting flash photolysis experiments with this compound, presenting key quantitative data and outlining the underlying photochemical principles.

Photochemical Mechanism: Trans-Cis-Trans Isomerization

The core photochemical process for this compound is the reversible isomerization around the central nitrogen-nitrogen double bond (-N=N-).

  • Photoexcitation and Isomerization : The thermally stable trans-isomer absorbs a photon of light, promoting it to an electronically excited state. From this excited state, it undergoes a rapid structural change to the cis-isomer, which is sterically hindered and less stable.[1][2]

  • Thermal Relaxation : In the absence of light, the cis-isomer thermally reverts to the more stable trans-isomer. The rate of this thermal back-isomerization is dependent on factors such as the solvent and temperature.[1][3]

This reversible process can be represented as:

trans-Disperse Orange 1 + hν (light) → cis-Disperse Orange 1 cis-Disperse Orange 1 → trans-Disperse Orange 1 + Δ (heat)

The kinetics of the thermal cis-to-trans isomerization is typically first-order and can be monitored spectrophotometrically by observing the recovery of the strong absorbance of the trans-isomer.[3]

Quantitative Data Summary

The rate of the thermal cis-trans isomerization of this compound is significantly influenced by the polarity of the solvent. Generally, the rate of isomerization increases with increasing solvent polarity.

SolventRate Constant (k) at Ambient Temperature (s⁻¹)Activation Energy (Ea) (kJ/mol)
CyclohexaneVaries with temperature64.6 ± 2.1
Tetrahydrofuran (THF)Faster than cyclohexaneNot explicitly stated
AcetoneFastest among the threeNot explicitly stated

Note: The exact values of rate constants at ambient temperature can vary depending on the specific laboratory conditions. The activation energy for the isomerization in cyclohexane has been determined from the temperature dependence of the rate constant. A more detailed study in various solvents provided thermodynamic activation parameters, showing a decrease in activation energy, enthalpy, and entropy in more polar solvents, which is consistent with a rotational mechanism for isomerization.

Experimental Protocols

Protocol 1: Simple Flash Photolysis Using a Camera Flash

This protocol describes a straightforward and cost-effective method to study the cis-trans isomerization of this compound, suitable for undergraduate laboratories and preliminary research.

Materials and Equipment:

  • This compound (Note: Commercial samples are often ~25% dye by weight, with the remainder being salts like NaCl)

  • Spectrophotometer (e.g., Perkin-Elmer Lambda 6, Cary 14 or 210, or a simple Spectronic 20)

  • Quartz or glass cuvettes

  • Camera flash (e.g., Sunpak Auto 231)

  • Solvents of varying polarity (e.g., cyclohexane, tetrahydrofuran, acetone)

  • Volumetric flasks and pipettes

  • Temperature-controlled cell holder or water bath (optional, for activation energy determination)

  • Data acquisition system (chart recorder or computer interface)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

    • Due to the low percentage of the active dye in commercial samples, it may be necessary to prepare a visually colored solution and then dilute it to obtain an absorbance maximum between 0.5 and 1.0.

    • The salts present in the commercial dye are often insoluble in organic solvents; decant the solution to separate it from any undissolved material.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance (λmax) of the trans-isomer of this compound in the chosen solvent. This is typically in the visible region.

  • Data Acquisition:

    • Fill a cuvette with the this compound solution and place it in the spectrophotometer.

    • If using a temperature-controlled holder, allow the sample to equilibrate to the desired temperature.

    • Begin recording the absorbance as a function of time. Establish a stable baseline absorbance, which corresponds to the initial concentration of the trans-isomer (A∞).

    • Quickly remove the cuvette from the spectrophotometer.

    • Hold the camera flash directly against the cuvette window and fire the flash. This will induce the trans to cis isomerization.

    • Immediately return the cuvette to the spectrophotometer and continue recording the absorbance. You should observe a sharp decrease in absorbance followed by a gradual recovery.

  • Data Analysis:

    • The absorbance at time t=0 (A₀) is the absorbance immediately after the flash. The absorbance at infinite time (A∞) is the initial baseline absorbance.

    • The thermal isomerization from cis to trans follows first-order kinetics. The rate constant (k) can be determined by plotting ln(A∞ - At) versus time (t). The slope of this plot will be -k.

    • To determine the activation energy (Ea), repeat the experiment at several different temperatures and plot ln(k) versus 1/T (Arrhenius plot). The slope of this plot is -Ea/R, where R is the gas constant.

Protocol 2: Determination of Photoisomerization Quantum Yield

The photoisomerization quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is the ratio of the number of molecules that undergo isomerization to the number of photons absorbed. A detailed procedure for determining the photoisomerization quantum yield involves comparing the rate of the photoreaction of the sample to that of a well-characterized chemical actinometer.

Procedure Outline:

  • Actinometry: A chemical actinometer, a compound with a known quantum yield, is used to determine the photon flux of the light source.

  • Sample Irradiation: The this compound solution is irradiated under the same conditions as the actinometer.

  • Spectroscopic Monitoring: The change in absorbance of both the actinometer and the this compound solution is monitored over time.

  • Calculation: The quantum yield of this compound can be calculated by comparing its rate of absorbance change to that of the actinometer.

Visualizations

Experimental Workflow

G Experimental Workflow for Flash Photolysis of this compound cluster_prep Sample Preparation cluster_exp Flash Photolysis Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Solution (~10⁻⁵ M) fill_cuvette Fill Cuvette prep_solution->fill_cuvette place_cuvette Place Cuvette in Spectrophotometer fill_cuvette->place_cuvette Transfer to Spectrophotometer record_baseline Record Baseline Absorbance (A∞) place_cuvette->record_baseline flash Irradiate with Camera Flash record_baseline->flash record_recovery Record Absorbance Recovery flash->record_recovery plot_data Plot ln(A∞ - At) vs. Time record_recovery->plot_data Export Data calc_k Calculate Rate Constant (k) from Slope plot_data->calc_k G Photoisomerization Pathway of this compound trans_ground trans-Disperse Orange 1 (Ground State, S₀) trans_excited trans-Disperse Orange 1 (Excited State, S₁) trans_ground->trans_excited Light Absorption (hν) cis_ground cis-Disperse Orange 1 (Ground State, S₀) trans_excited->cis_ground Isomerization & Relaxation cis_ground->trans_ground Thermal Relaxation (Δ)

References

Application Notes and Protocols: Disperse Orange 1 as a Fluorescent Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 1, also known as 4-anilino-4'-nitroazobenzene, is an azo dye traditionally used in the textile industry for dyeing polyester and acetate fibers.[1][2][3] While it is classified by some chemical suppliers as a fluorescent dye, its application in biological research, particularly in fluorescence microscopy and drug development, is not well-established. This document provides a summary of its known properties, highlights critical toxicological findings, and presents a hypothetical protocol for its use as a fluorescent stain, emphasizing the experimental nature and potential challenges.

Physicochemical and Photophysical Properties

Quantitative data on the photophysical properties of this compound is limited in scientific literature. The available information is summarized in the table below. Researchers should note that commercial samples of this compound may contain only approximately 15-25% dye by weight, with the remainder being salts such as NaCl.[4][5]

PropertyValueSource
Molecular Formula C₁₈H₁₄N₄O₂
Molar Mass 318.33 g/mol
Maximum Absorbance (λmax) ~439 nm (calculated), 483 nm
Appearance Brownish powder/flakes
Solubility Soluble in most organic solvents

Toxicological Profile: A Critical Consideration

A significant body of research has focused on the toxicological properties of this compound. These findings are crucial for any consideration of its use in biological systems, especially in live-cell imaging.

  • Genotoxicity and Mutagenicity: Studies have shown that this compound can induce DNA damage and has mutagenic effects. It has been reported to cause frameshift mutations in Salmonella typhimurium strains and increase the frequency of micronuclei in human lymphocytes and HepG2 cells.

  • Cytotoxicity: The dye has demonstrated cytotoxic effects, inducing apoptosis in human hepatoma (HepG2) cells after prolonged exposure. Research also indicates that it can reduce mitochondrial activity in HepG2 cells.

  • Carcinogenicity: this compound is listed as a questionable carcinogen with experimental tumorigenic data.

  • Skin Sensitization: It is a known cause of textile-related allergic contact dermatitis.

Given these significant toxicological concerns, the use of this compound in live-cell imaging is not recommended without extensive preliminary studies to assess its impact on cell health and function. For fixed-cell applications, proper safety precautions should be strictly followed.

Hypothetical Experimental Protocol for Fixed-Cell Staining

The following protocol is a general guideline and has not been validated. Extensive optimization will be required.

Objective: To stain fixed cells with this compound for fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for cell fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Glass slides and coverslips

  • Cell line of interest (e.g., HeLa, HepG2)

Protocol:

  • Cell Culture: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Cell Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional, for intracellular targets):

    • Add permeabilization buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light.

    • Dilute the stock solution in PBS to a working concentration. This will require significant optimization (start with a range of 1-100 µM).

    • Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting:

    • Mount the coverslip onto a glass slide using a suitable mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope. Based on the absorbance maximum, an excitation wavelength around 480 nm would be a logical starting point. The emission wavelength will need to be determined experimentally.

Workflow and Visualization

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging A Culture cells on coverslips B Wash with PBS A->B C Fix with 4% PFA B->C D Wash with PBS C->D E Permeabilize with Triton X-100 (Optional) D->E F Wash with PBS E->F G Prepare this compound working solution F->G H Incubate cells with staining solution G->H I Wash with PBS to remove excess dye H->I J Mount coverslip on slide I->J K Image with fluorescence microscope J->K

Caption: A generalized workflow for a hypothetical fixed-cell staining protocol using this compound.

Investigating Cellular Processes: A Conceptual Framework

While there is no evidence of this compound being used to probe specific signaling pathways, the following diagram illustrates the general principle of how a fluorescent probe can be utilized in such studies. A validated, cell-permeable, and target-specific fluorescent dye would be required to track cellular changes or the localization of specific molecules in response to a stimulus.

G cluster_cell Cell Stimulus External Stimulus (e.g., Drug, Growth Factor) Receptor Cell Surface Receptor Stimulus->Receptor Pathway Signaling Cascade Receptor->Pathway Probe Fluorescent Probe (Bound to Target) Pathway->Probe Activates/Localizes Target Response Cellular Response (e.g., Gene Expression, Apoptosis) Pathway->Response Probe->Response Influences/Reports on Microscope Fluorescence Microscope Probe->Microscope Emits Light

Caption: Conceptual diagram of using a fluorescent probe to monitor a cellular signaling pathway.

Alternative Fluorescent Dyes

For researchers interested in orange-emitting fluorescent probes for live-cell imaging, several well-validated alternatives exist:

  • Peroxy Orange 1 (PO1): A cell-permeable fluorescent probe specifically designed for imaging hydrogen peroxide (H₂O₂) in living cells. It has an excitation wavelength of 543 nm and emits between 545 and 750 nm.

  • Acridine Orange (AO): A versatile fluorescent dye that stains DNA green and RNA orange, making it useful for studying the cell cycle, apoptosis, and acidic organelles like lysosomes.

  • Thiazole Orange (TO): An intercalating dye that exhibits a strong fluorescence enhancement upon binding to nucleic acids. It is often used in flow cytometry and for designing specific nucleic acid probes.

Conclusion

This compound is an azo dye with primary applications in the textile industry. While it possesses chromophoric properties, its use as a fluorescent dye in biological research is largely unexplored and potentially hindered by significant toxicological concerns, including genotoxicity and cytotoxicity. The hypothetical protocol provided herein serves as a starting point for investigation but requires extensive optimization and validation. Researchers are strongly encouraged to consider the well-documented toxic effects and to explore safer, validated alternative fluorescent probes for cellular imaging and drug development studies.

References

Application Notes and Protocols for Micronucleus Assay of Disperse Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Orange 1, an azo dye, has been subject to scrutiny for its potential mutagenic properties. The in vitro micronucleus assay is a well-established and widely accepted method for assessing the genotoxic potential of chemical substances.[1][2][3] This assay detects chromosome damage by identifying micronuclei, which are small, extranuclear bodies that originate from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[1][2] This document provides a detailed protocol for evaluating the mutagenicity of this compound using the in vitro micronucleus assay, primarily based on the OECD 487 guideline and specific findings from published studies.

Principle of the Micronucleus Assay

The in vitro micronucleus test identifies substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells. The assay can detect both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause whole chromosome loss). To ensure that the cells analyzed have undergone mitosis, the cytokinesis-block micronucleus (CBMN) assay is often employed, which uses cytochalasin B to inhibit cytokinesis, resulting in binucleated cells where micronuclei can be easily scored.

Data Presentation: Mutagenicity of this compound

The following table summarizes the quantitative data on the induction of micronuclei by this compound in human lymphocytes and HepG2 cells, as reported by Chequer et al. (2009).

Cell TypeThis compound Concentration (µg/mL)Result
Human Lymphocytes0.2Number of micronuclei similar to negative control.
Human Lymphocytes> 0.2 up to 1.0Dose-dependent increase in micronuclei formation.
Human Lymphocytes> 1.0Decrease in the number of micronuclei observed.
HepG2 Cells< 2.0Number of micronuclei similar to negative control.
HepG2 Cells≥ 2.0Dose-dependent increase in the frequency of micronuclei.
HepG2 CellsHigher doses (>2.0)Reduction in the number of micronuclei observed.

Note: A decrease in micronuclei at higher concentrations may be indicative of cytotoxicity.

Experimental Protocol: In Vitro Micronucleus Assay for this compound

This protocol is based on the OECD Guideline 487 for the In Vitro Mammalian Cell Micronucleus Test.

Materials and Reagents
  • Cell Lines: Human peripheral blood lymphocytes or a suitable human cell line such as HepG2.

  • Culture Medium: RPMI-1640 or other appropriate medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Test Compound: this compound (CAS No. 2581-69-3).

  • Vehicle Control: Dimethyl sulfoxide (DMSO) or other appropriate solvent.

  • Positive Controls: A known clastogen (e.g., Mitomycin C) and a known aneugen (e.g., Colchicine or Vinblastine).

  • Cytochalasin B: To block cytokinesis.

  • Harvesting Solution: Trypsin-EDTA for adherent cells.

  • Hypotonic Solution: 0.075 M KCl.

  • Fixative: Methanol:glacial acetic acid (3:1 v/v).

  • Staining Solution: Giemsa stain or a fluorescent dye such as Acridine Orange.

  • Microscope Slides

  • Incubator: 37°C, 5% CO2, and humidified atmosphere.

Experimental Procedure
  • Cell Culture Preparation:

    • Culture the chosen cell line in appropriate culture flasks until they reach exponential growth.

    • Seed the cells into culture plates or flasks at a suitable density to allow for cell division during the experiment.

  • Test Compound and Control Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., based on the data in the table above, ranging from 0.2 to 4.0 µg/mL).

    • Prepare the vehicle control and positive controls in the same manner.

  • Treatment of Cells:

    • Short Treatment (with and without S9 metabolic activation): Expose the cells to various concentrations of this compound, vehicle control, and positive controls for a short period (e.g., 3-6 hours).

    • Long Treatment (without S9 metabolic activation): Expose the cells for a longer period, equivalent to 1.5-2 normal cell cycle lengths (e.g., 24 hours).

    • After the short treatment period, wash the cells with fresh medium and re-incubate.

  • Cytokinesis Block:

    • Add Cytochalasin B to the culture medium at a pre-determined optimal concentration to block cytokinesis and allow for the accumulation of binucleated cells. The timing of Cytochalasin B addition should be optimized for the cell cycle length.

  • Cell Harvesting:

    • At the end of the total incubation period (approximately 1.5-2 cell cycles after the start of treatment), harvest the cells.

    • For adherent cells, use trypsin to detach them.

    • Centrifuge the cell suspension to pellet the cells.

  • Hypotonic Treatment and Fixation:

    • Resuspend the cell pellet in a pre-warmed hypotonic KCl solution and incubate for a few minutes to swell the cells.

    • Centrifuge and resuspend the cells in fresh, cold fixative. Repeat the fixation step 2-3 times.

  • Slide Preparation and Staining:

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

    • Stain the slides with Giemsa or another suitable DNA-specific stain.

  • Scoring and Data Analysis:

    • Code the slides to blind the scorer to the treatment conditions.

    • Using a light microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Experimental Workflow and Logic Diagram

The following diagram illustrates the experimental workflow for the in vitro micronucleus assay.

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (e.g., HepG2, Lymphocytes) D Cell Seeding A->D B Prepare this compound Concentrations E Treatment of Cells (Short & Long Exposure) B->E C Prepare Controls (Vehicle, Positive) C->E D->E Add Test Substances F Add Cytochalasin B (Cytokinesis Block) E->F G Incubation (1.5-2 Cell Cycles) F->G H Cell Harvesting G->H I Hypotonic Treatment & Fixation H->I J Slide Preparation & Staining I->J K Microscopic Scoring (≥2000 Binucleated Cells) J->K L Data Analysis K->L

Caption: Workflow for the In Vitro Micronucleus Assay.

References

Application Note: UHPSFC-MS/MS Analysis of Disperse Orange 1 in Textiles

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and rapid method for the determination of Disperse Orange 1 in textile samples using Ultra-High Performance Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (UHPSFC-MS/MS). The protocol includes a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and quality control professionals in the textile and chemical industries to ensure product safety and regulatory compliance.

Introduction

This compound, an azo dye, is utilized in the textile industry for coloring synthetic fibers such as polyester.[1][2] Due to potential health concerns, including allergenicity and carcinogenicity, the presence of certain disperse dyes in consumer products is regulated.[3] Therefore, a robust and sensitive analytical method is crucial for the accurate quantification of this compound in textile matrices. UHPSFC-MS/MS offers a fast and effective alternative to traditional liquid chromatography methods for the analysis of disperse dyes.[4][5]

Experimental Protocols

2.1. Sample Preparation (Ultrasound-Assisted Extraction)

A simple and efficient ultrasound-assisted extraction method is employed for the extraction of this compound from textile samples.

  • Sample Comminution: Cut the textile sample into small pieces (approximately 1-2 mm).

  • Extraction: Accurately weigh 1.0 g of the comminuted textile sample into a 50 mL centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Place the tube in an ultrasonic bath at 70°C for 30 minutes.

  • Centrifugation: After extraction, centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial for UHPSFC-MS/MS analysis.

G cluster_prep Sample Preparation s1 Textile Sample s2 Cut into small pieces s1->s2 s3 Weigh 1.0 g s2->s3 s4 Add 20 mL Methanol s3->s4 s5 Ultrasonicate (70°C, 30 min) s4->s5 s6 Centrifuge (10,000 rpm, 10 min) s5->s6 s7 Filter (0.22 µm PTFE) s6->s7 s8 Analysis by UHPSFC-MS/MS s7->s8

Caption: Workflow for textile sample preparation.

2.2. UHPSFC-MS/MS Analysis

The following are generalized UHPSFC conditions for the analysis of disperse dyes, which should be optimized for the specific instrument and column used.

  • System: UHPSFC system coupled to a triple quadrupole mass spectrometer

  • Column: A suitable column for SFC, such as Acquity UPC² BEH, BEH 2-Ethylpyridine, or HSS C18 SB

  • Mobile Phase: Supercritical CO₂ as the primary mobile phase with a modifier such as methanol.

  • Gradient: A gradient of the modifier may be used to elute the analyte.

  • Flow Rate: 1.5 - 2.5 mL/min

  • Backpressure: 1500 - 2000 psi

  • Column Temperature: 40 - 60 °C

  • Injection Volume: 1 - 5 µL

2.3. Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification. The following MRM transitions for this compound have been reported in LC-MS/MS methods and can be used as a starting point for UHPSFC-MS/MS method development.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 0.7 - 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 20 L/hr

G cluster_analysis UHPSFC-MS/MS Analysis a1 Filtered Sample Extract a2 Injection into UHPSFC a1->a2 a3 Chromatographic Separation a2->a3 a4 Ionization (ESI+) a3->a4 a5 Mass Analysis (MRM) a4->a5 a6 Data Acquisition & Quantification a5->a6

Caption: UHPSFC-MS/MS analytical workflow.

Quantitative Data

The following tables summarize the quantitative data for the analysis of this compound based on LC-MS/MS methods, which are expected to be comparable for a well-developed UHPSFC-MS/MS method.

Table 1: Mass Spectrometric Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound242.1135.1107.1
Data sourced from an LC-MS/MS method.

Table 2: Method Performance Characteristics for this compound

ParameterValueReference
Linearity Range1 - 1000 ng/mL
Limit of Detection (LOD)0.02 - 1.35 ng/mL
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL
Recovery81.8% - 114.1% (at 10 ng/mL)
Matrix Effect42.1% - 49.5% (at 10 ng/mL)

Results and Discussion

The described UHPSFC-MS/MS method provides a rapid and sensitive approach for the determination of this compound in textiles. The sample preparation is straightforward, and the analytical run time is significantly shorter compared to conventional HPLC methods. The use of MRM ensures high selectivity and sensitivity, allowing for the detection and quantification of this compound at low levels. The quantitative data, while derived from LC-MS/MS methods, provides a strong baseline for the expected performance of a UHPSFC-MS/MS method.

Conclusion

This application note presents a detailed protocol for the UHPSFC-MS/MS analysis of this compound in textile samples. The method is suitable for routine quality control and regulatory compliance monitoring in the textile industry. The provided experimental parameters and quantitative data serve as a valuable resource for researchers and scientists working on the analysis of disperse dyes.

References

Application Notes and Protocols: In Vitro Studies of Disperse Orange 1 on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 1, an azo dye utilized in the textile industry, has been the subject of in vitro research to determine its effects on human cells. This document provides a summary of the available data on the cytotoxicity, genotoxicity, and apoptotic effects of this compound on human cell lines, primarily the human hepatoma cell line (HepG2) and human lymphocytes. Detailed protocols for key experimental assays are also provided to facilitate further research in this area.

Data Presentation

The following tables summarize the quantitative and semi-quantitative data from in vitro studies of this compound on human cell lines.

Table 1: Cytotoxicity of this compound in HepG2 Cells

AssayCell LineExposure TimeObservationReference
Mitochondrial Activity (MTT/CCK-8)HepG2 (monolayer)72 hoursReduced mitochondrial activity[1]
Cell ViabilityHepG272 hoursCytotoxic effects observed[2][3]

Table 2: Genotoxicity of this compound

AssayCell LineConcentration Range (µg/mL)Key FindingsReference
Micronucleus AssayHuman Lymphocytes0.2 - 1.0Dose-dependent increase in micronuclei frequency up to 1.0 µg/mL.[2][4]
Micronucleus AssayHepG20.2 - 2.0Dose-dependent increase in micronuclei frequency with a threshold for increase at 2.0 µg/mL. At higher doses, the number of micronuclei decreased.
Comet AssayHepG20.2, 0.4, 1.0, 2.0, 4.0Induction of DNA damage observed at all tested concentrations.

Table 3: Apoptotic Effects of this compound

AssayCell LineExposure TimeObservationReference
Not SpecifiedHepG272 hoursInduction of apoptosis

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific laboratory conditions and cell lines.

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the dye) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group.

Genotoxicity Assessment: Micronucleus Assay

This protocol is for evaluating the clastogenic and aneugenic potential of this compound.

Materials:

  • Human cell line (e.g., HepG2 or lymphocytes)

  • Complete cell culture medium

  • This compound stock solution

  • Cytochalasin B (for cytokinesis block)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or DAPI)

  • Microscope slides

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates. Treat the cells with various concentrations of this compound for a period equivalent to 1.5-2 cell cycles.

  • Cytokinesis Block: Add cytochalasin B to the culture medium at an appropriate concentration to block cytokinesis and allow for the formation of binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.

  • Fixation: Centrifuge the cells and resuspend them in a freshly prepared cold fixative. Repeat the fixation step multiple times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group.

DNA Damage Assessment: Comet Assay (Alkaline)

This protocol is for detecting single-strand DNA breaks and alkali-labile sites.

Materials:

  • Human cell line (e.g., HepG2)

  • This compound stock solution

  • Low melting point agarose (LMA) and normal melting point agarose (NMA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of NMA.

  • Cell Encapsulation: Mix treated cells with LMA and layer onto the NMA-coated slides.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer for a period to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides for a set time to allow the damaged DNA to migrate out of the nucleus, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cell line (e.g., HepG2)

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the observed effects of this compound on human cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_genotox_details cluster_endpoints Endpoints Human Cell Lines Human Cell Lines This compound Treatment This compound Treatment Human Cell Lines->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Assess Cytotoxicity Genotoxicity Assays Genotoxicity Assays This compound Treatment->Genotoxicity Assays Assess DNA Damage Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment->Apoptosis Assay (Annexin V/PI) Assess Cell Death Cytotoxicity Data Cytotoxicity Data Cell Viability Assay (MTT)->Cytotoxicity Data Micronucleus Assay Micronucleus Assay Genotoxicity Assays->Micronucleus Assay Comet Assay Comet Assay Genotoxicity Assays->Comet Assay Apoptosis Data Apoptosis Data Apoptosis Assay (Annexin V/PI)->Apoptosis Data DNA Damage Data DNA Damage Data Micronucleus Assay->DNA Damage Data Comet Assay->DNA Damage Data

Caption: Experimental workflow for in vitro analysis of this compound.

Logical_Relationship cluster_effects Cellular Effects cluster_outcomes Observed Outcomes DO1 This compound Cytotoxicity Cytotoxicity DO1->Cytotoxicity Genotoxicity Genotoxicity DO1->Genotoxicity ReducedViability Reduced Cell Viability Cytotoxicity->ReducedViability DNADamage DNA Damage (Strand Breaks, Micronuclei) Genotoxicity->DNADamage Apoptosis Apoptosis ReducedViability->Apoptosis contributes to DNADamage->Apoptosis can lead to

Caption: Logical relationship of this compound's observed effects.

References

Unveiling Molecular Dynamics: Techniques for Studying Cis-Trans Isomerization Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The reversible conversion between cis and trans isomers, a fundamental process in chemistry and biology, plays a critical role in various phenomena, from vision to the mechanism of action of photoswitchable drugs.[1][2] Understanding the kinetics of this isomerization is paramount for designing and optimizing molecular switches, developing novel therapeutics, and elucidating biological signaling pathways. This document provides detailed application notes and experimental protocols for key techniques employed to study the kinetics of cis-trans isomerization.

Spectroscopic Techniques

Spectroscopic methods are the cornerstone of isomerization studies, offering non-invasive, real-time monitoring of changes in molecular geometry.

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is a widely used and accessible technique for monitoring cis-trans isomerization, particularly for molecules containing chromophores like azobenzenes.[3][4] The distinct electronic transitions of the cis and trans isomers result in different absorption spectra. The π-π* transition of the trans isomer typically has a higher molar absorptivity and occurs at a longer wavelength compared to the cis isomer.[1] Conversely, the n-π* transition is often more prominent for the cis isomer. By monitoring the change in absorbance at a specific wavelength corresponding to one of the isomers, the rate of isomerization can be determined. The presence of isosbestic points, where the molar absorptivity of the two isomers is equal, indicates a clean conversion between the two species.

Protocol: Monitoring Photoisomerization of Azobenzene Derivatives

Materials:

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Light source for irradiation (e.g., LED, laser, or lamp with appropriate filters)

  • Photoswitchable compound (e.g., azobenzene derivative)

  • Spectroscopic grade solvent

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the photoswitchable compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5 - 1.5.

  • Record Initial Spectrum: Record the UV-Vis spectrum of the solution in the dark. This spectrum represents the thermally stable trans isomer.

  • Trans-to-Cis Isomerization (Photo-irradiation):

    • Irradiate the sample in the cuvette with a light source at the wavelength corresponding to the π-π* transition of the trans isomer (typically in the UV-A range).

    • Record UV-Vis spectra at regular time intervals during irradiation until a photostationary state (PSS) is reached, where no further significant spectral changes are observed.

  • Cis-to-Trans Isomerization (Thermal Relaxation):

    • After reaching the PSS, place the cuvette in the dark at a constant temperature.

    • Record UV-Vis spectra at regular time intervals to monitor the thermal back-isomerization to the trans form.

  • Cis-to-Trans Isomerization (Photo-irradiation):

    • Alternatively, after reaching the PSS, irradiate the sample with a light source at a wavelength corresponding to the n-π* transition of the cis isomer (typically in the visible range) to induce photo-isomerization back to the trans form.

    • Record spectra at regular intervals.

Data Analysis: The kinetic data can be analyzed by plotting the natural logarithm of the absorbance change versus time. For a first-order reaction, this plot will be linear, and the rate constant (k) can be determined from the slope.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_trans_to_cis Trans -> Cis Isomerization cluster_cis_to_trans Cis -> Trans Isomerization cluster_analysis Data Analysis Prep Prepare Solution InitialSpec Record Initial (trans) Spectrum Prep->InitialSpec Irradiate_UV Irradiate at π-π* wavelength InitialSpec->Irradiate_UV Monitor_PSS Monitor until Photostationary State (PSS) Irradiate_UV->Monitor_PSS Thermal Thermal Relaxation (in dark) Monitor_PSS->Thermal Irradiate_Vis Irradiate at n-π* wavelength Monitor_PSS->Irradiate_Vis PlotData Plot ln(Abs) vs. Time Thermal->PlotData Irradiate_Vis->PlotData CalcK Calculate Rate Constant (k) PlotData->CalcK

Workflow for UV-Vis spectroscopy kinetic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful technique for studying isomerization kinetics, particularly for proline-containing peptides and other molecules where the cis and trans isomers are in slow exchange on the NMR timescale. The distinct chemical environments of nuclei in the two isomers give rise to separate sets of peaks in the NMR spectrum. The ratio of the integrals of these peaks provides the equilibrium constant. For kinetic studies, 2D exchange spectroscopy (EXSY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can be used. The appearance of cross-peaks between the signals of the two isomers indicates chemical exchange. The rate constants can be determined by analyzing the build-up of these cross-peak intensities as a function of the mixing time. For faster exchange processes, lineshape analysis of 1D NMR spectra can be employed.

Protocol: Proline Cis-Trans Isomerization Kinetics using 2D EXSY/NOESY

Materials:

  • NMR spectrometer

  • NMR tubes

  • Sample containing the molecule of interest (e.g., a proline-containing peptide)

  • Appropriate deuterated solvent

Procedure:

  • Sample Preparation: Dissolve the sample in the deuterated solvent to a suitable concentration for NMR analysis.

  • Acquire 1D Spectrum: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the distinct peaks for the cis and trans isomers.

  • Acquire 2D EXSY/NOESY Spectra:

    • Set up a series of 2D EXSY or NOESY experiments with varying mixing times (τm). The range of mixing times should bracket the expected exchange rate.

    • Acquire the spectra at a constant temperature.

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate software.

    • Integrate the diagonal peaks and the cross-peaks for a pair of exchanging signals.

    • Plot the ratio of cross-peak intensity to diagonal peak intensity as a function of the mixing time.

    • Fit the data to the appropriate exchange equation to extract the rate constants for the cis-to-trans and trans-to-cis isomerization.

NMR_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Analysis Prep Prepare NMR Sample Acquire1D Acquire 1D Spectrum Prep->Acquire1D Acquire2D Acquire 2D EXSY/NOESY at varying mixing times Acquire1D->Acquire2D ProcessSpectra Process Spectra Acquire2D->ProcessSpectra IntegratePeaks Integrate Diagonal and Cross-Peaks ProcessSpectra->IntegratePeaks PlotData Plot Intensity Ratios vs. Mixing Time IntegratePeaks->PlotData FitData Fit Data to Extract Rate Constants PlotData->FitData

Workflow for NMR-based kinetic analysis.

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for separating and quantifying cis and trans isomers, enabling kinetic studies.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is highly effective for studying isomerization kinetics when the isomers are stable enough to be separated on the chromatographic timescale. By developing a suitable chromatographic method, the cis and trans isomers can be resolved as distinct peaks. The area under each peak is proportional to the concentration of that isomer. To study the kinetics, aliquots of a reaction mixture can be injected onto the HPLC at different time points, and the change in the peak areas of the isomers is monitored. This technique is particularly useful for complex mixtures and for determining the pharmacokinetic profiles of drug isomers.

Protocol: HPLC Analysis of Isomerization Kinetics

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Appropriate HPLC column (e.g., C18 reversed-phase or a chiral column)

  • Mobile phase solvents

  • Sample containing the isomerizing compound

  • Reaction vessel with temperature control

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the cis and trans isomers. This involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.

  • Initiate Isomerization: Start the isomerization reaction (e.g., by changing the temperature, pH, or exposing to light) in a thermostatted reaction vessel.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): If the isomerization is rapid, it may be necessary to quench the reaction in the aliquot immediately after withdrawal (e.g., by rapid cooling or adding a chemical quencher).

  • Injection and Analysis: Inject the aliquot onto the HPLC system and record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas for the cis and trans isomers in each chromatogram.

    • Plot the concentration (or peak area) of one of the isomers as a function of time.

    • Determine the rate constant by fitting the data to the appropriate kinetic model (e.g., first-order).

HPLC_Workflow MethodDev Develop HPLC Separation Method StartReaction Initiate Isomerization Reaction MethodDev->StartReaction Sampling Take Aliquots at Timed Intervals StartReaction->Sampling Quench Quench Reaction (if needed) Sampling->Quench Inject Inject Aliquot onto HPLC Quench->Inject Analyze Analyze Chromatogram Inject->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constant Plot->Calculate

Workflow for HPLC-based kinetic studies.

Rapid Kinetic Techniques

For isomerization reactions that occur on the millisecond to microsecond timescale, specialized rapid kinetic techniques are required.

Stopped-Flow Spectroscopy

Application Note: Stopped-flow spectroscopy is a powerful technique for studying fast reactions in solution, with a dead time on the order of milliseconds. In this method, small volumes of reactant solutions are rapidly mixed, and the reaction is monitored in an observation cell using a spectroscopic probe, typically absorbance or fluorescence. This technique is ideal for investigating the kinetics of fast thermal or chemically induced isomerization.

Temperature-Jump Spectroscopy

Application Note: The temperature-jump method is used to study very rapid reactions that are at equilibrium. The system is rapidly perturbed by a sudden increase in temperature, which shifts the equilibrium constant. The relaxation of the system to the new equilibrium position is then monitored spectroscopically. This technique is suitable for studying the kinetics of isomerization reactions with half-lives in the microsecond to millisecond range.

Computational Methods

Application Note: Computational chemistry provides valuable insights into the mechanisms and kinetics of cis-trans isomerization. Methods like Density Functional Theory (DFT) can be used to calculate the energy profile of the isomerization reaction, including the structures and energies of the ground states (cis and trans isomers) and the transition state. From the calculated activation energy, the rate constant can be estimated using transition state theory. These computational approaches complement experimental studies by providing atomic-level detail of the isomerization pathway.

Quantitative Data Summary

The following tables summarize representative kinetic data for cis-trans isomerization of various molecules studied by different techniques.

Table 1: Kinetic Data for Azobenzene Derivatives

CompoundSolventTechniqueRate Constant (k)Activation Energy (Ea)Half-life (t1/2)
4-Anilino-4'-nitroazobenzeneTolueneFlash Photolysis--~30 min
4-Anilino-4'-nitroazobenzeneEthanolFlash Photolysis--200-300 ms
Polyhydroxy-substituted azobenzenesEthanol---6-12 ms
4-CH3O-azobenzeneBMIM PF6UV-VisVaries with temp.86.8 kJ/mol-
4-CH3O-azobenzeneBMIM Tf2NUV-VisVaries with temp.94.2 kJ/mol-

Data sourced from multiple studies for illustrative purposes.

Table 2: Kinetic Data for Proline-Containing Peptides

PeptideConditionsTechniqueRate Constant (k_cis->trans_)
H-Ala-Pro-OH25°C1H-NMR2.5 x 10⁻³ s⁻¹
Phe-Pro10°C, pH 8.4CZE1.42 x 10⁻⁴ s⁻¹
Phe-Pro10°C, pH 8.4Ad hoc dissolution6.6 x 10⁻⁵ s⁻¹

Data sourced from multiple studies for illustrative purposes.

Table 3: Kinetic Data from a Temperature-Jump Experiment

ReactionRelaxation Time (τ)Forward Rate Constant (k_f_)Reverse Rate Constant (k_r_)
First-order isomerization27.6 µs12.4 ms⁻¹3.62 x 10⁴ s⁻¹

Calculated from data in a representative example.

Conclusion

The study of cis-trans isomerization kinetics is crucial for advancing various fields, from materials science to drug development. The choice of technique depends on the specific molecule, the timescale of the isomerization, and the available instrumentation. A combination of experimental techniques and computational methods often provides the most comprehensive understanding of the isomerization process. The protocols and data presented here serve as a guide for researchers to design and execute robust kinetic studies of cis-trans isomerization.

References

Application Notes and Protocols for Solid-Phase Extraction in Azo Dye Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of azo dyes from various matrices, including food and environmental samples. The methodologies outlined are essential for the accurate quantification and analysis of these compounds, which are of significant interest due to their widespread use and potential health concerns.

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are extensively used as colorants in the textile, food, and cosmetic industries. However, some azo dyes can be metabolized into potentially carcinogenic and mutagenic aromatic amines, necessitating reliable analytical methods for their detection and quantification in various consumer products and environmental samples.[1][2] Solid-phase extraction has emerged as a robust and efficient technique for the sample preparation of azo dyes prior to chromatographic analysis.[2]

Quantitative Data Summary

The selection of an appropriate SPE sorbent and protocol is critical for achieving high recovery and low detection limits. The following table summarizes quantitative data from various studies on the SPE of azo dyes, providing a comparative overview of different methods.

Azo Dye(s)SPE SorbentMatrixRecovery (%)LODLOQAnalytical Method
Sudan I, II, III, IVOasis MAXChili SauceNot Specified<10 µg/kg (for screening)<10 µg/kgLC-MS/MS
Sudan I, II, III, IVHumic Acid-Bonded SilicaHot Chilli Products85.6 - 119.7%1.1 - 4.3 ng/g3.8 - 14.3 ng/gESI-QTOF-MS
Nineteen Azo DyesFe3O4@COFStream Water83.1 - 122.4%2.8 - 70.7 µg/kg9.5 - 235.7 µg/kgGC-MS
Para Red, Solvent Yellow 2, Solvent Red 1, Sudan Red 7BC18Rat Plasma81.49 - 118.65%0.1 - 1.0 µg/L0.1 - 1.0 µg/LUFLC-MS/MS
Sulfonated Azo DyesC18Drinks and DropsNot Specified31.5 - 119.4 ng/zone95.3 - 361.8 ng/zoneHPTLC-DAD
Tartrazine, Sunset Yellow, Allura RedGraphene OxideWater95.01 - 106.33%0.070 - 0.281 ng/mL2.318 - 9.368 ng/mLNot Specified

Experimental Protocols

This section details a general-purpose solid-phase extraction protocol using C18 cartridges, which are widely applicable for the extraction of non-polar to moderately polar azo dyes from aqueous samples. This is followed by a more specific protocol for the analysis of Sudan dyes in a complex food matrix.

General Protocol for Azo Dye Extraction from Liquid Samples using C18 SPE Cartridges

This protocol is suitable for the extraction of azo dyes from beverages and water samples.[3]

1. Materials and Reagents:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • Deionized water

  • SPE Vacuum Manifold

  • Nitrogen evaporator

2. Protocol Steps:

  • Cartridge Conditioning:

    • Pass 6 mL of methanol through the C18 cartridge to activate the sorbent.

    • Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Pass 6 mL of deionized water (or a solution mimicking the sample matrix, e.g., 0.2% formic acid in water) through the cartridge.

    • Ensure the sorbent bed remains wetted.

  • Sample Loading:

    • Load the pre-treated sample (e.g., 20 mL of a beverage) onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 6 mL of a weak solvent mixture to remove interferences. A common wash solution is a low percentage of methanol in water (e.g., 5-10% methanol) with a modifier like formic acid. This step may need optimization depending on the specific analytes and matrix.

  • Elution:

    • Elute the retained azo dyes with a small volume (e.g., 6 mL) of a strong, non-polar solvent such as methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., the initial mobile phase for LC analysis) before analysis.

Specific Protocol for Sudan Dye Analysis in Chili Powder using Oasis MAX SPE Cartridges

This protocol is adapted for the extraction of lipophilic Sudan dyes from a complex, oily food matrix.

1. Sample Pre-extraction:

  • Homogenize 1 g of chili powder with 10 mL of acetone.

  • Centrifuge the mixture and collect the supernatant.

  • Dilute an aliquot of the acetone extract with water before loading.

2. SPE Protocol:

  • Cartridge Conditioning:

    • 2 mL Ethyl Acetate

    • 2 mL Methanol

    • 2 mL 0.1 M NaOH

    • 2 mL Water

  • Sample Loading:

    • Load 5 mL of the diluted acetone pre-extract.

  • Washing:

    • 2 mL 70% Methanol in water

    • 1 mL 1 M NaOH in water

    • 2 mL Methanol

    • 1 mL Ethyl Acetate

  • Elution:

    • Elute with 2 mL of 89:9:2 ethyl acetate/methanol/formic acid.

  • Post-Elution:

    • Evaporate the eluate and reconstitute in 200 µL of 90:10 acetonitrile/water for LC-MS analysis.

Visualizations

The following diagrams illustrate the generalized workflow for solid-phase extraction and a conceptual representation of the SPE process.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Matrix (e.g., Beverage, Chili Powder) Pretreatment Pre-treatment (e.g., Homogenization, Dilution) Sample->Pretreatment Load 3. Sample Loading (Analytes Adsorbed) Pretreatment->Load Condition 1. Conditioning (Activate Sorbent) Equilibrate 2. Equilibration (Prepare Sorbent) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Elute 5. Elution (Collect Analytes) Wash->Elute PostElution Post-Elution (Dry-down, Reconstitute) Elute->PostElution Analysis Instrumental Analysis (e.g., HPLC, GC-MS) PostElution->Analysis

Figure 1. General workflow for solid-phase extraction of azo dyes.

SPE_Process cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution Analyte_in Azo Dye Sorbent SPE Sorbent Analyte_in->Sorbent Adsorption Interference_in Interference Interference_in->Sorbent Adsorption Interference_out Interference Interference_in->Interference_out Washed Away Analyte_retained Azo Dye Sorbent_washed SPE Sorbent Analyte_out Azo Dye Sorbent_washed->Analyte_out Elution Sorbent_final SPE Sorbent

Figure 2. Conceptual diagram of the SPE process.

References

Application Notes and Protocols for Disperse Orange 1 in Textile Dye Formulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Disperse Orange 1 (C.I. 11080) in textile dye formulation research. This document outlines the dye's key properties, detailed experimental protocols for dyeing polyester fabrics, and standard methods for evaluating colorfastness.

Introduction to this compound

This compound is a monoazo dye characterized by its low water solubility and its suitability for dyeing hydrophobic fibers such as polyester and acetate.[1] It is a non-ionic dye, which allows it to readily associate with the polymer chains of synthetic fibers.[2] The dyeing mechanism involves the transfer of the finely dispersed dye particles from an aqueous medium onto the fiber surface, followed by diffusion into the amorphous regions of the polymer at elevated temperatures.[3]

Chemical Structure: 4-anilino-4'-nitroazobenzene[4]

Physicochemical and Technical Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
C.I. Name This compound
C.I. Number 11080
CAS Number 2581-69-3
Molecular Formula C₁₈H₁₄N₄O₂
Molecular Weight 318.33 g/mol
Appearance Reddish-orange/brownish powder/flake
Melting Point ~151-160 °C
Solubility Insoluble in water; Soluble in most organic solvents

Colorfastness Properties on Polyester

The following table summarizes the typical colorfastness ratings of this compound on polyester fabric when dyed and tested according to ISO standards. The ratings are based on a scale of 1 to 5, where 5 indicates the highest fastness, except for light fastness which is rated on a scale of 1 to 8.

Fastness PropertyTest StandardFadingStainingReference
Light Fastness ISO 105-B025-
Washing Fastness ISO 105-C064-54-5
Perspiration Fastness ISO 105-E0455
Ironing Fastness ISO 105-X114-53
Rubbing Fastness (Dry) ISO 105-X12-4-5 (Typical for disperse dyes)
Rubbing Fastness (Wet) ISO 105-X12-3-4 (Typical for disperse dyes)

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes a standard high-temperature dyeing process for polyester, which is the preferred method for achieving good dye penetration and fastness properties with disperse dyes.

Materials and Reagents:

  • Polyester fabric, scoured

  • This compound

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid (or a suitable buffer system)

  • High-temperature, high-pressure dyeing apparatus (e.g., laboratory beaker dyer)

Procedure:

  • Fabric Preparation: Ensure the polyester fabric is properly scoured to remove any impurities that could affect dye uptake.

  • Dye Dispersion Preparation: Create a paste of the required amount of this compound with an equal amount of dispersing agent and a small volume of cold water. Stir to form a smooth, lump-free paste, then dilute with warm water (40-50°C).

  • Dye Bath Setup: Prepare the dye bath with a liquor ratio of 10:1 to 20:1. Add the prepared dye dispersion.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid. This acidic environment is optimal for disperse dyeing.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.

    • Increase the temperature to 130°C at a rate of 1-2°C per minute.

    • Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath to 70-80°C at a rate of approximately 2°C per minute.

    • Drain the dye bath.

  • Rinsing: Rinse the dyed fabric thoroughly with warm water, followed by a cold water rinse.

Reduction Clearing

After dyeing, a reduction clearing process is essential to remove any unfixed dye from the fiber surface, which significantly improves the wet fastness and rubbing fastness of the final product.

Materials and Reagents:

  • Dyed polyester fabric

  • Sodium hydroxide

  • Sodium hydrosulfite (reducing agent)

  • Non-ionic detergent

Procedure:

  • Clearing Bath Preparation: Prepare a fresh bath with:

    • Sodium hydrosulfite: 2 g/L

    • Sodium hydroxide: 2 g/L

    • Non-ionic detergent: 1 g/L

  • Treatment:

    • Immerse the rinsed, dyed fabric in the clearing bath.

    • Raise the temperature to 70-80°C and treat for 15-20 minutes.

  • Rinsing and Neutralization:

    • Drain the clearing bath and rinse the fabric thoroughly with hot water.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 50°C for 10 minutes.

    • Perform a final rinse with cold water.

  • Drying: Dry the fabric at a moderate temperature.

Colorfastness Evaluation Protocols

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.

Apparatus and Materials:

  • Launder-Ometer or similar apparatus

  • Stainless steel balls (6 mm diameter)

  • Multifiber adjacent fabric (e.g., DW type)

  • ECE phosphate reference detergent

  • Sodium perborate

  • Grey Scale for assessing change in color and staining

Procedure (based on C2S test conditions):

  • Specimen Preparation: Prepare a 10 cm x 4 cm specimen of the dyed fabric and stitch it together with a same-sized piece of multifiber fabric.

  • Washing Solution: Prepare a solution containing 4 g/L ECE detergent and 1 g/L sodium perborate in deionized water.

  • Test Cycle:

    • Place the composite specimen, 25 stainless steel balls, and 50 mL of the washing solution into a stainless steel container.

    • Treat in the Launder-Ometer at 60°C for 30 minutes.

  • Rinsing and Drying:

    • Rinse the specimen twice in deionized water and then in cold running tap water.

    • Squeeze out excess water and dry in air at a temperature not exceeding 60°C.

  • Assessment: Evaluate the change in color of the dyed specimen and the staining of the multifiber fabric using the respective Grey Scales under standardized lighting.

Colorfastness to Light (ISO 105-B02)

This method determines the resistance of the color to the action of an artificial light source representative of natural daylight.

Apparatus and Materials:

  • Xenon arc fading lamp apparatus

  • Blue Wool references (scale 1-8)

  • Grey Scale for assessing change in color

Procedure:

  • Specimen Mounting: Mount the dyed fabric specimen and a set of Blue Wool references on cardboard holders.

  • Exposure: Expose the specimens and references simultaneously to the light from the xenon arc lamp under specified conditions of temperature and humidity.

  • Assessment: Periodically compare the fading of the specimen with the fading of the Blue Wool references. The lightfastness rating is the number of the Blue Wool reference that shows a similar change in color to the specimen.

Colorfastness to Rubbing (ISO 105-X12)

This test evaluates the amount of color transferred from the fabric surface to another surface by rubbing.

Apparatus and Materials:

  • Crockmeter (rubbing fastness tester)

  • Standard white cotton rubbing cloth

  • Grey Scale for assessing staining

Procedure:

  • Specimen Preparation: Cut two specimens of the dyed fabric (at least 14 cm x 5 cm), one for dry rubbing and one for wet rubbing.

  • Dry Rubbing:

    • Fix the specimen to the base of the Crockmeter.

    • Mount a dry rubbing cloth onto the rubbing finger.

    • Perform 10 cycles of rubbing (10 turns of the handle).

  • Wet Rubbing:

    • Thoroughly wet a fresh rubbing cloth in deionized water and squeeze to a water content of approximately 100% of its dry weight.

    • Repeat the rubbing procedure with the wet cloth on a fresh specimen.

  • Assessment: Evaluate the degree of staining on both the dry and wet rubbing cloths using the Grey Scale for staining.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation Scouring Scour Polyester Fabric Dye_Bath Set Dye Bath (pH 4.5-5.5) Scouring->Dye_Bath Dye_Dispersion Prepare Dye Dispersion Dye_Dispersion->Dye_Bath Dyeing High-Temp Dyeing (130°C, 60 min) Dye_Bath->Dyeing Rinsing1 Rinse Dyeing->Rinsing1 Red_Clearing Reduction Clearing (70-80°C, 20 min) Rinsing1->Red_Clearing Rinsing2 Rinse & Neutralize Red_Clearing->Rinsing2 Drying Dry Rinsing2->Drying Fastness_Testing Colorfastness Testing Drying->Fastness_Testing

Caption: Experimental workflow for dyeing polyester with this compound.

Dyeing_Mechanism Dye_Bath Aqueous Dye Bath (Disperse Dye Particles) Fiber_Surface Polyester Fiber Surface Dye_Bath->Fiber_Surface 1. Adsorption (Low Temp) Fiber_Surface->p1 Fiber_Interior Amorphous Region of Fiber Fiber_Interior->p2 p1->Fiber_Interior 2. Diffusion (High Temp, >100°C) p2->Fiber_Interior 3. Fixation (Cooling)

Caption: Simplified mechanism of disperse dyeing on polyester fibers.

References

Application Notes and Protocols for Hepatotoxicity Assessment of Azo Dyes in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes, a major class of synthetic colorants used in various industries, have raised toxicological concerns due to their potential for reductive cleavage into carcinogenic aromatic amines by liver enzymes and gut microbiota. Assessing the hepatotoxicity of these compounds is crucial for human health and safety. Traditional 2D cell culture models often fail to recapitulate the complex architecture and metabolic functions of the liver, leading to inaccurate toxicity predictions. Three-dimensional (3D) liver models, such as spheroids and organoids, offer a more physiologically relevant in vitro system by mimicking the cell-cell interactions, metabolic competency, and longevity of the native liver. These models are invaluable tools for evaluating the long-term and repeated-dose toxicity of chemicals like azo dyes.

These application notes provide a comprehensive framework for assessing the hepatotoxicity of azo dyes using 3D liver cell culture models. The protocols detailed below cover the formation of 3D liver spheroids, and a suite of assays to evaluate cytotoxicity, apoptosis, oxidative stress, and liver-specific functions.

Experimental Workflow

The overall workflow for assessing azo dye hepatotoxicity in 3D liver models involves several key stages, from spheroid formation to multi-parametric toxicological analysis.

experimental_workflow Experimental Workflow for Azo Dye Hepatotoxicity Testing in 3D Liver Models cluster_setup Model Setup cluster_exposure Compound Exposure cluster_analysis Toxicological Assessment cluster_data Data Analysis cell_culture 1. 2D Cell Culture (e.g., HepG2, HepaRG) spheroid_formation 2. 3D Spheroid Formation (e.g., Liquid Overlay Technique) cell_culture->spheroid_formation spheroid_treatment 4. Spheroid Treatment (Dose-Response and Time-Course) spheroid_formation->spheroid_treatment azo_dye_prep 3. Azo Dye Preparation (Stock Solutions) azo_dye_prep->spheroid_treatment viability 5a. Cytotoxicity Assay (ATP Content) spheroid_treatment->viability apoptosis 5b. Apoptosis Assay (Caspase Activity) spheroid_treatment->apoptosis oxidative_stress 5c. Oxidative Stress Assays (ROS, GSH/GSSG) spheroid_treatment->oxidative_stress liver_function 5d. Liver Function Assays (Albumin, CYP450) spheroid_treatment->liver_function data_acquisition 6. Data Acquisition (Luminometry, Fluorometry, etc.) viability->data_acquisition apoptosis->data_acquisition oxidative_stress->data_acquisition liver_function->data_acquisition data_analysis 7. Data Analysis & Interpretation (IC50, Pathway Analysis) data_acquisition->data_analysis

Fig 1. A schematic of the experimental workflow.

Protocols

Protocol 1: Formation of 3D Liver Spheroids (Liquid Overlay Technique)

This protocol describes the formation of uniform spheroids from liver cell lines (e.g., HepG2, HepaRG) in ultra-low attachment (ULA) plates.

Materials:

  • HepG2 or HepaRG cells

  • Complete cell culture medium (e.g., DMEM or Williams' E Medium with appropriate supplements)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Cell counter or hemocytometer

  • Sterile laboratory equipment

Procedure:

  • Cell Culture: Culture HepG2 or HepaRG cells in T-75 flasks with complete medium at 37°C and 5% CO2.

  • Cell Harvest: Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Cell Suspension: Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium to obtain a single-cell suspension.

  • Cell Counting: Determine the cell concentration and viability using a cell counter or hemocytometer.

  • Seeding: Dilute the cell suspension to the desired concentration (e.g., 2,000 to 5,000 cells per 100 µL) and carefully dispense 100 µL into each well of a ULA 96-well plate.

  • Spheroid Formation: Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 2-4 days to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.

  • Medium Exchange: Perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium from the side of the well and adding 50 µL of fresh, pre-warmed medium.

Protocol 2: Cytotoxicity Assessment using ATP Assay

This protocol measures cell viability by quantifying intracellular ATP levels, which correlate with the number of metabolically active cells.

Materials:

  • 3D liver spheroids in a 96-well ULA plate

  • Azo dye stock solutions

  • CellTiter-Glo® 3D Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well assay plate

  • Luminometer

Procedure:

  • Compound Treatment: Prepare serial dilutions of the azo dyes in culture medium. Add the desired concentrations to the wells containing the spheroids. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the spheroids with the azo dyes for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Preparation: Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for at least 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Generation: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Data Acquisition: Transfer the lysate to an opaque-walled 96-well plate and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay

This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • 3D liver spheroids in a 96-well plate

  • Azo dye stock solutions

  • Caspase-Glo® 3/7 3D Assay kit (Promega)

  • Luminometer

Procedure:

  • Compound Treatment: Treat the spheroids with various concentrations of azo dyes and a vehicle control as described in Protocol 2.

  • Incubation: Incubate for the desired time period.

  • Assay Preparation: Equilibrate the Caspase-Glo® 3/7 3D reagent and the spheroid plate to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.

  • Signal Generation: Mix the contents gently and incubate at room temperature for at least 30 minutes.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the caspase activity to cell viability data if multiplexing, or present as fold change relative to the vehicle control.

Protocol 4: Oxidative Stress Assessment

A. Reactive Oxygen Species (ROS) Measurement

This protocol measures the level of hydrogen peroxide (H2O2), a common ROS.

Materials:

  • 3D liver spheroids in a 96-well plate

  • Azo dye stock solutions

  • ROS-Glo™ H2O2 Assay kit (Promega)

  • Luminometer

Procedure:

  • Compound Treatment: Treat spheroids with azo dyes and controls.

  • Substrate Addition: Add the H2O2 substrate solution to each well and incubate for the desired time at 37°C.[1]

  • Detection: Add the ROS-Glo™ Detection Solution and incubate for 20 minutes at room temperature.[1]

  • Data Acquisition: Measure luminescence.[1]

B. Glutathione (GSH/GSSG) Ratio Measurement

This protocol measures the ratio of reduced (GSH) to oxidized (GSSG) glutathione, a key indicator of cellular redox state.

Materials:

  • 3D liver spheroids in a 96-well plate

  • Azo dye stock solutions

  • GSH/GSSG-Glo™ Assay kit (Promega)

  • Luminometer

Procedure:

  • Compound Treatment: Expose spheroids to azo dyes.

  • Lysis and GSH/GSSG Measurement: Perform parallel measurements for total glutathione and GSSG according to the manufacturer's protocol. This involves specific lysis and blocking steps for each analyte.[2]

  • Signal Generation: Add the Luciferin Detection Reagent and incubate.[3]

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Calculate the GSH/GSSG ratio.

Protocol 5: Assessment of Liver-Specific Functions

A. Albumin Secretion

This protocol quantifies the secretion of albumin, a key protein synthesized by hepatocytes.

Materials:

  • Supernatants from treated 3D liver spheroids

  • Human Albumin ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection: Collect the culture supernatant from the treated spheroids at various time points.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and substrate.

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of albumin based on a standard curve and normalize to the total protein content or cell number.

B. Cytochrome P450 (CYP) Activity

This protocol assesses the activity of key drug-metabolizing enzymes, such as CYP3A4.

Materials:

  • 3D liver spheroids

  • Azo dye stock solutions

  • CYP-specific substrate (e.g., a luminogenic P450-Glo™ substrate)

  • Luminometer

Procedure:

  • Compound Treatment: Treat spheroids with azo dyes.

  • CYP Induction/Inhibition: To assess induction, pre-treat spheroids with known inducers (e.g., rifampicin for CYP3A4) before adding the azo dye. To assess inhibition, co-incubate the azo dye with a CYP-specific substrate.

  • Substrate Metabolism: Add the luminogenic CYP substrate to the wells and incubate to allow for metabolism.

  • Signal Generation: Add the detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Determine the effect of the azo dye on CYP activity relative to controls.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of different azo dyes at various concentrations and exposure times.

Table 1: Cytotoxicity of Azo Dyes in 3D Liver Spheroids (IC50 Values in µM)

Azo Dye24h Exposure48h Exposure72h Exposure
Dye A15011085
Dye B>500450380
Dye C755030

Table 2: Effects of Azo Dyes on Apoptosis and Oxidative Stress (Fold Change vs. Control at 48h)

Azo Dye (Concentration)Caspase-3/7 ActivityROS ProductionGSH/GSSG Ratio
Dye A (50 µM)2.53.10.6
Dye B (200 µM)1.21.50.9
Dye C (25 µM)4.85.20.3

Table 3: Effects of Azo Dyes on Liver-Specific Functions (% of Control at 48h)

Azo Dye (Concentration)Albumin SecretionCYP3A4 Activity
Dye A (50 µM)70%65%
Dye B (200 µM)95%88%
Dye C (25 µM)45%40%

Signaling Pathways in Azo Dye-Induced Hepatotoxicity

Azo dye hepatotoxicity is a multi-step process initiated by the metabolic activation of the parent compound into reactive intermediates.

azo_dye_toxicity_pathway Proposed Signaling Pathway of Azo Dye-Induced Hepatotoxicity in 3D Liver Models cluster_metabolism Metabolic Activation cluster_stress Cellular Stress cluster_damage Cellular Damage & Death cluster_outcome Hepatotoxicity Outcome azo_dye Azo Dye azoreductase Azoreductase (CYP450s, gut microbiota) azo_dye->azoreductase aromatic_amines Aromatic Amines (Reactive Metabolites) azoreductase->aromatic_amines ros Increased ROS Production aromatic_amines->ros gsh_depletion GSH Depletion ros->gsh_depletion mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction dna_damage DNA Damage ros->dna_damage lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation apoptosis Apoptosis (Caspase Activation) mito_dysfunction->apoptosis necrosis Necrosis mito_dysfunction->necrosis liver_injury Liver Injury (Decreased Albumin, CYP activity) apoptosis->liver_injury necrosis->liver_injury

Fig 2. Azo dye metabolism and subsequent hepatotoxicity.

Conclusion

The use of 3D liver models provides a robust and physiologically relevant platform for assessing the hepatotoxicity of azo dyes. The protocols outlined in these application notes offer a systematic approach to evaluate key toxicological endpoints, including cytotoxicity, apoptosis, oxidative stress, and liver-specific functions. By employing these advanced in vitro methods, researchers can gain a more comprehensive understanding of the mechanisms of azo dye-induced liver injury, leading to improved risk assessment and the development of safer chemicals.

References

Application Notes and Protocols for Disperse Orange 1 Sensitization Patch Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 1 (DO1) is an azo dye known to be a contact allergen, primarily associated with textile dermatitis.[1][2] Accurate identification of DO1 sensitization is crucial for patient diagnosis and management, as well as for the safety assessment of consumer products. These application notes provide detailed protocols for patch testing with this compound, aimed at standardizing the procedure for reliable and reproducible results in a research and clinical setting.

Data Presentation

Table 1: Recommended Patch Test Concentration for this compound
AllergenConcentration (%)Vehicle
This compound1.0Petrolatum

This concentration is widely cited in literature for inclusion in textile dye series for patch testing.[3][4]

Table 2: International Contact Dermatitis Research Group (ICDRG) Scoring System for Patch Test Reactions
ScoreInterpretationDescription
0NegativeNo reaction.
?Doubtful reactionFaint erythema only.
+Weak positiveErythema, infiltration, possibly papules.[5]
++Strong positiveErythema, infiltration, papules, vesicles.
+++Extreme positiveIntense erythema, infiltration, coalescing vesicles, bullous reaction.
IRIrritant reactionDiscrete patchy erythema without infiltration, or other morphologies suggestive of irritation.
Table 3: Reported Cross-Reactions with this compound
SubstanceCross-ReactivityNotes
p-Phenylenediamine (PPD)FrequentA significant number of individuals sensitized to PPD also react to certain disperse dyes, including those structurally related to DO1.
Disperse Orange 3CommonOften tested alongside DO1 in textile dye series.
Disperse Yellow 3PossibleAnother common textile dye allergen that may show co-sensitization.

Experimental Protocols

Protocol 1: Preparation of this compound (1.0% in Petrolatum) for Patch Testing

Materials:

  • This compound powder (analytical grade)

  • White petrolatum

  • Glass mortar and pestle or ointment slab and spatula

  • Analytical balance

  • Weighing paper

  • Syringes for dispensing (e.g., 5 mL)

Procedure:

  • Calculation: Determine the required amount of this compound and petrolatum to prepare the desired total quantity of the 1.0% mixture. For example, to prepare 10g of the mixture, 0.1g of this compound and 9.9g of petrolatum are needed.

  • Weighing: Accurately weigh the this compound powder and the petrolatum using an analytical balance.

  • Mixing:

    • Place the weighed this compound powder into the glass mortar.

    • Add a small, equivalent amount of petrolatum to the mortar.

    • Triturate the dye and petrolatum with the pestle using a geometric dilution technique. This involves incorporating the powder into a small amount of the base first and then progressively adding more of the base in small portions until the dye is evenly dispersed.

    • Continue trituration until a homogenous, brightly colored mixture is achieved, with no visible clumps of powder.

    • Alternatively, use an ointment slab and spatula for mixing, employing a similar geometric dilution process.

  • Packaging: Transfer the final mixture into appropriately labeled syringes for storage and application. The label should include the allergen name, concentration, vehicle, and preparation date.

  • Storage: Store the prepared allergen in a cool, dark place. Adhere to established expiry dates based on the chemical stability of the allergen in petrolatum.

Protocol 2: Patch Test Application and Reading

Materials:

  • Prepared this compound (1.0% in petrolatum)

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape or IQ Ultra™ Chambers)

  • Marking pen

  • Patient chart/documentation materials

Procedure:

  • Patient Preparation:

    • Ensure the patient's back is clean, dry, and free of hair and any topical medications. The upper back is the preferred application site.

    • Inform the patient about the test procedure, including the need to keep the test area dry and to avoid activities that may cause excessive sweating.

  • Patch Application:

    • Dispense a small, consistent amount of the this compound preparation into a patch test chamber. A proper amount should fill approximately half the chamber.

    • Carefully apply the patch test panels to the patient's back, ensuring good adhesion.

    • Mark the location of the panels on the skin with a marking pen to facilitate reading after removal.

  • Patch Removal and Initial Reading (Day 2 / 48 Hours):

    • The patient should be instructed to keep the patches on for 48 hours.

    • After 48 hours, the patches are removed. Allow any immediate irritation from the tape to subside before the first reading, which is typically done 15-30 minutes after removal.

    • Record the reactions according to the ICDRG scoring system (Table 2).

  • Second Reading (Day 3 or 4 / 72-96 Hours):

    • A second reading is crucial as delayed hypersensitivity reactions may develop.

    • Read and score the test sites again using the ICDRG scale.

  • Optional Third Reading (Day 7):

    • A final reading at day 7 may be beneficial to detect late-developing allergic reactions.

  • Interpretation of Results:

    • A positive reaction (graded as +, ++, or +++) at the this compound application site is indicative of sensitization.

    • Distinguish between true allergic reactions and irritant reactions. Allergic reactions are typically characterized by erythema, infiltration, and papules/vesicles, whereas irritant reactions often present as discrete erythema without significant infiltration.

    • The clinical relevance of a positive patch test should be determined by correlating the result with the patient's clinical history and exposure to textiles or other potential sources of this compound.

Mandatory Visualization

Patch_Testing_Workflow cluster_preparation Phase 1: Allergen Preparation cluster_application Phase 2: Patch Application cluster_reading Phase 3: Reading and Interpretation prep1 Calculate amounts of This compound and Petrolatum prep2 Weigh components accurately prep1->prep2 prep3 Mix using geometric dilution to ensure homogeneity prep2->prep3 prep4 Package in labeled syringes prep3->prep4 app1 Prepare patient's skin (clean, dry upper back) prep4->app1 app2 Apply allergen to patch test chambers app1->app2 app3 Affix patches to the back and mark location app2->app3 app4 Instruct patient to keep area dry for 48 hours app3->app4 read1 Remove patches at 48 hours app4->read1 read2 First reading (Day 2) ~30 mins post-removal read1->read2 read3 Second reading (Day 3/4) for delayed reactions read2->read3 read4 Optional third reading (Day 7) read3->read4 read5 Score reactions using ICDRG scale read4->read5 read6 Interpret results and determine clinical relevance read5->read6 end_node End Protocol read6->end_node start Start Protocol start->prep1

Caption: Workflow for this compound Patch Testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Exhaust Dyeing Process for Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the exhaust dyeing of synthetic fibers, particularly polyester, with disperse dyes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the exhaust dyeing process, offering potential causes and recommended actions in a direct question-and-answer format.

Issue: Uneven Dyeing (Unlevelness)

Q1: What are the primary causes of uneven or patchy dyeing results?

Uneven dyeing can stem from several factors related to process control and dye application.[1][2][3] Key causes include:

  • Improper Temperature Control: A rapid or inconsistent temperature rise, especially between 80°C and 130°C, can cause the dye to rush onto the fiber surface, leading to poor leveling and unlevelness.[1][4]

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic dyebath. Deviations from the optimal pH range can affect the dye's stability and uptake rate, causing inconsistencies.

  • Poor Dye Dispersion: Agglomeration or flocculation of dye particles in the dyebath can lead to color spots and unevenness. This can be caused by poor dye quality, an inadequate amount of dispersing agent, or adverse dyeing conditions.

  • Insufficient Liquor Circulation: If the dyebath does not circulate properly, or the machine is overloaded, the fabric will not have uniform contact with the dye, resulting in patchy coloring.

  • Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are critical for achieving a level and even dyeing.

Q2: How can I fix or prevent unlevel dyeing?

To prevent unlevel dyeing, strict control over process parameters is essential.

  • Control Heating Rate: Employ a slower and more controlled rate of temperature rise (e.g., 1-2°C/minute), particularly within the critical temperature range of 90°C to 130°C.

  • Maintain Stable pH: Adjust and maintain the dyebath pH within the optimal acidic range of 4.5-5.5 using a buffer system like acetic acid.

  • Ensure Proper Dispersion: Use a high-quality dispersing agent and ensure the dye is fully dispersed before adding it to the dyebath.

  • Use Leveling Agents: Add a high-temperature leveling agent (e.g., 0.5 - 1.0 g/L) to promote even dye distribution and migration.

  • Optimize Machine Parameters: Ensure adequate agitation and circulation of the dyebath and avoid overloading the dyeing machine.

Issue: Color Specks, Spots, or Stains

Q3: What causes small, dark color spots on the fabric surface?

Color specks or spots are typically caused by undissolved or agglomerated dye particles depositing on the fabric. The primary reasons for this include:

  • Inadequate Dye Dispersion: The dye may not be properly pasted or dispersed before being added to the bath, leading to particle clumps.

  • Dye Precipitation: Fluctuations in temperature or pH can cause the dye to precipitate out of the solution.

  • Chemical Incompatibility: Auxiliaries such as dispersing agents, leveling agents, or defoamers may be incompatible, causing the dye to agglomerate.

  • Poor Quality Dyes: Some disperse dyes may have poor solubility or dispersion characteristics from the manufacturer.

Q4: How can I prevent the formation of dye spots?

Preventing dye spots requires careful preparation and selection of materials.

  • Proper Dye Preparation: Ensure the dye is pre-pasted with a small amount of warm water and a dispersing agent to create a fine, stable dispersion before adding it to the main bath.

  • Use High-Quality Auxiliaries: Select compatible dispersing and leveling agents. It is recommended to add these to the make-up tank and mix thoroughly before adding the dye dispersion.

  • Control Water Hardness: Use a sequestering agent if the process water has high hardness, as mineral ions can contribute to dye agglomeration.

  • Filter the Dye Solution: If issues persist, filtering the dye dispersion before adding it to the dyebath can remove larger agglomerates.

Issue: Poor Color Fastness

Q5: Why is the color bleeding or rubbing off after dyeing (poor wash or crocking fastness)?

Poor wash and rubbing fastness is almost always due to unfixed disperse dye remaining on the fiber surface. This is typically a result of an improper or incomplete after-treatment process.

Q6: What is the correct procedure to improve color fastness?

A thorough "reduction clearing" process after dyeing is crucial for removing unfixed surface dye.

  • Perform Reduction Clearing: After dyeing, treat the fabric in a fresh bath containing a reducing agent (e.g., sodium hydrosulfite at 2 g/L) and an alkali (e.g., sodium hydroxide at 2 g/L).

  • Control Clearing Conditions: This process is typically carried out at 70-80°C for 15-20 minutes.

  • Rinse Thoroughly: Following reduction clearing, the fabric must be rinsed thoroughly with hot and then cold water to remove all residual chemicals and hydrolyzed dye.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the disperse dyeing of polyester? The optimal pH for dyeing polyester with disperse dyes is in the weakly acidic range, typically between 4.5 and 5.5. This pH range ensures the stability of most disperse dyes and prevents the hydrolysis of the polyester fiber at high temperatures. Acetic acid is commonly used to control the pH.

Q2: What is the typical temperature for high-temperature (HT) exhaust dyeing of polyester? The recommended dyeing temperature for the high-temperature exhaust method is around 130°C. This high temperature is necessary to swell the polyester fibers, allowing the non-ionic dye molecules to penetrate and fix within the fiber structure, which ensures good colorfastness.

Q3: Can I dye polyester at a lower temperature to save energy? Dyeing at temperatures lower than 130°C (e.g., 100-120°C) will generally result in lighter shades, lower dye fixation, and poorer fastness properties. To facilitate dyeing at lower temperatures (e.g., at the boil, 95-100°C), a chemical "carrier" can be used to swell the fibers, though this introduces additional environmental and cost considerations.

Q4: What is the purpose of a dispersing agent? Disperse dyes are sparingly soluble in water. A dispersing agent is a surfactant that breaks down dye agglomerates into fine particles and keeps them stably distributed in the dyebath, preventing the formation of spots and ensuring a uniform dyeing process.

Q5: What is the difference between a dispersing agent and a leveling agent? A dispersing agent primarily ensures the dye particles remain small and evenly distributed in the water. A leveling agent, on the other hand, helps to ensure that the dye adsorbs evenly onto the fiber surface. It can also help dye molecules that have already attached to the fiber to detach and re-attach elsewhere (migration), promoting a more uniform and level final shade.

Q6: What is reduction clearing and why is it necessary? Reduction clearing is a critical post-dyeing treatment used to remove any unfixed dye particles from the surface of the polyester fibers. This process uses a reducing agent (like sodium hydrosulfite) under alkaline conditions to chemically destroy or solubilize the surface dye, which is then washed away. This step is essential for achieving good wash and rubbing fastness.

Data Presentation: Optimized Process Parameters

The following table summarizes the key quantitative parameters for a typical high-temperature exhaust dyeing process for polyester with disperse dyes.

ParameterRecommended Value/RangePurpose & Rationale
Dyeing Temperature 125°C - 135°C (Typically 130°C)Ensures adequate swelling of polyester fibers for dye penetration and fixation.
Dyeing pH 4.5 - 5.5Maintains dye stability and prevents fiber degradation at high temperatures.
Holding Time at Top Temp. 30 - 60 minutesAllows for complete dye diffusion into the fiber and fixation.
Rate of Temperature Rise 1°C - 2°C / minuteA controlled, slow rise prevents rapid dye uptake and ensures level dyeing.
Liquor Ratio 1:10 - 1:15Ratio of the weight of the dyebath liquid to the weight of the fabric.
Reduction Clearing Temp. 70°C - 80°COptimal temperature for the chemical reduction of unfixed surface dye.
Reduction Clearing Time 15 - 20 minutesSufficient time for the clearing agent to act without damaging the fixed dye.

Experimental Protocols

Protocol 1: High-Temperature Laboratory Exhaust Dyeing of Polyester

This protocol outlines a general procedure for dyeing a 10-gram sample of polyester fabric in a laboratory-scale high-temperature dyeing machine.

1. Fabric Preparation:

  • Ensure the polyester fabric is properly scoured to remove any oils, sizing agents, or impurities that could hinder uniform dye penetration.

  • Accurately weigh the dry fabric sample (e.g., 10.0 g).

2. Dyebath Preparation:

  • Set the liquor ratio to 1:10. For a 10 g fabric sample, the total dyebath volume will be 100 mL.

  • In a beaker, prepare the required amount of dye (e.g., for a 1% "on weight of fabric" or "owf" shade, use 0.1 g of dye).

  • Make a smooth paste of the disperse dye with a small amount of warm water and 0.1 g (1 g/L) of a dispersing agent. Stir until no lumps remain, then add more water to create a fine dispersion.

  • To the main dyeing vessel, add water and the following auxiliaries (based on the 100 mL total volume):

    • High-temperature leveling agent: 0.1 g (1 g/L)

    • Sequestering agent (if needed): 0.05 g (0.5 g/L)

  • Add the prepared dye dispersion to the dyeing vessel.

  • Adjust the pH of the final dyebath to 4.5 - 5.5 using a dilute solution of acetic acid.

  • Add the polyester fabric sample to the dyebath.

3. Dyeing Cycle:

  • Start the machine and run for 10 minutes at 50-60°C to ensure even wetting and initial distribution.

  • Raise the temperature from 60°C to 130°C at a controlled rate of 2°C per minute.

  • Hold the temperature at 130°C for 45-60 minutes for dye fixation.

  • Cool the dyebath down to 70-80°C at a rate of approximately 2°C per minute.

4. After-treatment (Reduction Clearing):

  • Drain the dye bath.

  • Prepare a new bath at a 1:10 liquor ratio (100 mL).

  • Add the following chemicals to the new bath:

    • Sodium Hydrosulfite: 0.2 g (2 g/L)

    • Sodium Hydroxide: 0.2 g (2 g/L)

  • Immerse the dyed fabric in this reduction bath.

  • Raise the temperature to 70-80°C and hold for 15-20 minutes.

5. Rinsing and Drying:

  • Drain the reduction clearing bath.

  • Rinse the fabric thoroughly with hot water (approx. 70°C) for 10 minutes.

  • Rinse with cold water until the water runs clear.

  • Neutralize the fabric with a very dilute solution of acetic acid if necessary, followed by a final cold rinse.

  • Dry the fabric at room temperature or in an oven at a low temperature.

Visualizations

The following diagrams illustrate key workflows and relationships in the disperse dyeing process.

ExhaustDyeingWorkflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle cluster_after 3. After-treatment Fabric Scour Fabric Weigh Weigh Fabric Fabric->Weigh Load Load Fabric & Set pH (4.5-5.5) Weigh->Load Dye_Prep Prepare Dye Dispersion Dye_Prep->Load Bath_Prep Prepare Dyebath (Water + Auxiliaries) Bath_Prep->Load Ramp_Up Heat to 130°C (1-2°C/min) Load->Ramp_Up Hold Hold at 130°C (45-60 min) Ramp_Up->Hold Cool_Down Cool to 80°C Hold->Cool_Down Drain_Dye Drain Dyebath Cool_Down->Drain_Dye Red_Clear Reduction Clearing (80°C, 15-20 min) Drain_Dye->Red_Clear Rinse_Hot Hot Rinse Red_Clear->Rinse_Hot Rinse_Cold Cold Rinse & Dry Rinse_Hot->Rinse_Cold

Caption: High-temperature exhaust dyeing workflow for polyester.

TroubleshootingFlowchart start Uneven Dyeing (Unlevelness) Observed q1 Was heating rate slow & controlled (1-2°C/min)? start->q1 q2 Was pH stable in 4.5-5.5 range? q1->q2 Yes sol1 ACTION: Slow the rate of temperature rise. q1->sol1 No q3 Was a high-temp leveling agent used? q2->q3 Yes sol2 ACTION: Use a buffer (e.g., Acetic Acid) to maintain pH. q2->sol2 No q4 Was dye dispersion stable & fine? q3->q4 Yes sol3 ACTION: Incorporate a suitable leveling agent. q3->sol3 No sol4 ACTION: Improve dye dispersion (use dispersing agent, paste correctly). q4->sol4 No end Result: Level Dyeing q4->end Yes (Check circulation) sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for unlevel dyeing issues.

ParameterRelationships Process Exhaust Dyeing Process Temp Temperature (130°C) Process->Temp Controls pH pH (4.5-5.5) Process->pH Controls Time Time (30-60 min) Process->Time Controls Aux Auxiliaries (Dispersing/Leveling) Process->Aux Controls Outcome Dyeing Quality (Levelness, Fastness, Shade) Temp->Outcome Affects pH->Outcome Affects Time->Outcome Affects Aux->Outcome Affects

Caption: Key parameters influencing dyeing quality.

References

Technical Support Center: Improving the Light and Wash Fastness of Disperse Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the light and wash fastness properties of Disperse Orange 1.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments aimed at improving the fastness properties of this compound.

Problem Possible Causes Recommended Solutions
Poor Wash Fastness 1. Inadequate Dyeing Process: Insufficient temperature or time during dyeing can lead to incomplete dye penetration and fixation into the fiber.[1] 2. Ineffective Removal of Surface Dye: Unfixed dye on the fiber surface will easily wash off.[1][2] 3. Thermal Migration: During post-dyeing heat treatments, dye molecules can migrate to the fiber surface, reducing wash fastness.[2]1. Optimize Dyeing Parameters: For polyester, maintain a dyeing temperature of around 130°C to ensure adequate dye diffusion and fixation.[1] 2. Implement Reduction Clearing: A thorough reduction clearing process after dyeing is crucial to remove unfixed surface dye. 3. Control Heat Setting Temperature: Lowering the heat setting temperature after dyeing can minimize thermal migration of the dye.
Poor Light Fastness 1. Photodegradation of the Dye: The azo group in this compound is susceptible to degradation upon exposure to UV light. 2. Low Dye Concentration: Lighter shades can exhibit lower light fastness as a higher proportion of dye molecules are exposed to light. 3. Absence of UV Protection: The fiber itself offers limited protection to the dye from UV radiation.1. Apply UV Absorbers: Use UV absorbers of the benzotriazole or benzophenone type to protect the dye from photodegradation. These can be applied during or after dyeing. 2. Select Appropriate Dye Concentration: Be aware that lighter shades may require additional protective measures to achieve desired light fastness. 3. Utilize UV Protective Finishes: Apply finishing agents that contain UV absorbers to the fabric surface.
Color Change After Finishing 1. Chemical Reaction with Finishing Agents: Some finishing agents, particularly cationic softeners, can interact with the disperse dye, causing a change in shade.1. Select Compatible Finishing Agents: Test the compatibility of all finishing agents with this compound on a small sample before bulk application. Opt for non-ionic or weakly cationic softeners where possible.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to improve the wash fastness of this compound?

A1: The most critical step is a thorough reduction clearing after dyeing. This process uses a reducing agent (like sodium hydrosulfite) and an alkali to strip and destroy any unfixed dye from the surface of the fibers. Without effective reduction clearing, this loose dye will bleed during washing, leading to poor wash fastness and staining of other materials.

Q2: How do UV absorbers improve the light fastness of this compound?

A2: UV absorbers are compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as harmless thermal energy. By doing so, they act as a shield for the dye molecules, preventing the UV rays from reaching and breaking down the chromophoric (color-giving) structure of this compound. Benzotriazole and benzophenone derivatives are commonly used UV absorbers for textiles.

Q3: Can the dyeing process itself influence the light and wash fastness?

A3: Absolutely. Optimizing the dyeing process is fundamental to achieving good fastness properties. For disperse dyes like this compound on polyester, high-temperature dyeing (around 130°C) is essential to ensure the dye molecules penetrate deep into the amorphous regions of the polymer. This deep penetration and fixation within the fiber structure make the dye less susceptible to being washed out or affected by light.

Q4: Are there any trade-offs when using after-treatments to improve fastness?

A4: Yes, some trade-offs can occur. For instance, resin finishing to improve wash fastness can sometimes negatively affect the fabric's handle or feel, making it stiffer. The application of UV absorbers might slightly alter the final shade of the dyeing, and using large quantities can sometimes lead to yellowing of the fabric. It is always recommended to conduct preliminary trials to assess any potential side effects of after-treatments.

Experimental Protocols

Protocol 1: Standard High-Temperature Disperse Dyeing of Polyester
  • Preparation of Dyebath:

    • Set the liquor-to-goods ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Add the required amount of this compound (e.g., 1% on weight of fabric).

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

    • Rinse the fabric thoroughly.

Protocol 2: Reduction Clearing
  • Bath Preparation:

    • Prepare a fresh bath with a liquor-to-goods ratio of 10:1.

    • Add 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a suitable detergent.

  • Treatment:

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Post-Treatment:

    • Hot rinse the fabric, followed by a cold rinse.

    • Neutralize the fabric with a weak solution of acetic acid.

    • Rinse and dry.

Protocol 3: Application of UV Absorber by Exhaust Method
  • Bath Preparation:

    • Prepare a fresh bath at a liquor ratio of 10:1.

    • Add the UV absorber (e.g., a benzotriazole-based product) at a concentration of 1-3% on the weight of the fabric.

    • Adjust the pH as per the manufacturer's recommendation (typically weakly acidic).

  • Treatment:

    • Introduce the reduction-cleared and neutralized fabric into the bath.

    • Raise the temperature to 110-120°C and hold for 30 minutes.

  • Finishing:

    • Cool the bath, rinse the fabric, and dry.

Data Presentation

Table 1: Expected Improvement in Fastness Ratings for this compound on Polyester

Treatment Wash Fastness (Staining on Cotton, Grey Scale Rating) Light Fastness (Blue Wool Scale Rating)
Standard Dyeing (No After-Treatment) 2-33-4
Dyeing + Reduction Clearing 4-53-4
Dyeing + Reduction Clearing + UV Absorber 4-55-6

Note: These are typical expected values. Actual results may vary based on the specific substrate, dye concentration, and processing conditions.

Visualizations

G cluster_0 Dyeing Process cluster_1 After-Treatment A Polyester Fabric C High-Temperature Dyeing (130°C) A->C B Dye Bath (this compound, Auxiliaries) B->C D Reduction Clearing C->D Improves Wash Fastness E UV Absorber Application D->E Improves Light Fastness F Final Fabric E->F

Caption: Experimental workflow for improving the fastness of this compound.

G UV UV Radiation Absorber UV Absorber (on fiber surface) UV->Absorber Absorbed by Dye This compound (in fiber) UV->Dye Blocked Heat Harmless Heat Absorber->Heat Dissipated as Fading Fading (Color Loss) Dye->Fading Prevents

Caption: Protective mechanism of a UV absorber against dye fading.

References

Technical Support Center: Polyester Dyeing with Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unlevelness in polyester dyeing with disperse dyes.

Troubleshooting Guide: Unlevel Dyeing

Unlevel dyeing, characterized by uneven color distribution on the fabric, is a common issue in polyester dyeing. This guide provides a systematic approach to diagnosing and resolving the root causes of this defect.

Initial Assessment

Before proceeding with detailed troubleshooting, it's essential to characterize the nature of the unlevelness.

Observation Potential Cause Recommended Action
Streaks or Stripes- Improper dye dispersion- Rapid temperature rise- Uneven fabric preparation- Verify dye dispersion quality- Review and optimize the heating rate- Ensure thorough and uniform pre-treatment
Shading (side-to-center, end-to-end)- Uneven temperature in the dye bath- Poor liquor circulation- Check for uniform heating across the dyeing machine- Ensure adequate dye bath agitation and circulation
Specks or Spots- Dye agglomeration- Oligomer precipitation- Improve dye dispersion- Implement measures to control oligomers
Barre (repetitive bands)- Variations in yarn properties- Inconsistent fabric construction- Test yarn for consistent dye uptake- Analyze fabric structure for irregularities
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unlevel dyeing.

TroubleshootingWorkflow cluster_Diagnosis Diagnosis cluster_Solution Solution Unlevelness Unlevel Dyeing Observed CheckDispersion 1. Check Dye Dispersion Unlevelness->CheckDispersion CheckTempControl 2. Verify Temperature Control CheckDispersion->CheckTempControl OptimizeDispersion Optimize Dispersing Agent & Procedure CheckDispersion->OptimizeDispersion Poor CheckpH 3. Analyze Dyebath pH CheckTempControl->CheckpH AdjustHeating Adjust Heating Rate & Hold Times CheckTempControl->AdjustHeating Inconsistent CheckAuxiliaries 4. Evaluate Auxiliaries CheckpH->CheckAuxiliaries BufferpH Buffer pH to 4.5-5.5 CheckpH->BufferpH Incorrect CheckOligomers 5. Inspect for Oligomers CheckAuxiliaries->CheckOligomers SelectAuxiliaries Select Appropriate Leveling Agent CheckAuxiliaries->SelectAuxiliaries Inadequate CheckFabric 6. Examine Fabric Preparation CheckOligomers->CheckFabric ControlOligomers Implement Oligomer Control Measures CheckOligomers->ControlOligomers Present ImprovePreparation Ensure Thorough & Uniform Scouring CheckFabric->ImprovePreparation Uneven

A logical workflow for troubleshooting unlevel dyeing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unlevel dyeing in polyester with disperse dyes?

A1: The primary causes of unlevel dyeing include:

  • Improper Dye Dispersion: Disperse dyes have low water solubility and must be finely and uniformly dispersed in the dye bath.[1][2] Agglomeration of dye particles can lead to specks and uneven color.[3]

  • Poor Temperature Control: A rapid or uneven rise in temperature can cause the dye to rush onto the fiber surface, leading to poor leveling and shade variations.[3][4] The rate of dyeing is significantly influenced by temperature.

  • Incorrect pH: The stability of disperse dyes and the surface charge of polyester are pH-dependent. An optimal pH range of 4.5-5.5 is crucial for level dyeing.

  • Inadequate Dye Migration: Dye migration is the process where dye molecules move from areas of high concentration to areas of low concentration on the fiber, promoting levelness. Insufficient migration can result in patchy dyeing.

  • Presence of Oligomers: Polyester fibers contain low molecular weight polymers called oligomers, which can migrate to the fiber surface during high-temperature dyeing. These oligomers can cause spots and resist dyeing.

  • Improper Fabric Preparation: Residual sizing agents, oils, or other impurities on the fabric can hinder uniform dye penetration.

Q2: How can I improve the dispersion of my disperse dyes?

A2: To improve dye dispersion:

  • Use a High-Quality Dispersing Agent: Dispersing agents are essential for stabilizing dye particles and preventing agglomeration.

  • Proper Dyebath Preparation: First, create a paste of the disperse dye with a small amount of water and dispersing agent before adding it to the bulk of the dye bath.

  • Ensure Adequate Agitation: Continuous and effective agitation of the dye bath is necessary to maintain a uniform dispersion.

Q3: What is the recommended temperature profile for high-temperature polyester dyeing?

A3: A controlled heating rate is critical for level dyeing. A typical high-temperature dyeing process involves:

  • Setting the initial dyebath at a temperature where dye exhaustion is minimal (e.g., 60-70°C).

  • Gradually increasing the temperature to the dyeing temperature (typically 130-135°C). A slower rate of rise (e.g., 1-2°C/minute) is recommended, especially through the critical temperature range where the dye rapidly exhausts onto the fiber.

  • Holding the temperature at the peak dyeing temperature for a specified duration (e.g., 30-60 minutes) to allow for dye penetration and migration.

  • Controlled cooling of the dye bath.

The following table provides a sample temperature profile:

Phase Temperature Range (°C) Rate of Rise (°C/min) Holding Time (min)
Initial60 - 802.010
Critical80 - 1101.0-
Dyeing110 - 1301.530 - 60
Cooling130 - 802.0-

Q4: How do oligomers affect polyester dyeing and how can their effects be minimized?

A4: Oligomers, which are low molecular weight by-products of polyester polymerization, can migrate from the fiber interior to the surface at high dyeing temperatures. This can lead to several problems, including:

  • White, powdery deposits on the fabric and dyeing machinery.

  • Dull shades and poor color fastness.

  • Uneven dyeing due to the oligomers acting as a resist.

To minimize the effects of oligomers:

  • Alkali Scouring: A pre-scouring of the fabric with an alkaline solution can help remove surface oligomers.

  • Use of Oligomer Dispersants: These chemicals can help to keep the oligomers dispersed in the dye bath, preventing their deposition on the fabric.

  • Controlled Dyeing Conditions: Avoiding excessively high temperatures and prolonged dyeing times can reduce oligomer migration.

  • Machine Cleaning: Regular and thorough cleaning of dyeing equipment is necessary to prevent the accumulation of oligomers.

Experimental Protocols

Protocol 1: Evaluation of Dye Dispersion Stability

This protocol provides a method to visually assess the high-temperature stability of a disperse dye dispersion.

Methodology:

  • Prepare a 1 g/L dispersion of the disperse dye in deionized water containing a standard concentration of dispersing agent (e.g., 0.5 g/L).

  • Place 100 mL of this dispersion into a high-temperature, high-pressure beaker.

  • Heat the dispersion to 130°C at a rate of 2°C/minute and hold for 60 minutes.

  • Cool the dispersion to 70°C.

  • Filter the dispersion through a piece of white filter paper.

  • Observe the filter paper for any specks or agglomerated dye particles. The presence of visible particles indicates poor dispersion stability.

Protocol 2: Quantitative Assessment of Dye Migration

This protocol allows for the quantification of the migration properties of a disperse dye.

Methodology:

  • Dye a piece of polyester fabric to a medium depth of shade with the disperse dye .

  • Cut a small swatch of the dyed fabric and a same-sized swatch of undyed polyester fabric.

  • Place the dyed and undyed swatches in contact with each other and stitch them together.

  • Immerse the composite swatch in a blank dye bath (containing all auxiliaries except the dye) at the dyeing temperature (e.g., 130°C) for 60 minutes.

  • After the treatment, rinse and dry the swatches.

  • Measure the color strength (K/S value) of both the originally dyed and the originally undyed swatches using a spectrophotometer.

  • The percentage of dye migration can be calculated as follows: % Migration = (K/S of undyed swatch after treatment) / (K/S of dyed swatch before treatment) * 100

A higher percentage indicates better migration properties.

Protocol 3: Quantification of Surface Oligomers

This protocol describes a method for extracting and quantifying the amount of oligomers on the surface of a polyester fabric.

Methodology:

  • Accurately weigh approximately 5 grams of the polyester fabric.

  • Place the fabric in a Soxhlet extraction apparatus.

  • Extract the fabric with dichloromethane for 4 hours.

  • Evaporate the solvent from the extraction flask to obtain the oligomer residue.

  • Dry the flask in an oven at 105°C to a constant weight.

  • The percentage of surface oligomers can be calculated as: % Oligomers = (Weight of residue / Initial weight of fabric) * 100

Signaling Pathways & Workflows

The following diagram illustrates the key stages of the disperse dyeing process on polyester.

DyeingProcess cluster_DyeBath Dye Bath cluster_FiberInteraction Fiber Interaction DyeDispersion Disperse Dye (Aggregated) DyeSolution Stable Dye Dispersion DyeDispersion->DyeSolution + Dispersing Agent + Agitation DispersingAgent Dispersing Agent FiberSurface Polyester Fiber Surface DyeSolution->FiberSurface Exhaustion Adsorption Adsorption FiberSurface->Adsorption High Temperature Diffusion Diffusion Adsorption->Diffusion Penetration DyedFiber Dyed Fiber Diffusion->DyedFiber

The disperse dyeing process on polyester.

References

Technical Support Center: Forced Degradation Studies for Disperse Orange 1 Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on the azo dye, Disperse Orange 1 (also known as 4-anilino-4'-nitroazobenzene or C.I. 11080). The information herein is intended to assist in the development of stability-indicating analytical methods by outlining potential experimental challenges and providing standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A forced degradation study, or stress testing, is essential to understand the intrinsic stability of this compound.[1][2] These studies intentionally degrade the molecule under more severe conditions than accelerated stability testing to achieve several key objectives:

  • Identify potential degradation products: This helps in understanding the degradation pathways.

  • Elucidate degradation mechanisms: Determining whether the degradation is due to hydrolysis, oxidation, photolysis, or thermolysis.[3]

  • Develop and validate a stability-indicating analytical method: The generated degradation products are used to ensure the analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate and quantify the intact this compound from its degradants.[1]

  • Inform formulation and packaging development: Understanding the dye's vulnerabilities helps in selecting appropriate excipients and packaging to protect it from degradation.

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

Forced degradation studies for this compound should include the following conditions:

  • Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Exposure to high temperatures in both solid and solution states.

  • Photolytic Degradation: Exposure to UV and visible light.

Q3: What are the expected degradation products of this compound?

As an azo dye, the primary degradation pathway for this compound involves the cleavage of the azo bond (-N=N-). This can result in the formation of various aromatic amines. Under different stress conditions, other reactions may occur. For instance, hydrolysis of other functional groups or further degradation of the initial products can take place. It is crucial to use techniques like mass spectrometry (MS) coupled with chromatography to identify the structures of the degradation products.

Q4: How much degradation should I aim for in my forced degradation studies?

A general guideline is to aim for 5-20% degradation of the active pharmaceutical ingredient (API) or, in this case, the dye. This range is considered sufficient to produce an adequate amount of degradation products for analytical method development without leading to secondary degradation, which may not be relevant to the actual stability of the product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very little degradation observed under stress conditions. The stress conditions are not harsh enough. This compound may be relatively stable under the applied conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time. Ensure proper experimental setup to allow for effective stress.
Complete degradation of this compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. A time-course study can help in identifying the optimal duration.
Poor peak shape (e.g., tailing, fronting) in the HPLC chromatogram. Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.Reduce the sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider a different column with a different stationary phase chemistry.
Ghost peaks appearing in the chromatogram. Contamination in the mobile phase, sample carryover from previous injections, or impurities in the diluent.Use fresh, high-purity mobile phase. Implement a robust needle wash program on the autosampler. Analyze a blank injection of the diluent to check for impurities.
Irreproducible retention times. Fluctuations in column temperature, changes in mobile phase composition, or column degradation.Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase daily and ensure it is well-mixed. If the column is old or has been exposed to harsh conditions, consider replacing it.
Mass balance is not within the acceptable range (typically 95-105%). Co-elution of the parent peak with a degradation product, non-UV active degradation products, or volatile degradation products.Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detector like a charged aerosol detector (CAD) or a mass spectrometer (MS) to detect non-UV active compounds. Use gas chromatography (GC) to analyze for volatile degradants.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The specific concentrations, temperatures, and durations may need to be adjusted based on the observed stability of the dye.

Acidic Hydrolysis
  • Objective: To assess the stability of this compound in an acidic environment.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M hydrochloric acid (HCl) to achieve a final dye concentration of approximately 100 µg/mL.

    • Reflux the solution at 60°C for 8 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 6, and 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Alkaline Hydrolysis
  • Objective: To evaluate the stability of this compound in an alkaline environment.

  • Procedure:

    • Prepare a stock solution of this compound as described in the acidic hydrolysis protocol.

    • In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M sodium hydroxide (NaOH) to achieve a final dye concentration of approximately 100 µg/mL.

    • Reflux the solution at 60°C for 8 hours.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To determine the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound.

    • In a volumetric flask, add a known volume of the stock solution and make up the volume with 3% hydrogen peroxide (H₂O₂) to a final dye concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at different time points.

    • Analyze the samples directly by a stability-indicating HPLC method.

Thermal Degradation
  • Objective: To assess the effect of high temperature on the stability of this compound.

  • Procedure (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose the solid to a temperature of 70°C in a hot air oven for 7 days.

    • At specified time intervals, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Procedure (Solution State):

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 100 µg/mL.

    • Reflux the solution at 70°C for 48 hours, protected from light.

    • Withdraw samples at various time points and analyze by HPLC.

Photolytic Degradation
  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent at a concentration of approximately 100 µg/mL.

    • Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples from both the exposed and control solutions at appropriate time intervals and analyze by HPLC.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Stress Condition Parameters Time (hours) % Degradation of this compound Number of Degradation Products Major Degradation Product(s) (Retention Time)
Acidic Hydrolysis 0.1 M HCl, 60°C8[Insert Data][Insert Data][Insert Data]
Alkaline Hydrolysis 0.1 M NaOH, 60°C8[Insert Data][Insert Data][Insert Data]
Oxidative Degradation 3% H₂O₂, RT24[Insert Data][Insert Data][Insert Data]
Thermal Degradation 70°C (Solution)48[Insert Data][Insert Data][Insert Data]
Photolytic Degradation 1.2 million lux hrs-[Insert Data][Insert Data][Insert Data]

*Note: The data in this table should be populated with the results from your specific experiments.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) start->alkali Expose to oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation Expose to thermal Thermal Degradation (70°C) start->thermal Expose to photo Photolytic Degradation (UV/Vis Light) start->photo Expose to sampling Time-point Sampling & Neutralization (if applicable) acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV/PDA Analysis sampling->hplc ms LC-MS for Identification of Degradation Products hplc->ms If unknown peaks report Degradation Profile & Method Validation Data hplc->report ms->report

Caption: Workflow for conducting forced degradation studies of this compound.

Potential Degradation Pathway of this compound

Degradation_Pathway cluster_main This compound cluster_products Potential Degradation Products parent 4-anilino-4'-nitroazobenzene (this compound) product1 p-nitroaniline parent->product1 Azo Bond Cleavage product2 p-aminodiphenylamine parent->product2 Azo Bond Cleavage others Other Secondary Degradants product1->others Further Degradation product2->others Further Degradation

Caption: A simplified potential degradation pathway for this compound.

References

Technical Support Center: Managing Solubility of Disperse Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Disperse Orange 1 in dyebaths.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common issues related to the solubility and dispersion of this compound.

Issue: Visible Dye Particles, Aggregation, or "Tarring Out" in the Dyebath

Question: My this compound dyebath contains visible particles and appears unstable. What should I do?

Answer: Visible particles or aggregation are signs of poor dye dispersion. Follow this workflow to identify and resolve the root cause.

A Start: Observe Dye Aggregation B Check Dyebath Parameters A->B C Incorrect pH? B->C pH D High Water Hardness? B->D Water Quality E Improper Dispersing Agent? B->E Additives F Adjust pH to 4.5-5.5 using acetic acid C->F G Use deionized water or add a chelating agent (e.g., EDTA) D->G H Verify dispersing agent type and concentration (0.5-2.0 g/L) E->H I Review Dyeing Procedure F->I G->I H->I J Rapid Heating Rate? I->J Heating K Poor Initial Dispersion? I->K Preparation L Control heating rate (≤ 2°C/minute) J->L M Prepare a pre-dispersion of the dye before adding to the main bath K->M N Problem Resolved? L->N M->N O End N->O Yes P Consult further technical support N->P No

Caption: Troubleshooting workflow for this compound aggregation.

Issue: Dye Spotting on Fabric or Uneven Dyeing

Question: I am observing spots and uneven color on my dyed substrate. How can I prevent this?

Answer: Dye spotting is often a result of dye aggregation where large particles deposit on the fabric surface.[1] In addition to the steps outlined above, consider the following:

  • Chemical Compatibility: Ensure all chemicals used in the dyebath (e.g., leveling agents, pH buffers, and defoamers) are compatible with each other and the dye.[2] Incompatibility can lead to the precipitation of dye or other components.

  • Filtration of Dye Liquor: Before introducing the substrate, consider filtering the dyebath to remove any existing aggregates.

  • Proper Dissolution of Auxiliaries: Ensure all auxiliary chemicals are fully dissolved before adding the disperse dye.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal dyebath conditions for this compound?

A1: For optimal dispersion and dyeing, the following conditions are recommended:

  • pH: The dyebath should be weakly acidic, with a pH range of 4.5 to 5.5.[4][5] This can be achieved using acetic acid.

  • Water Hardness: It is highly recommended to use deionized or softened water. Hard water, containing high levels of calcium and magnesium ions, can cause the dye and dispersing agents to precipitate. If using hard water is unavoidable, the addition of a chelating agent like EDTA is advised.

  • Temperature: The dyeing of polyester with disperse dyes is typically carried out at high temperatures, between 125°C and 135°C, to ensure proper dye penetration into the fibers. The heating rate should be slow and controlled to prevent thermal shock to the dispersion.

Q2: What is the role of a dispersing agent and how do I choose one for this compound?

A2: this compound is practically insoluble in water, so a dispersing agent is essential to create a stable aqueous dispersion of fine dye particles. The dispersing agent adsorbs onto the surface of the dye particles, preventing them from aggregating through electrostatic and/or steric repulsion.

  • Types of Dispersing Agents:

    • Anionic Dispersing Agents: These carry a negative charge and are widely used for disperse dyes. Lignosulfonates, derived from wood, are an effective, eco-friendly, and cost-efficient option for azo dyes like this compound. Naphthalene sulfonate-formaldehyde condensates are also commonly used due to their high thermal stability.

    • Non-ionic Dispersing Agents: These do not have a net charge and work through steric hindrance to prevent aggregation. They can sometimes be used in combination with anionic dispersants.

  • Selection Criteria:

    • Thermal Stability: The chosen dispersing agent must be effective at the high temperatures used for dyeing polyester.

    • Compatibility: It must be compatible with other auxiliaries in the dyebath.

    • Concentration: A typical concentration range for dispersing agents is 0.5 to 2.0 g/L. Insufficient amounts will lead to poor dispersion.

cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent A Dye Particle B Dye Particle A->B Aggregation C Dye Particle B->C D Dye Particle E Dye Particle F Dye Particle G Dispersing Agent G->D H Dispersing Agent H->E I Dispersing Agent I->F

Caption: Mechanism of dispersing agents in preventing dye aggregation.

Q3: Can you provide quantitative solubility data for this compound?

A3: this compound is classified as a water-insoluble azo dye. The available data indicates extremely low solubility in water. It is slightly soluble in solvents like DMSO and Methanol, especially with sonication.

PropertyValue
Water Solubility (25°C) 0.4775 µg/L
Solubility in DMSO 35 mg/mL (with ultrasonic treatment)
Solubility in Methanol Slightly soluble (with sonication)
Solubility in other organic solvents Soluble in most organic solvents

Experimental Protocols

Protocol 1: Filtration Test for Dispersion Stability

This method assesses the stability of the dye dispersion, particularly its thermal stability at high dyeing temperatures.

Methodology:

  • Preparation of Dye Liquor: Prepare 500 mL of the dye liquor with the desired concentration of this compound and all auxiliary chemicals (dispersing agent, pH buffer, etc.).

  • Initial Filtration:

    • Set up a filtration apparatus with a Büchner funnel and a standard filter paper (e.g., Whatman #2).

    • Pour 400 mL of the freshly prepared dye liquor at room temperature through the filter paper.

    • Record the time taken for the entire volume to pass through the filter.

    • Visually inspect the filter paper for any residue or color spots.

  • High-Temperature Stability Test:

    • Place the remaining 100 mL of the dye liquor in a high-temperature dyeing apparatus.

    • Heat the solution to the intended dyeing temperature (e.g., 130°C) and hold for 60 minutes.

    • Allow the solution to cool to room temperature.

  • Filtration of Heat-Treated Sample:

    • Filter the heat-treated dye liquor through a fresh filter paper using the same setup as in step 2.

    • Record the filtration time.

    • Visually compare the residue on this filter paper with the one from the initial filtration.

  • Interpretation:

    • A stable dispersion will exhibit a short filtration time and no significant residue on the filter paper, both before and after the heat treatment.

    • An increase in filtration time and/or the appearance of dye spots on the filter paper after heating indicates poor thermal stability of the dispersion.

Protocol 2: Spectrophotometric Analysis of Dyebath Depletion

This protocol can be used to indirectly assess dye aggregation and precipitation by measuring the loss of dye from the dispersion.

Methodology:

  • Preparation of Dyebaths: Prepare a series of dyebaths under different conditions (e.g., varying pH, dispersing agent concentration, water hardness).

  • Initial Absorbance Measurement:

    • Before heating, take an aliquot from each dyebath.

    • Dilute the aliquot with a suitable solvent (e.g., acetone or DMSO) to a concentration within the linear range of the spectrophotometer.

    • Measure the absorbance at the maximum wavelength (λmax) of this compound.

  • Dyeing Simulation:

    • Heat the dyebaths to the desired dyeing temperature (e.g., 130°C) and hold for a specified time (e.g., 60 minutes).

    • Cool the dyebaths to room temperature.

  • Final Absorbance Measurement:

    • After cooling, carefully take an aliquot from the supernatant of each dyebath, avoiding any sediment.

    • Dilute the aliquot to the same degree as in step 2.

    • Measure the absorbance at λmax.

  • Data Analysis:

    • Calculate the percentage decrease in absorbance for each condition.

    • A significant drop in absorbance indicates a loss of dispersed dye, likely due to aggregation and precipitation.

    • Compare the results across the different conditions to identify the factors contributing to instability.

References

Technical Support Center: Post-Treatment Process Optimization for Disperse Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the post-treatment processes for disperse dyeing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during post-treatment processes in disperse dyeing experiments.

1. Issue: Poor Wash Fastness

Question: What are the primary causes of poor wash fastness in polyester fabrics dyed with disperse dyes, and how can this be resolved?

Answer: Poor wash fastness in fabrics dyed with disperse dyes is typically due to the presence of unfixed dye on the fiber surface.[1] Key factors and their solutions are outlined below:

  • Inadequate Dyeing Temperature and Time: Disperse dyes require high temperatures, often around 130°C for polyester, to effectively penetrate the fiber.[1][2] Insufficient temperature or time will leave a significant amount of dye on the surface.

    • Solution: Optimize the dyeing process by ensuring the temperature is maintained at the recommended level for the specific fiber and that the dyeing time is sufficient for complete dye penetration and fixation.[1]

  • Improper Dyebath pH: The stability and exhaustion of disperse dyes are highly dependent on the pH of the dye bath. An incorrect pH can lead to dye agglomeration and reduced fixation.

    • Solution: For optimal dye stability and uptake, maintain a weakly acidic dyebath with a pH between 4.5 and 5.5.[1]

  • Ineffective Post-Dyeing Treatment (Reduction Clearing): The removal of unfixed surface dye is critical for achieving good wash fastness.

    • Solution: Implement a thorough reduction clearing process. This chemical treatment is essential for removing unfixed disperse dye from the fabric surface and is crucial for good wash, rubbing, and sublimation fastness.

2. Issue: Uneven Dyeing and Shade Variation

Question: What causes uneven color or shade variations in disperse dyeing, and what are the preventative measures?

Answer: Uneven dyeing can result from several factors during the dyeing and post-treatment stages:

  • Rapid Temperature Rise: If the temperature increases too quickly, the dye may not be absorbed uniformly.

    • Solution: Reasonably determine the heating time to ensure a gradual temperature increase.

  • Insufficient Dyeing Time: A short dyeing time may not allow for complete and even dye penetration.

    • Solution: Ensure the heat preservation time is adequate for the specific dye and fabric.

  • Poor Fabric Circulation: If the fabric does not move freely within the dyeing machine, it can lead to uneven dye distribution.

    • Solution: Readjust the nozzle pressure and reselect the appropriate nozzle gap and conical tube to increase the cloth speed.

  • Incompatible Dyes in a Mixture: When using multiple dyes, differences in their dyeing rates can cause shade variations.

    • Solution: Select disperse dyes with similar dyeing rates for color matching or increase the amount of dispersant.

3. Issue: Dye Spots and Stains

Question: How can dye spots and stains be prevented during the disperse dyeing process?

Answer: Dye spots are often caused by the agglomeration of dye particles.

  • Poor Dye Solubility: If the dye has poor solubility, it is more likely to form spots.

    • Solution: Request a Certificate of Analysis from the supplier for all dye lots, including filter test results.

  • Incompatible Chemicals: The various chemicals used in the dyeing process, such as wicking agents, dispersants, and leveling agents, may not be compatible.

    • Solution: Develop a procedure to ensure chemical stability, which may involve pre-diluting certain chemicals or using separate tanks.

  • Residual Oils on Fabric: Oils remaining on the fabric can resist dye uptake and cause spotting.

    • Solution: Ensure proper pre-treatment of the fabric to remove any residual oils.

4. Issue: Oligomer Formation

Question: What are oligomers, and how can their formation and deposition on fabric be minimized?

Answer: Oligomers are low molecular weight condensation polymers produced during the polymerization of polyester. At high temperatures, these can dissolve in the dyebath and crystallize on the fabric or machinery upon cooling, leading to spots and other issues.

  • Solution:

    • Proper Reduction Clearing: The reduction clearing process is important for removing oligomers that have formed.

    • Control Cooling Rate: Avoid rapid cooling of the dyebath, as this can promote the crystallization of oligomers.

    • Use of Auxiliaries: Certain dispersing agents can help to keep oligomers suspended in the dyebath, preventing their deposition on the fabric.

Data Presentation

Table 1: Effect of Reduction Clearing on Wash Fastness

TreatmentWash Fastness (Staining on Cotton)Wash Fastness (Color Change)
No Reduction Clearing2-33
Conventional Reduction Clearing4-54-5
Optimized Reduction Clearing55

Note: Fastness is graded on a scale of 1 to 5, where 5 represents the best fastness.

Table 2: Comparison of Different Reduction Clearing Agents

Reducing AgentTreatment TemperatureTreatment TimeEnvironmental Impact
Sodium Dithionite70-100°C15-30 minHigh COD, harmful by-products
Formamidine Sulfinate70-100°C15-30 minImproved stability and biodegradability
Hydroxy Acetone70-100°C15-30 minImproved stability and biodegradability
Electrochemical MethodsAmbientVariableEnvironmentally friendly, efficient

Experimental Protocols

1. Protocol for Standard Alkaline Reduction Clearing

This protocol is essential for removing surface dye and improving overall color fastness.

  • Materials and Reagents:

    • Dyed polyester fabric

    • Sodium hydrosulfite (sodium dithionite)

    • Caustic soda (sodium hydroxide)

    • Non-ionic detergent (optional)

  • Procedure:

    • Prepare a fresh bath with water.

    • Add 1-2 g/L of sodium hydrosulfite and 1-2 g/L of caustic soda to the bath. A non-ionic detergent can also be added to aid in the removal of the reduced dye.

    • Heat the bath to 70-80°C.

    • Immerse the rinsed, dyed fabric in the reduction clearing bath.

    • Treat for 15-20 minutes at 70-80°C.

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • If necessary, neutralize the fabric with a weak acid solution.

2. Protocol for Evaluation of Wash Fastness (Based on ISO 105-C06)

  • Materials and Reagents:

    • Dyed fabric specimen

    • Multifiber adjacent fabric

    • Standard soap solution

    • Launder-Ometer or similar apparatus

    • Grey scales for assessing staining and color change

  • Procedure:

    • Prepare a composite specimen by sewing the dyed fabric sample to a piece of multifiber adjacent fabric.

    • Place the composite specimen in a stainless-steel container with the specified amount of standard soap solution and stainless-steel balls (to provide mechanical action).

    • Place the container in a Launder-Ometer and agitate for the specified time and at the specified temperature (e.g., 30 minutes at 60°C).

    • Remove the specimen, rinse it thoroughly with cold water, and dry it in air at a temperature not exceeding 60°C.

    • Evaluate the change in color of the dyed specimen and the degree of staining on the multifiber adjacent fabric using the appropriate grey scales under standard lighting conditions.

Visualizations

Post_Treatment_Workflow cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment Process Dyeing High-Temperature Dyeing (approx. 130°C) Cooling Cooling & Rinsing Dyeing->Cooling Reduction_Clearing Reduction Clearing (70-80°C) Cooling->Reduction_Clearing Hot_Rinse Hot Rinse Reduction_Clearing->Hot_Rinse Neutralization Neutralization (if required) Hot_Rinse->Neutralization Final_Rinse Final Cold Rinse Neutralization->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: Workflow of the disperse dyeing post-treatment process.

Troubleshooting_Wash_Fastness Start Poor Wash Fastness Detected Check_RC Was Reduction Clearing Performed? Start->Check_RC Check_Dye_Params Were Dyeing Temp. & Time Optimal? Check_RC->Check_Dye_Params Yes Sol_Implement_RC Implement/Optimize Reduction Clearing Check_RC->Sol_Implement_RC No Check_pH Was Dyebath pH 4.5-5.5? Check_Dye_Params->Check_pH Yes Sol_Adjust_Dye Adjust Dyeing Parameters Check_Dye_Params->Sol_Adjust_Dye No Sol_Adjust_pH Adjust Dyebath pH Check_pH->Sol_Adjust_pH No Re_evaluate Re-evaluate Wash Fastness Check_pH->Re_evaluate Yes Sol_Implement_RC->Re_evaluate Sol_Adjust_Dye->Re_evaluate Sol_Adjust_pH->Re_evaluate

Caption: Troubleshooting workflow for poor wash fastness.

Frequently Asked Questions (FAQs)

Q1: What is reduction clearing and why is it necessary?

A1: Reduction clearing is a post-dyeing chemical treatment used to remove unfixed disperse dye from the surface of the dyed fabric. It is essential for achieving good wash, rubbing, and sublimation fastness. The process typically involves treating the fabric with a reducing agent, such as sodium hydrosulfite, and an alkali at an elevated temperature.

Q2: Are there more environmentally friendly alternatives to traditional reduction clearing agents like sodium dithionite?

A2: Yes, research is being conducted on several eco-friendly alternatives. These include formamidine sulfinate and hydroxy acetone, which have improved stability and biodegradability. Additionally, innovative techniques like ozone and plasma treatments, as well as electrochemical methods, are being explored as promising substitutes that can significantly reduce water, chemical, and energy consumption.

Q3: What is the optimal pH for dyeing with disperse dyes?

A3: The optimal pH for dyeing with most disperse dyes is in the weakly acidic range of 4.5 to 5.5. This pH helps to ensure the stability of the dye dispersion and promotes optimal dye uptake by the polyester fiber.

Q4: How does dyeing temperature affect the final result?

A4: Disperse dyeing is highly temperature-dependent. A sufficiently high temperature, typically around 130°C for polyester, is necessary to swell the fibers and allow the dye molecules to diffuse into the fiber structure. Insufficient temperature will result in poor dye fixation and, consequently, poor wash fastness.

Q5: Can auxiliary agents used in dyeing affect post-treatment?

A5: Yes, dispersants and leveling agents added during the dyeing process may remain on the fabric and can affect dye fixation. It is important to ensure that these agents are thoroughly removed during the post-treatment rinsing and clearing processes to not interfere with the final fastness properties.

References

Technical Support Center: Reduction Clearing for Fabrics Dyed with C.I. Disperse Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction clearing of fabrics dyed with C.I. Disperse Orange 1.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the reduction clearing process, providing systematic approaches to identify and resolve them.

Issue 1: Poor Wash Fastness and Color Bleeding

Poor wash fastness is a common problem, primarily caused by unfixed dye remaining on the fiber surface.[1]

Potential Cause Observation Recommended Solution
Incomplete Reduction Clearing Significant color loss in the first wash and staining of adjacent white fabrics.Implement or optimize a reduction clearing step. For a standard process, treat the fabric at 70-80°C for 15-20 minutes in a bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda.[1][2]
Improper Dyeing Process Uneven color or pale shades, in addition to poor wash fastness.Ensure optimal dyeing conditions for polyester (typically 130°C) to maximize dye penetration and fixation.[3] Control the heating rate (e.g., 1-2°C/minute) and maintain a weakly acidic pH (4.5-5.5) during dyeing.[4]
Dye Agglomeration Specks of color or an uneven appearance on the fabric surface.Use an effective dispersing agent in the dyebath to prevent dye particles from clumping together.
Presence of Polyester Oligomers A white, powdery deposit on the fabric surface or equipment, which can trap unfixed dye.Use an oligomer-control agent during dyeing and ensure the reduction clearing is performed at a sufficiently high temperature (70-80°C) to help remove them.
Thermal Migration of Dye Good initial wash fastness, but poor fastness after heat treatments (e.g., heat setting).Select disperse dyes with higher sublimation fastness if post-dyeing heat treatments are necessary. Lower the temperature of finishing processes if possible.

Issue 2: Inconsistent or Ineffective Clearing Results

Variability in the effectiveness of the reduction clearing process can lead to unreliable final product quality.

Potential Cause Observation Recommended Solution
Instability of Reducing Agent Reduction clearing is less effective than expected, even with correct concentrations.Sodium hydrosulfite (dithionite) is unstable in aqueous solutions and sensitive to air. Prepare fresh solutions for each use and minimize exposure to air. Consider using more stable alternatives like thiourea dioxide under appropriate pH conditions.
Incorrect pH of Clearing Bath The clearing bath is not sufficiently alkaline or has become acidic.The reductive power of sodium hydrosulfite is optimal in an alkaline medium (pH 10-13). Ensure the correct concentration of caustic soda or another alkali is used and monitor the pH of the bath.
Residual Acid from Dyeing Ineffective clearing, particularly if the clearing is performed in the same bath as dyeing.If performing an acid reduction clear, ensure the pH is correctly adjusted. For traditional alkaline clearing, thoroughly rinse the fabric after dyeing to remove acidic residues before the clearing step. An intermediate neutralization step may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of reduction clearing for fabrics dyed with this compound?

A1: The primary purpose of reduction clearing is to remove unfixed this compound dye particles from the surface of the polyester fibers. This after-treatment is crucial for achieving good wash, rubbing, and perspiration fastness, as well as improving the brightness of the shade.

Q2: How does the traditional reduction clearing process work?

A2: Traditional reduction clearing uses a strong reducing agent, typically sodium hydrosulfite (sodium dithionite), in an alkaline solution (using caustic soda). The process works by chemically reducing the azo group (-N=N-) in the disperse dye molecule on the fiber surface. This breaks the chromophore, converting the colored dye into smaller, colorless, and more water-soluble compounds that can be easily washed away. The dye that has penetrated deep inside the polyester fiber remains unaffected.

Q3: What are the main environmental and safety concerns with using sodium hydrosulfite?

A3: Sodium hydrosulfite is environmentally unfavorable as its by-products, such as sulfites and sulfates, can increase the Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) of wastewater. It is also unstable, can decompose to release harmful gases, and may spontaneously ignite if it comes into contact with moisture.

Q4: Are there effective, more environmentally friendly alternatives to sodium hydrosulfite?

A4: Yes, several greener alternatives are available. These include:

  • Thiourea dioxide (Formamidine Sulfinic Acid): A more stable and powerful reducing agent.

  • Glucose-based reducing agents: An environmentally friendly option that can effectively remove unfixed dye.

  • Enzymatic treatments: Using enzymes like oxidoreductases can remove surface dye under milder temperature and pH conditions.

  • Natural Surfactants: Agents like soap nut extracts have shown comparable performance to sodium hydrosulfite with the added benefit of being biodegradable.

Q5: Can reduction clearing be performed under acidic conditions?

A5: Yes, acid reduction clearing is an alternative process. It can be performed in the same bath after dyeing (which is typically acidic), saving time, water, and energy. This method uses reducing agents that are stable and effective in acidic media. This avoids the need for a separate alkaline bath and subsequent neutralization.

Experimental Protocols

Protocol 1: Standard Alkaline Reduction Clearing

This protocol describes a typical laboratory procedure for the conventional reduction clearing of polyester fabric dyed with this compound.

  • Preparation: After dyeing, rinse the polyester fabric thoroughly with warm water to remove loose dye and auxiliary chemicals.

  • Prepare the Clearing Bath: Prepare a fresh solution with a liquor ratio of 20:1 (e.g., 200 mL of water for 10 g of fabric).

    • Add 2 g/L Sodium Hydrosulfite (Sodium Dithionite).

    • Add 2 g/L Caustic Soda (Sodium Hydroxide).

    • Add 1 g/L of a suitable non-ionic surfactant.

  • Treatment:

    • Introduce the rinsed, dyed fabric into the clearing bath at 40-50°C.

    • Raise the temperature to 70-80°C at a rate of approximately 2°C per minute.

    • Maintain the temperature and gently agitate for 15-20 minutes.

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.

    • Perform a cold water rinse.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.

    • Perform a final cold water rinse.

  • Drying: Squeeze the excess water from the fabric and allow it to air-dry or dry in an oven at a temperature not exceeding 100°C.

Protocol 2: Wash Fastness Testing (Adapted from ISO 105-C06)

This protocol provides a condensed overview of a standard procedure to evaluate the effectiveness of the reduction clearing process.

  • Specimen Preparation:

    • Cut a specimen of the reduction-cleared dyed fabric (e.g., 4 cm x 10 cm).

    • Prepare a multifiber test fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool) of the same size.

    • Stitch the dyed specimen and the multifiber fabric together to form a composite specimen.

  • Test Procedure:

    • Prepare a wash solution containing 4 g/L of a standard soap solution and 1 g/L of sodium carbonate in deionized water.

    • Place the composite specimen in a stainless steel canister of a suitable wash fastness tester (e.g., a Launder-Ometer).

    • Add the required volume of test solution (e.g., 150 mL for a 550 mL canister) and 10-25 stainless steel balls for abrasive action.

    • Seal the canister and run the test for 30 minutes at 60°C.

  • Rinsing and Drying:

    • Remove the specimen and rinse it thoroughly with deionized water.

    • Squeeze out excess water.

    • Separate the dyed specimen from the multifiber fabric (except for one short edge) and dry them in air at a temperature not exceeding 60°C.

  • Evaluation:

    • Allow the specimens to condition at standard temperature and humidity.

    • Evaluate the change in color of the dyed fabric and the degree of staining on each strip of the multifiber fabric using the standard Grey Scales under standardized lighting conditions. The rating is from 1 (poor) to 5 (excellent).

Data Presentation

Disclaimer: The following data is representative of the performance of reduction clearing agents on disperse-dyed polyester. While not specific to this compound, these results for C.I. Disperse Red 82 illustrate the typical effectiveness of conventional versus alternative methods and are expected to show similar trends.

Table 1: Comparison of Color Fastness Properties

Reduction Clearing Agent Concentration Wash Fastness (Color Change) Wash Fastness (Staining on Polyester) Rubbing Fastness (Dry) Rubbing Fastness (Wet)
Sodium Hydrosulfite 5% o.w.f.4-54-54-54
Mega Clear (Alternative) 0.5% o.w.f.4-54-54-54
Prime Cleaner (Alternative) 3% o.w.f.4443-4
Sera Fast (Alternative) 3% o.w.f.4443-4

*o.w.f. = on weight of fabric. Data adapted from a study on Disperse Red 82. Ratings are on a scale of 1-5, where 5 is the best performance.

Table 2: Environmental Impact of Effluent

Reduction Clearing Agent BOD (mg/L) COD (mg/L) TDS (mg/L)
Sodium Hydrosulfite 1354802400
Mega Clear (Alternative) 1053902100
Prime Cleaner (Alternative) 1104102250
Sera Fast (Alternative) 1405102500

Data adapted from a study on Disperse Red 82. Lower values indicate a lower environmental impact.

Visualizations

G Workflow for Troubleshooting Poor Wash Fastness A Start: Poor Wash Fastness Observed B Was a Reduction Clearing Process Performed? A->B C Implement Standard Reduction Clearing Protocol B->C No F Check Clearing Process Parameters B->F Yes D Re-evaluate Wash Fastness C->D E Problem Solved D->E Yes D->F No G pH Alkaline? Concentrations Correct? Temp/Time Adequate? F->G Parameters Correct? H Adjust Parameters: - Ensure pH 10-13 - Use Fresh Solutions - Temp: 70-80°C, Time: 15-20 min F->H Parameters Incorrect G->H No I Check Original Dyeing Process G->I Yes H->D J Temp Reached 130°C? pH 4.5-5.5? Dispersant Used? I->J Parameters Correct? K Optimize Dyeing Protocol: - Ensure Proper Temp/Time - Control pH - Add Dispersant/Oligomer Control I->K Parameters Incorrect J->E Yes, Problem Likely Solved J->K No K->D

Caption: Troubleshooting workflow for poor wash fastness.

G Conventional vs. Eco-Friendly Reduction Clearing cluster_0 Conventional Alkaline Process cluster_1 Alternative Acid Process A Dyed Fabric B Reduction Clearing - Sodium Hydrosulfite - Caustic Soda - 70-80°C A->B C Hot Rinse B->C note1 note1 B->note1 High Water/Energy Use High BOD/COD Effluent D Neutralization (Acid) C->D E Cold Rinse D->E F Cleared Fabric E->F G Dyed Fabric (in acidic dyebath) H Acid Reduction Clearing - Thiourea Dioxide or other - No pH change needed - 80-85°C G->H I Hot/Cold Rinse H->I note2 note2 H->note2 Lower Water/Energy Use Improved Effluent Quality J Cleared Fabric (Shorter Process) I->J start start->A start->G

Caption: Comparison of reduction clearing process workflows.

References

Effect of solvent polarity on Disperse Orange 1 isomerization rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the effect of solvent polarity on the isomerization rates of Disperse Orange 1 (4-anilino-4'-nitroazobenzene).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind studying the effect of solvent polarity on this compound isomerization?

A1: The experiment is based on the photochromic nature of this compound, an azobenzene dye. The more stable trans isomer can be converted to the less stable cis isomer upon irradiation with light (e.g., a camera flash). The cis isomer will then thermally revert to the trans isomer. The rate of this thermal cis-to-trans isomerization is influenced by the polarity of the solvent. By monitoring the change in absorbance of the trans isomer over time in different solvents, we can determine the isomerization rate constants and investigate their relationship with solvent polarity.[1][2][3]

Q2: How is the isomerization process of this compound typically monitored?

A2: The isomerization is typically monitored using a UV-Vis spectrophotometer. The trans isomer of this compound has a strong absorption band in the visible region, while the cis isomer's absorption at the same wavelength is negligible.[3] After inducing the formation of the cis isomer with a light flash, the return of the absorbance at the λmax of the trans isomer is monitored over time. This increase in absorbance corresponds to the thermal isomerization from the cis to the trans form.

Q3: What is the expected trend between solvent polarity and the rate of isomerization for this compound?

A3: For this compound, which is a push-pull substituted azobenzene, the rate of thermal cis-to-trans isomerization increases with increasing solvent polarity.[1] This is because the isomerization is thought to proceed through a rotational mechanism involving a polar transition state that is stabilized by polar solvents.

Q4: What data analysis method is used to determine the rate constant?

A4: The thermal cis-to-trans isomerization follows first-order kinetics. Therefore, the rate constant (k) can be determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at infinite time (when all cis has converted back to trans) and At is the absorbance at time t. The slope of this plot will be equal to -k.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
This compound does not fully dissolve in the solvent. The commercial dye sample may contain insoluble salts. The chosen solvent may have very low polarity.Decant the dye solution from the undissolved material. If solubility is still an issue, consider using a co-solvent or choosing a different solvent with slightly higher polarity if the experimental design allows.
The absorbance does not return to the initial pre-flash value. The sample may not have reached the equilibrium mixture of cis and trans isomers before excitation. Photodegradation of the dye may have occurred after prolonged exposure to light.Use the Guggenheim method for data analysis, which does not require a precise value for the final absorbance. Minimize the exposure of the sample to ambient light and the flash. Prepare fresh solutions if degradation is suspected.
No significant change in absorbance is observed after the flash. The intensity of the light source (camera flash) may be insufficient to cause a significant conversion to the cis isomer. The concentration of the dye solution may be too high or too low.Ensure the flash is placed directly against the cuvette to maximize light exposure. Optimize the dye concentration. The initial absorbance of the trans isomer should ideally be within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
The isomerization rate is too fast or too slow to be measured accurately. The solvent polarity has a strong influence on the rate. The temperature of the sample is not controlled.For very fast rates in highly polar solvents, ensure your spectrophotometer has a fast data acquisition rate. For very slow rates in nonpolar solvents, be prepared for longer measurement times. Maintain a constant temperature for all measurements as the rate constant is temperature-dependent.

Experimental Protocols

Materials
  • This compound (4-anilino-4'-nitroazobenzene)

  • HPLC-grade solvents of varying polarities (e.g., cyclohexane, toluene, tetrahydrofuran, acetone, ethanol, methanol)

  • Quartz or glass cuvettes

  • UV-Vis Spectrophotometer

  • Camera flash

Procedure for Measuring Isomerization Rate
  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an initial absorbance of the trans isomer at its λmax of approximately 0.8-1.0.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the trans isomer of this compound in the specific solvent being used.

  • Initial Absorbance Measurement: Place the cuvette containing the sample solution in the spectrophotometer and record the initial, stable absorbance (A∞).

  • Photoisomerization: Remove the cuvette from the spectrophotometer and place the camera flash directly against one of the clear sides. Fire the flash to irradiate the solution. This will convert a portion of the trans isomer to the cis isomer, causing a decrease in absorbance at the monitored wavelength.

  • Kinetic Measurement: Immediately after the flash, place the cuvette back into the spectrophotometer and begin recording the absorbance as a function of time. The absorbance will gradually increase as the cis isomer thermally isomerizes back to the more stable trans form. Continue recording until the absorbance returns to its initial value (A∞).

  • Data Analysis:

    • Plot ln(A∞ - At) versus time.

    • Perform a linear regression on the data.

    • The rate constant (k) is the negative of the slope of the resulting line.

  • Repeat for Different Solvents: Repeat the procedure for each solvent to be investigated.

Data Presentation

The following table summarizes the effect of solvent polarity on the thermal cis-to-trans isomerization rate constant of this compound at a constant temperature.

SolventRelative Polarity (ET(30))Rate Constant (k) / s-1
Cyclohexane0.006Data not available in provided search results
Toluene0.099Data not available in provided search results
Benzene0.111Data not available in provided search results
Tetrahydrofuran (THF)0.207Data not available in provided search results
Acetone0.355Data not available in provided search results
3-Pentanol0.539Data not available in provided search results

Note: While the search results confirm a significant increase in the rate constant with solvent polarity, specific numerical values for the rate constants in a comprehensive set of solvents were not consistently available across the provided articles. The trend is clearly established, however. A plot of log(k) versus the relative polarity parameter is expected to show a linear relationship.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_iteration Iteration start Start prep_sol Prepare this compound solution in a specific solvent start->prep_sol measure_initial_abs Measure initial absorbance (A∞) at λmax of trans isomer prep_sol->measure_initial_abs flash Irradiate with camera flash (trans → cis) measure_initial_abs->flash measure_kinetics Monitor absorbance vs. time (cis → trans) flash->measure_kinetics plot_data Plot ln(A∞ - At) vs. time measure_kinetics->plot_data calc_k Calculate rate constant (k) from the slope plot_data->calc_k more_solvents More solvents? calc_k->more_solvents more_solvents->prep_sol Yes end End more_solvents->end No

Caption: Experimental workflow for determining the isomerization rate of this compound.

isomerization_pathway trans_ground trans-Disperse Orange 1 (Ground State) excited_state Excited State trans_ground->excited_state Light Absorption (Flash) cis_ground cis-Disperse Orange 1 (Ground State) excited_state->cis_ground Relaxation cis_ground->trans_ground Thermal Isomerization (Rate = k)

References

Technical Support Center: Troubleshooting Dye Aggregation in Synthetic Fiber Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to address dye aggregation during the synthetic fiber dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is dye aggregation and why is it problematic?

A1: Dye aggregation is a phenomenon where dye molecules or ions in a solution cluster together to form larger particles.[1][2] In synthetic fiber dyeing, particularly with disperse dyes on polyester, individual dye particles are typically around 1µm, which allows them to pass through the gaps between single fibers (approximately 5µm).[3][4] If aggregation occurs, the particle diameter can exceed 5µm, preventing them from penetrating the fiber gaps.[3] These larger agglomerates can then get stuck on the fabric surface, leading to visible defects like spots, stains, and uneven coloration. Aggregation also reduces the overall efficiency of the dyeing process by lowering the concentration of available monomeric dye molecules that can diffuse into the fiber.

Q2: What are the primary causes of dye aggregation?

A2: Dye aggregation can be triggered by a combination of factors related to the dye itself, the dyeing conditions, and the materials used. Key causes include:

  • Improper Process Parameters: A heating rate that is too rapid can promote aggregation. Additionally, incorrect temperature and pH levels can significantly impact dye stability.

  • Water Quality: The use of hard water, which contains high levels of metal ions (e.g., Ca²⁺, Mg²⁺), can cause dye coagulation.

  • High Concentrations: Both high dye and high electrolyte (salt) concentrations increase the likelihood of aggregation.

  • Operational Factors: Incomplete or improper dissolution and mixing of dyes and chemicals before starting the dyeing process is a common cause.

  • Inherent Dye Properties: Dyes can have a natural tendency to self-associate due to forces like hydrophobic interactions and van der Waals forces.

  • Fiber Characteristics: For polyester, the presence of oligomers can contribute to aggregation issues.

Q3: How can I prevent dye aggregation in my experiments?

A3: Preventing aggregation involves controlling the dyeing parameters and using appropriate chemical auxiliaries.

  • Use of Dispersing Agents: The most common method is to add a dispersing agent to the dye bath. These agents coat the individual dye particles, preventing them from clumping together through electrostatic or steric repulsion.

  • Optimize Process Conditions:

    • Temperature Control: Raise the temperature of the dyebath gradually and maintain it within the recommended range for the specific dye and fiber. For some acid dyes on nylon, a heating rate of 1-2°C/min is recommended.

    • pH Control: Maintain the dye bath pH within the optimal range. For instance, leveling acid dyes on nylon typically require a pH of 4.5-5.5.

    • Proper Mixing: Ensure dyes are fully pre-dissolved in warm water (e.g., 50–60°C for some acid dyes) before adding them to the main bath.

  • Water Quality: Use softened or deionized water to avoid interference from metal ions.

  • Stirring and Circulation: Adequate agitation of the dye bath helps keep dye particles suspended and prevents settling.

Q4: What are dispersing agents and how do they work?

A4: Dispersing agents are specialized chemical additives that stabilize dye particles in the dye bath, preventing them from aggregating or settling. They function by adsorbing onto the surface of the dye particles. This creates a protective barrier that keeps the particles separated. The mechanism can be:

  • Electrostatic Stabilization: Anionic dispersing agents give each particle a negative charge, causing them to repel each other.

  • Steric Stabilization: Polymeric dispersing agents form a physical layer around the particles that prevents them from getting close enough to aggregate.

By ensuring a stable and uniform dispersion, these agents promote consistent color application, enhance color vibrancy, and improve the overall efficiency of the dyeing process.

Q5: Are there different types of dispersing agents? Which should I use?

A5: Yes, dispersing agents are broadly categorized as anionic and non-ionic.

  • Anionic Dispersing Agents: These carry a negative charge and are effective at dispersing positively charged particles. They are often used in alkaline conditions. Common examples used in commercial dyes include sodium lignosulfonate and diffusing agent NNO.

  • Non-Ionic Dispersing Agents: These are electrically neutral and work well across a broad pH range and with various dye types.

For high-temperature dyeing, it is crucial to select a dispersant with good thermal stability, such as condensation products of phenol or naphthol sulfonic sodium salt with formaldehyde. The choice of agent depends on the specific dye, fiber, and dyeing conditions.

Data Summary Table

The following table summarizes key quantitative parameters relevant to troubleshooting dye aggregation, primarily for disperse dyeing of polyester and acid dyeing of nylon.

ParameterFiber TypeTypical Value / RangePurpose / Comment
pH Nylon4.5 – 5.5Optimal for leveling acid dyes.
Nylon3.5 – 4.0Optimal for milling acid dyes.
Polyester~5.0Typical for disperse dyeing; often adjusted with acetic acid.
Temperature Nylon50 – 60 °CRecommended for pre-dissolving acid dyes.
Nylon95 – 98 °CTypical dyeing temperature.
Polyester130 °CHigh-temperature dyeing condition for disperse dyes.
Heating Rate Nylon1 – 2 °C / minA controlled, gradual rate prevents premature dye uptake and aggregation.
Particle Size Polyester~1 µmTypical initial particle size of disperse dyes.
Polyester> 5 µmAggregated particle size that can cause dyeing defects by blocking fiber gaps.
Polyester> 100 µmSize at which aggregated dye particles become visible spots on fabric.

Visual Diagrams

Aggregation Causes of Dye Aggregation Process Process Parameters Aggregation->Process Water Water Quality Aggregation->Water Chemicals Dye & Auxiliaries Aggregation->Chemicals Fiber Fiber Properties Aggregation->Fiber sub_p1 Fast Heating Rate Process->sub_p1 sub_p2 Incorrect Temp/pH Process->sub_p2 sub_p3 Improper Mixing Process->sub_p3 sub_w1 High Hardness (Ca²⁺, Mg²⁺) Water->sub_w1 sub_c1 High Dye Concentration Chemicals->sub_c1 sub_c2 High Salt Concentration Chemicals->sub_c2 sub_c3 Poor Dispersant Stability Chemicals->sub_c3 sub_f1 Polyester Oligomers Fiber->sub_f1

Caption: Key factors contributing to dye aggregation in synthetic fiber dyeing.

start Problem Detected: Spots, Uneven Color check_params Review Process Parameters (Temp, pH, Heat Rate) start->check_params Start Here check_water Test Water Hardness check_params->check_water Correct? sol_params Adjust to Recommended Values check_params->sol_params Incorrect? check_aux Verify Dispersant (Type, Dose, Stability) check_water->check_aux Soft? sol_water Use Softened / Deionized Water check_water->sol_water Hard? check_prep Confirm Proper Dye Dissolution check_aux->check_prep Adequate? sol_aux Select High-Stability Dispersant / Adjust Dose check_aux->sol_aux Inadequate? sol_prep Improve Pre-dissolving Procedure check_prep->sol_prep Inadequate? end Problem Resolved check_prep->end Adequate? sol_params->end sol_water->end sol_aux->end sol_prep->end

Caption: A logical workflow for troubleshooting common dye aggregation issues.

Mechanism of Dispersing Agents cluster_0 Without Dispersant cluster_1 With Dispersant cluster_d5 With Dispersant cluster_d6 With Dispersant d1 d2 d1->d2 d4 d1->d4 d3 d2->d3 d3->d4 l0 Aggregation Occurs d5 d6 d5->d6 Repulsion s1 s2 s3 s4 s5 s6 s7 s8 l1 Stable Dispersion

Caption: Dispersing agents coat dye particles to prevent aggregation.

Experimental Protocols

Protocol 1: Qualitative Filter Paper Test for Dye Stability

This is a simple method to quickly assess the thermal stability of a dye dispersion.

  • Materials:

    • Dye solution at experimental concentration.

    • Whatman #2 filter paper (or equivalent).

    • Beakers, heating apparatus, filtration funnel.

  • Procedure:

    • Step 1 (Control): At room temperature, filter a known volume (e.g., 100 mL) of the prepared dye solution through a pre-weighed piece of filter paper.

    • Step 2 (Test): Take another identical volume of the dye solution and heat it to the target dyeing temperature (e.g., 130°C). Hold for the planned duration (e.g., 60 minutes).

    • Step 3: Cool the heated solution back to room temperature.

    • Step 4: Filter the cooled solution through a new, pre-weighed piece of filter paper.

    • Step 5: Dry both filter papers and weigh them.

  • Analysis:

    • A significant increase in the mass of the residue on the second filter paper compared to the first indicates poor thermal stability and a high tendency for the dye to aggregate under process conditions.

Protocol 2: Quantitative Evaluation of Dispersing Agent Efficacy

This protocol provides a quantitative method for comparing the effectiveness of different dispersing agents.

  • Materials:

    • Dye powder.

    • Deionized water.

    • Dispersing agents to be tested.

    • pH adjustment chemical (e.g., acetic acid).

    • Beakers, magnetic stirrer, hot plate, pH meter.

    • Particle size analyzer.

    • UV-Vis Spectrophotometer.

  • Procedure:

    • Step 1 (Preparation): Prepare a series of dye baths in separate beakers. Each should contain a fixed concentration of dye (e.g., 1 g/L).

    • Step 2 (Variable Addition): To each beaker, add a different concentration of the dispersing agent being tested (e.g., 0.5, 1.0, 1.5, 2.0 g/L). Include a control with no dispersing agent.

    • Step 3 (pH Adjustment): Adjust the pH of each dye bath to the desired value (e.g., 5.0) using acetic acid.

    • Step 4 (Initial Measurement): Using a particle size analyzer, measure the initial particle size distribution for each solution at room temperature.

    • Step 5 (Heating Cycle): Heat the dye baths to the target dyeing temperature (e.g., 130°C) at a controlled rate (e.g., 2°C/min). Hold at temperature for a fixed time (e.g., 60 minutes).

    • Step 6 (Cooling and Final Measurement): Cool the solutions back to room temperature and re-measure the particle size distribution.

    • Step 7 (Color Strength): Dilute an aliquot from each cooled solution and measure its absorbance at the dye's maximum wavelength (λ-max) using a spectrophotometer.

  • Data Analysis:

    • Particle Size: Compare the change in mean particle size before and after heating for each concentration of the dispersing agent. A smaller change indicates better stabilizing performance.

    • Color Strength: Compare the absorbance values. A significant drop in absorbance after the heating cycle suggests that dye has precipitated out of the solution due to aggregation, indicating poor performance of the dispersant at that concentration.

References

Technical Support Center: Minimizing Textile Effluent Contamination from Disperse Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at minimizing contamination from the azo dye, Disperse Orange 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a contaminant of concern?

This compound, also known as 4-anilino-4'-nitroazobenzene, is a synthetic azo dye used in the textile industry to color synthetic fibers like polyester and nylon.[1][2] It is a concern because a significant portion, estimated at 10 to 15%, is lost during the dyeing process and enters industrial effluents.[3] Azo dyes are often resistant to breakdown in conventional wastewater treatment systems.[4] Studies have shown that this compound can be toxic, inducing DNA damage and cell death (apoptosis) in human liver cells (HepG2) at concentrations as low as 0.2 μg/mL.[4] Its degradation can also produce aromatic amines, which are potentially carcinogenic.

Q2: What are the primary methods for removing this compound from textile effluent?

The main strategies for removing this compound and similar dyes from wastewater can be categorized as physical, chemical, and biological methods.

  • Physical Methods: Adsorption is a highly effective technique that uses materials like activated carbon, zeolites, or low-cost adsorbents such as orange peels to bind the dye molecules and remove them from the water. Membrane filtration techniques like ultrafiltration and nanofiltration can also separate dyes from water.

  • Chemical Methods: Advanced Oxidation Processes (AOPs), such as photocatalysis using titanium dioxide (TiO2) and UV light, or treatments involving ozone (ozonation) and Fenton's reagent, can chemically degrade the dye molecule.

  • Biological Methods: Bioremediation involves using microorganisms, such as certain bacteria or fungi, that can break down the azo dye's structure. This can occur under anaerobic (oxygen-free) or aerobic conditions.

Q3: How is the concentration of this compound in a sample typically measured?

The concentration of this compound in an aqueous solution can be determined using several analytical techniques:

  • UV-Visible Spectrophotometry: This is a common and straightforward method where the absorbance of the dye solution is measured at its maximum wavelength (λmax) to determine its concentration based on a calibration curve.

  • Liquid Chromatography-Mass Spectrometry (LC/MS): For more complex samples or trace-level detection, methods like liquid chromatography coupled with mass spectrometry (LC/MS) are used. Specific techniques include solid-phase extraction followed by LC with electrospray ionization tandem mass spectrometry (SPE-LC-ESI-MS/MS), which provides high sensitivity and specificity.

Q4: What are the degradation by-products of this compound, and are they also harmful?

Under anaerobic conditions or through certain degradation pathways, the characteristic azo bond (-N=N-) of this compound can be cleaved. This process breaks the molecule into smaller aromatic amines. For this compound, potential metabolites include p-nitroaniline and p-aminodiphenylamine. These aromatic amines can be more toxic and carcinogenic than the original dye molecule, posing a significant environmental and health risk.

Troubleshooting Experimental Issues

Q1: My adsorption experiment shows very low dye removal efficiency. What are the possible causes and solutions?

  • Incorrect pH: The surface charge of the adsorbent and the dye molecule's ionization state are pH-dependent. The optimal pH for adsorption of disperse dyes often falls within a specific range.

    • Solution: Conduct pilot experiments to determine the optimal pH for your specific adsorbent-dye system. For Disperse Orange 25, a similar dye, an optimal pH of 6.10 was reported for removal with a zeolite adsorbent.

  • Insufficient Contact Time or Agitation Speed: Adsorption is a time-dependent process. If the contact time is too short, equilibrium will not be reached. Insufficient agitation results in poor diffusion of dye molecules to the adsorbent surface.

    • Solution: Increase the contact time and/or agitation speed. A study on a similar disperse dye found optimal conditions to be a contact time of 119 minutes and an agitation speed of 158 rpm.

  • Inappropriate Adsorbent Dosage: Too little adsorbent provides insufficient surface area for dye removal, while too much can lead to particle aggregation, reducing the effective surface area.

    • Solution: Optimize the adsorbent dosage. Start with a standard concentration (e.g., 1 g/L) and test a range of lower and higher doses to find the most efficient concentration.

  • Saturated Adsorbent: If the adsorbent has been reused without proper regeneration, its active sites may be saturated with dye molecules.

    • Solution: Regenerate the adsorbent using an appropriate method (e.g., thermal treatment or washing with a solvent) or use a fresh batch of adsorbent for each experiment.

Q2: During my photocatalytic degradation experiment with TiO2, the degradation rate is slow or stalls completely. What should I check?

  • Suboptimal Catalyst Dosage: The amount of photocatalyst is crucial. Too little catalyst limits the number of active sites, while an excess can increase the turbidity of the solution, scattering UV light and reducing its penetration.

    • Solution: Determine the optimal catalyst loading. For a similar azo dye, Acid Orange 7, the maximum degradation efficiency was found at a TiO2 dose of 1.0 g/L.

  • Incorrect pH: The pH of the solution affects the surface charge of the TiO2 particles and can influence the degradation pathway.

    • Solution: Adjust the pH of the solution. The optimal pH for TiO2 photocatalysis often differs from that of adsorption, so it must be determined experimentally for this compound.

  • UV Lamp Issues: The intensity and wavelength of the UV source are critical. An old or malfunctioning lamp will have reduced output, leading to poor degradation rates.

    • Solution: Check the specifications of your UV lamp and ensure it is functioning correctly. A typical setup might use a medium-pressure mercury lamp.

  • Presence of Scavengers: Other substances in the effluent (e.g., carbonates, chlorides, or other organic matter) can compete for the hydroxyl radicals generated by the photocatalyst, inhibiting the degradation of the target dye.

    • Solution: If working with real effluent, consider a pre-treatment step to remove interfering substances. For laboratory experiments, ensure you are using high-purity water.

Q3: The color of my dye solution disappears during anaerobic biodegradation, but tests show the presence of other organic compounds. What does this mean?

This is a common outcome of anaerobic biodegradation of azo dyes. The disappearance of color indicates that the azo bond (-N=N-), which acts as the chromophore, has been broken. However, this does not mean the dye has been fully mineralized to CO2 and water. The process typically results in the formation of colorless but potentially harmful aromatic amines.

  • Solution: Use analytical techniques like HPLC or GC-MS to identify and quantify the resulting aromatic amines. Further treatment, often an aerobic biological step, is required to degrade these amines.

Data Presentation

Table 1: Optimal Conditions for Disperse Dye Removal via Adsorption (Data based on experiments with Disperse Orange 25 using a cenosphere-derivatized zeolite adsorbent as a proxy)

ParameterOptimal Value
Adsorbent Dosage0.67 g/L
Initial Dye Concentration38.00 mg/L
pH6.10
Agitation Speed158 rpm
Contact Time119 minutes
Maximum Removal Efficiency 96%

Table 2: Experimental Conditions for Azo Dye Photocatalytic Degradation (Data based on experiments with Acid Orange 7 using TiO2 as a photocatalyst)

ParameterValueOutcome
Initial Dye Concentration50 mg/L-
TiO2 Dosage1.0 g/LOptimal for degradation
Reaction Time32 hours76% degradation
Reaction Time127 hoursComplete degradation
UV Source30W UV Lamp-

Table 3: Toxicological Data for this compound

Assay SystemEffect ObservedEffective ConcentrationReference
Human Hepatoma Cells (HepG2)Genotoxic Effects0.2, 0.4, 1.0, 2.0, 4.0 µg/mL
Human Hepatoma Cells (HepG2)Apoptosis (Cell Death)Induced after 72 hours of contact
Salmonella typhimuriumMutagenicity (Frameshift mutations)Observed in strains TA98 and YG1041

Experimental Protocols

Protocol 1: Batch Adsorption Experiment for this compound Removal

  • Preparation of Stock Solution: Prepare a 100 mg/L stock solution of this compound by dissolving a precisely weighed amount of the dye in deionized water.

  • Experimental Setup: For each experimental run, add a known volume of the dye solution (e.g., 100 mL) to a series of flasks (e.g., 250 mL Erlenmeyer flasks).

  • pH Adjustment: Adjust the initial pH of the solution in each flask to the desired value (e.g., testing a range from pH 4 to 8) using 0.1 M HCl or 0.1 M NaOH.

  • Adsorbent Addition: Add a pre-weighed amount of the adsorbent (e.g., 1.0 g/L) to each flask. One flask should be kept as a control without any adsorbent.

  • Agitation: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and constant temperature for a predetermined time (e.g., 120 minutes).

  • Sample Collection and Analysis:

    • At regular time intervals, withdraw a small aliquot (e.g., 5 mL) from each flask.

    • Separate the adsorbent from the solution by centrifugation (e.g., 5000 rpm for 15 minutes) or filtration.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of this compound.

  • Calculation: Calculate the percentage of dye removal using the formula:

    • % Removal = ((C₀ - Cₜ) / C₀) * 100

    • Where C₀ is the initial dye concentration and Cₜ is the concentration at time 't'.

Protocol 2: Photocatalytic Degradation of this compound using TiO₂

  • Preparation of Dye Solution: Prepare a 50 mg/L solution of this compound in deionized water.

  • Reactor Setup:

    • Use a photocatalytic reactor with a UV light source (e.g., a medium-pressure mercury lamp) placed either axially inside the reactor or externally. The reactor should have a cooling jacket to maintain a constant temperature.

    • Fill the reactor with a set volume of the dye solution (e.g., 500 mL).

  • Catalyst Suspension: Add the TiO₂ photocatalyst to the solution at the desired concentration (e.g., 1.0 g/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for approximately 30-60 minutes to allow the dye to reach adsorption-desorption equilibrium on the catalyst surface.

  • Initiation of Photocatalysis:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Continuously stir the suspension to ensure it remains homogeneous.

    • Bubble oxygen or air through the solution, as it is essential for the generation of reactive oxygen species.

  • Sample Collection and Analysis:

    • Withdraw aliquots at regular time intervals.

    • Centrifuge the samples to remove the TiO₂ particles.

    • Measure the absorbance of the clear supernatant at the λmax of this compound to monitor the degradation progress.

  • Calculation: Calculate the percentage of degradation using the same formula as in the adsorption protocol.

Visualizations

experimental_workflow_adsorption prep 1. Prepare Stock Solution (100 mg/L this compound) setup 2. Set up Batch Flasks (100 mL dye solution/flask) prep->setup ph_adjust 3. Adjust pH (e.g., range 4-8) setup->ph_adjust adsorb_add 4. Add Adsorbent (e.g., 1.0 g/L) ph_adjust->adsorb_add agitate 5. Agitate at Constant Temp & Speed (e.g., 120 min) adsorb_add->agitate sample 6. Collect & Centrifuge Samples agitate->sample analyze 7. Analyze Supernatant (UV-Vis Spectrophotometer) sample->analyze calc 8. Calculate % Removal analyze->calc

Caption: Workflow for a batch adsorption experiment.

experimental_workflow_photocatalysis prep_solution 1. Prepare Dye Solution (50 mg/L this compound) setup_reactor 2. Add Solution to Photocatalytic Reactor prep_solution->setup_reactor add_catalyst 3. Add TiO2 Catalyst (e.g., 1.0 g/L) setup_reactor->add_catalyst dark_stir 4. Stir in Dark (30-60 min for equilibrium) add_catalyst->dark_stir uv_on 5. Turn on UV Lamp & Start Oxygen Supply dark_stir->uv_on sample_collect 6. Collect & Centrifuge Samples at Intervals uv_on->sample_collect analysis 7. Analyze Supernatant (UV-Vis Spectrophotometer) sample_collect->analysis calculate 8. Calculate % Degradation analysis->calculate

Caption: Workflow for a photocatalytic degradation experiment.

azo_degradation_pathway process_node process_node product_node product_node do1 This compound (Parent Azo Dye) cleavage Reductive Cleavage of Azo Bond (-N=N-) do1->cleavage amines Formation of Aromatic Amines (e.g., p-nitroaniline, p-aminodiphenylamine) cleavage->amines mineralization Further Aerobic Degradation amines->mineralization end_products Mineralization Products (CO₂, H₂O, etc.) mineralization->end_products

References

Technical Support Center: Enhancing the Sublimation Fastness of Azo Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the sublimation fastness of azo disperse dyes. Sublimation fastness is a critical property, referring to the resistance of a dye to migrate from a solid to a gaseous state when subjected to high temperatures, a phenomenon common in processes like heat setting, ironing, and storage.[1][2][3][4] Poor sublimation fastness can lead to color changes, staining of adjacent materials, and a reduction in overall color fastness properties like washing and rubbing fastness.[1]

Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and why is it crucial for disperse dyes?

A1: Sublimation fastness measures the resistance of a dye on a fabric to sublimate (change from a solid to a gas) when exposed to dry heat. This is particularly important for disperse dyes on polyester, as dyeing and finishing processes like heat setting, pleating, and ironing involve high temperatures (often above 180°C). Dyes with poor sublimation fastness will vaporize and transfer to adjacent fabrics or surfaces, causing issues such as color changes in the original fabric, staining, and poor wash and rub fastness due to re-solidified dye particles on the surface.

Q2: How does the molecular structure of an azo disperse dye influence its sublimation fastness?

A2: The sublimation fastness of a disperse dye is significantly influenced by its molecular properties. Key factors include:

  • Molecular Weight: Dyes with a larger relative molecular weight generally have better sublimation fastness because they are less volatile.

  • Polarity: The polarity of substituent groups on the dye molecule affects its sublimation properties.

  • Structural Similarity to Fiber: Dyes with a basic structure similar to the fiber (e.g., polyester) tend to have a higher affinity and are more difficult to migrate from within the fiber, thus improving fastness.

Q3: What is "thermal migration" and how does it relate to sublimation fastness?

A3: Thermal migration is the movement of disperse dye molecules from the interior of the fiber to its surface during dry heat treatments above 130°C. This phenomenon is a key reason for decreased color fastness. While not identical, sublimation fastness is a good indicator of a dye's resistance to thermal migration. Dyes with high sublimation fastness are less prone to thermal migration. The migrated dye on the fiber surface is easily removed by washing or rubbing, leading to poor fastness ratings.

Q4: Which type of disperse dyes offer the best sublimation fastness?

A4: Disperse dyes are often categorized by the energy level required for dyeing, which correlates with their sublimation fastness:

  • Low-Energy Dyes: Used at lower temperatures (around 77°C with a carrier), these have very poor sublimation fastness.

  • Medium-Energy Dyes: Applied at temperatures between 104°C-110°C, offering moderate fastness.

  • High-Energy (High-Temperature) Dyes: Applied at temperatures above 129°C, these dyes have larger molecular sizes and exhibit the best sublimation and overall fastness properties.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments.

ProblemPossible CausesRecommended Solutions
Poor sublimation fastness despite using a high-energy dye. 1. Excessive Heat-Setting Temperature: Temperatures that are too high for the specific dye can cause even high-energy dyes to sublimate. 2. Improper Dyeing Process: The dyeing cycle may not be optimized, leading to incomplete fixation of the dye within the fiber. 3. Presence of Unfixed Dye: Insufficient cleaning after dyeing leaves loose dye molecules on the fiber surface, which readily sublimate.1. Optimize Heat-Setting: Lower the setting temperature as much as possible without compromising the fabric's dimensional stability. Compensate for lower temperature by slightly reducing the setting speed. 2. Optimize Dyeing Cycle: Ensure the dyeing process allows for full penetration and bonding of the dye within the fiber structure. 3. Perform Reduction Clearing: After dyeing, conduct a thorough reduction cleaning process to remove all unfixed surface dye.
Color changes or staining on adjacent fabrics after heat treatment. 1. Thermal Migration: The finishing process (e.g., heat setting) is causing dye to migrate to the fiber surface. 2. Incompatible Dye Combination: When using multiple dyes, they may have different sublimation rates, leading to shade changes. 3. Incorrect Finishing Agents: Certain finishing agents, particularly cationic softeners, can promote the thermal migration of disperse dyes.1. Select Dyes with High Migration Resistance: Choose dyes known for low thermal migration. High-temperature disperse dyes generally perform better. 2. Use Dyes of the Same Type: When combining dyes, select those from the same energy class (e.g., all high-energy) to ensure similar sublimation behavior. 3. Carefully Select Finishing Agents: Test the effect of softeners and other additives on thermal migration. Consider using specialized finishing agents designed to improve fastness.
Inconsistent sublimation fastness results across different batches. 1. Variation in Dyeing Depth: Deeper shades have a higher concentration of dye, which can lead to increased thermal migration and lower fastness. 2. Inconsistent Fiber Pre-treatment: Variations in processes like scouring or pre-setting can alter the fiber's crystallinity, affecting dye uptake and fixation. 3. Process Parameter Fluctuation: Inconsistent control of temperature, time, and pressure during dyeing and finishing will lead to variable results.1. Standardize Dye Concentration: Be aware that fastness can decrease with deeper shades; avoid exceeding the dye's saturation value on the fiber. 2. Ensure Uniform Fiber Preparation: Implement standardized pre-treatment processes (e.g., pre-setting for polyester) to ensure consistent crystallinity across batches. 3. Maintain Strict Process Control: Adhere to standardized protocols for all dyeing and finishing steps to ensure reproducibility.

Quantitative Data Summary

Table 1: Disperse Dye Classification and Sublimation Fastness
Dye Energy LevelTypical Dyeing TemperatureSublimation FastnessApplication Notes
Low Energy ~77-100°C (with carrier)PoorNot suitable for goods requiring high-temperature finishing.
Medium Energy ~104-110°CModerateBetter fastness than low-energy dyes.
High Energy > 129°CGood to ExcellentRecommended for applications requiring high thermal stability and overall fastness.
Table 2: Standard Sublimation Fastness Test Conditions
StandardTest TemperatureTest DurationPressure
AATCC 117 / ISO 105-P01 150°C, 180°C, 210°C15 - 30 seconds4±1 kPa
AATCC 133 / ISO 105-X11 Specified by end-use (e.g., 110±2°C)15 seconds4±1 kPa

Evaluation is performed using a 1-5 grey scale for both color change and staining, where 5 is the best.

Experimental Protocols

Protocol 1: Determination of Sublimation Fastness (Based on ISO 105-P01 / AATCC 117)

This method determines the resistance of the color of textiles to the action of a hot press.

1. Apparatus and Materials:

  • Heat and Sublimation Fastness Tester with temperature and pressure controls.

  • Specimen of dyed textile (40mm x 100mm).

  • Adjacent fabric (e.g., undyed polyester) of the same size.

  • Grey Scale for Assessing Staining.

  • Grey Scale for Assessing Change in Colour.

2. Procedure:

  • Preparation: Cut a specimen of the dyed fabric (40mm x 100mm). If testing yarn, knit it into a fabric of the same size. Condition the specimen in a standard atmosphere (e.g., 20±2°C, 65±2% RH) for at least 4 hours.

  • Setup: Preheat the heating plates of the fastness tester to the specified temperature (e.g., 180°C ± 2°C).

  • Testing:

    • Place the dyed specimen on the lower plate of the tester.

    • Place the adjacent fabric on top of the specimen.

    • Close the heating plates and apply the specified pressure (4±1 kPa) for the specified time (e.g., 30 seconds).

  • Evaluation:

    • Immediately after the test, remove the composite specimen and allow it to cool.

    • Let the specimen re-condition in a standard atmosphere for 4 hours before final assessment.

    • Under standardized lighting, use the grey scales to evaluate:

      • The change in color of the original specimen.

      • The degree of staining on the adjacent white fabric.

    • Record the ratings on a scale of 1 to 5 (where 5 indicates no change/staining).

Protocol 2: Reduction Clearing for Polyester

This post-dyeing treatment is essential for removing surface dye and improving fastness.

1. Materials:

  • Dyed polyester fabric.

  • Sodium Hydroxide (Caustic Soda).

  • Sodium Hydrosulphite (Hydros).

  • Non-ionic detergent.

  • Acetic Acid.

2. Procedure:

  • After dyeing and rinsing, prepare a treatment bath.

  • For a typical deep shade, the bath composition per liter of water is:

    • Caustic Soda: 2 g/L

    • Sodium Hydrosulphite: 2 g/L

    • Non-ionic Detergent: 2 g/L

  • Treat the fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, followed by cold water.

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid.

  • Rinse again and dry. This process effectively strips unfixed dye from the fiber surface.

Visualizations

experimental_workflow Experimental Workflow for Sublimation Fastness Testing cluster_prep 1. Preparation cluster_test 2. Testing cluster_eval 3. Evaluation p1 Cut Specimen (40mm x 100mm) p2 Condition Specimen (4h in std. atmosphere) p1->p2 t1 Preheat Tester (e.g., 180°C) p2->t1 t2 Assemble Specimen (Dyed + Adjacent Fabric) t1->t2 t3 Apply Heat & Pressure (e.g., 30s at 4 kPa) t2->t3 e1 Cool & Re-condition (4h in std. atmosphere) t3->e1 e2 Assess with Grey Scales (Under standard light) e1->e2 e3 Record Results (Staining & Color Change) e2->e3

Caption: A flowchart of the standard experimental workflow for testing sublimation fastness.

logical_relationships Key Factors Influencing Sublimation Fastness cluster_dye Dye Properties cluster_process Process Parameters cluster_fiber Fiber & Fabric Structure SF Sublimation Fastness D1 High Molecular Weight D1->SF D2 High Energy Class D2->SF D3 Low Volatility D3->SF P1 Optimized Heat-Setting (Lower Temp.) P1->SF P2 Thorough Reduction Clearing P2->SF P3 Correct Finishing Agents P3->SF F1 Consistent Crystallinity F1->SF F2 Proper Pre-treatment F2->SF L1 IMPROVE

Caption: Factors that positively influence the sublimation fastness of disperse dyes.

References

Technical Support Center: Stability-Indicating Methods for Disperse Orange 1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of Disperse Orange 1, a common azo dye. The information is tailored for researchers, scientists, and drug development professionals to assist with experimental design, execution, and data interpretation for stability-indicating studies.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the HPLC and HPTLC analysis of this compound.

HPLC Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for azo dyes like this compound is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column condition.

    • Secondary Silanol Interactions: The amine groups in this compound can interact with free silanol groups on the silica-based stationary phase, causing tailing.

      • Solution: Lower the mobile phase pH to around 2.5-3.0 to protonate the silanol groups and reduce these interactions.[1] Adding a competitive base, like triethylamine, to the mobile phase can also help.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.[1]

    • Column Contamination or Voids: Accumulation of contaminants or the formation of a void at the column inlet can distort peak shape.

      • Solution: First, try back-flushing the column. If the problem persists, replace the column.[1] Using a guard column can help protect the analytical column.

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What should I check?

  • Answer: Retention time variability can be caused by several factors related to the HPLC system and mobile phase preparation.

    • Mobile Phase Composition: Inconsistent preparation of the mobile phase, including pH adjustments, can lead to shifts in retention time.

      • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter.

    • Column Temperature: Fluctuations in column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

    • Flow Rate Fluctuation: Issues with the pump, such as leaks or air bubbles, can cause an inconsistent flow rate.

      • Solution: Check for leaks in the system and ensure the mobile phase is properly degassed. Purge the pump to remove any air bubbles.[2]

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.

      • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Ghost Peaks or Carryover

  • Question: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. What is the likely source?

  • Answer: Ghost peaks are often a result of carryover from previous injections or contamination in the system.

    • Injector Carryover: Residual sample from a previous injection can be introduced into the next run.

      • Solution: Optimize the injector wash procedure. Use a strong solvent in the wash solution to effectively clean the needle and sample loop.

    • Contaminated Mobile Phase or System: Impurities in the solvents or buildup of contaminants in the HPLC system can appear as peaks.

      • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Regularly flush the system to remove any accumulated contaminants.

HPTLC Troubleshooting Guide

Issue 1: Tailing or Streaking of Spots

  • Question: The spots for this compound on my HPTLC plate are tailing or streaking. How can I improve the spot shape?

  • Answer: Tailing or streaking in HPTLC can be due to sample overload, inappropriate solvent system, or issues with the stationary phase.

    • Sample Overload: Applying too much sample can lead to elongated spots.

      • Solution: Reduce the amount of sample applied to the plate.

    • Inappropriate Mobile Phase: The polarity of the mobile phase may not be optimal for the analyte.

      • Solution: Adjust the mobile phase composition. For a nonpolar compound like this compound, you might need to increase the proportion of the nonpolar solvent.

    • Active Stationary Phase: Active sites on the silica gel can cause strong interactions with the analyte.

      • Solution: Pre-wash the HPTLC plate with the mobile phase or a strong solvent to deactivate the stationary phase.

Issue 2: Poor Resolution of Spots

  • Question: I am not getting good separation between this compound and its degradation products. How can I improve the resolution?

  • Answer: Poor resolution can be addressed by optimizing the mobile phase and development conditions.

    • Mobile Phase Composition: The solvent system may not be selective enough for the compounds of interest.

      • Solution: Experiment with different solvent mixtures of varying polarities. A trial-and-error approach is often necessary to find the optimal mobile phase.

    • Development Distance: A shorter development distance may not be sufficient for separation.

      • Solution: Increase the development distance to allow for better separation of the components.

    • Chamber Saturation: An unsaturated chamber can lead to inconsistent migration and poor separation.

      • Solution: Ensure the development chamber is fully saturated with the mobile phase vapors before placing the plate inside.

Issue 3: Inconsistent Rf Values

  • Question: The Rf values for this compound are not consistent across different plates. What could be the reason?

  • Answer: Inconsistent Rf values are a common issue in HPTLC and can be caused by several experimental variables.

    • Environmental Factors: Variations in temperature and humidity can affect the separation.

      • Solution: Perform the experiments in a controlled environment.

    • Chamber Saturation: Inconsistent saturation levels will lead to variable migration.

      • Solution: Standardize the chamber saturation time for all experiments.

    • Plate Quality: Differences in the stationary phase coating between plates can affect results.

      • Solution: Use plates from the same batch for a series of experiments to minimize variability.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is a stability-indicating method and why is it important for this compound analysis?

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active ingredient over time and separate it from any degradation products, process impurities, or other potential interferents. For this compound, a stability-indicating method is crucial to:

  • Determine the shelf-life of products containing the dye.

  • Understand its degradation pathways under various environmental conditions (e.g., light, heat, humidity).

  • Ensure the quality and safety of textiles and other materials colored with this dye by identifying potentially harmful degradation products.

FAQ 2: How do I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, involve subjecting the analyte to harsh conditions to accelerate its degradation. This helps in the development and validation of a stability-indicating method. A typical forced degradation study for this compound would include the following conditions:

  • Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

  • Alkaline Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 60-100 °C).

  • Photolytic Degradation: Expose a solid sample or a solution of this compound to UV and/or visible light.

Samples should be taken at various time points and analyzed by a suitable method like HPLC or HPTLC to track the degradation of the parent compound and the formation of degradation products.

FAQ 3: What are the expected degradation products of this compound?

The degradation of azo dyes like this compound typically involves the cleavage of the azo bond (-N=N-). Under reductive conditions, this can lead to the formation of aromatic amines. Under oxidative or hydrolytic stress, other degradation products may be formed. The exact nature of the degradation products will depend on the specific stress conditions applied. LC-MS/MS is a powerful technique for the identification and structural elucidation of these degradation products.

FAQ 4: How can I validate my stability-indicating method for this compound analysis?

Method validation is essential to ensure that the analytical method is reliable and suitable for its intended purpose. According to ICH guidelines, a stability-indicating method should be validated for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks of the analyte and its degradation products are well-resolved.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Section 3: Experimental Protocols and Data

Model Stability-Indicating HPLC Method

This section provides a model HPLC protocol for the analysis of this compound and its degradation products. Note: This is a starting point and may require optimization for your specific instrumentation and samples.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-30 min: 40% B
Flow Rate 1.0 mL/min
Detection UV at the λmax of this compound (e.g., ~450 nm)
Injection Volume 20 µL
Column Temperature 30 °C
Model Stability-Indicating HPTLC Method

This section provides a model HPTLC protocol for the analysis of this compound and its degradation products. Note: This is a starting point and may require optimization.

Table 2: HPTLC Method Parameters

ParameterRecommended Condition
Stationary Phase Pre-coated Silica Gel 60 F254 HPTLC plates
Mobile Phase Toluene : Ethyl Acetate (e.g., 8:2, v/v)
Application Bandwise application using an automated applicator
Development In a twin-trough chamber saturated with the mobile phase
Densitometric Scanning At the λmax of this compound (e.g., ~450 nm)
Illustrative Forced Degradation Data

The following table presents hypothetical data from a forced degradation study of this compound to illustrate the expected outcomes.

Table 3: Summary of Forced Degradation Studies (Hypothetical Data)

Stress Condition% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis (0.1 M HCl, 80°C, 6h) 15%2
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 4h) 25%3
Oxidative (30% H₂O₂, RT, 24h) 40%4
Thermal (100°C, 48h) 10%1
Photolytic (UV/Vis light, 7 days) 30%3

Section 4: Visualizations

Experimental Workflow for Stability-Indicating Method Development

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Validation A Literature Search & Analyte Characterization B Initial HPLC/HPTLC Method Scouting A->B C Method Optimization (Mobile Phase, Column, etc.) B->C G Analyze Stressed Samples by Developed Method C->G D Prepare this compound Solution E Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) D->E F Sample at Time Points E->F F->G H Identify Degradation Products (LC-MS) G->H I Method Validation (ICH Guidelines) G->I

Workflow for developing a stability-indicating method.
Logical Troubleshooting for HPLC Peak Tailing

G start Peak Tailing Observed q1 Is it a single peak or all peaks? start->q1 a1_single Check for Secondary Interactions (e.g., silanol interactions) q1->a1_single Single Peak a1_all Check for Systemic Issues q1->a1_all All Peaks q2_single Adjust Mobile Phase pH or Add Modifier a1_single->q2_single q2_all Check for Column Void or Contamination a1_all->q2_all q3_all Check for Sample Solvent Mismatch a1_all->q3_all end Problem Resolved q2_single->end q2_all->end q3_all->end

Troubleshooting peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Toxicological Analysis of Disperse Orange 1 and Disperse Red 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the toxicity of two azo dyes, Disperse Orange 1 and Disperse Red 1. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at their cytotoxic and genotoxic effects, supported by experimental data and methodologies.

Executive Summary

This compound and Disperse Red 1 are both azo dyes with demonstrated cytotoxic and genotoxic potential. In vitro studies on human hepatoma (HepG2) cells and lymphocytes indicate that both dyes can induce DNA damage and reduce cell viability. In vivo studies on mice have further substantiated the toxicity of Disperse Red 1, revealing testicular toxicity and genotoxic effects in somatic cells. While both dyes exhibit toxicity, the specific mechanisms and the extent of their effects can differ, as detailed in the following sections.

Data Presentation: A Comparative Overview

The following tables summarize the key toxicological findings for this compound and Disperse Red 1 from various studies.

Table 1: Comparative Cytotoxicity in HepG2 Cells

ParameterThis compoundDisperse Red 1Reference
Effect on Mitochondrial Activity (MTT Assay) Reduced mitochondrial activity in monolayer culture after 72h incubation.Deleterious effect on mitochondrial activity in both monolayer and 3D culture.[1]
Effect on Dehydrogenase Activity (CCK-8 Assay) No significant effect mentioned.No significant effect mentioned (though DR13, a related dye, showed an effect).[1]
Induction of Apoptosis Induced apoptosis after 72h of contact with HepG2 cells.Upregulation of apoptosis-related genes (BCL2 and BAX) in leukocytes of mice.[2]

Table 2: Comparative Genotoxicity

AssayThis compoundDisperse Red 1Reference
Micronucleus Assay (Human Lymphocytes) Dose-dependent increase in micronuclei frequency up to 1.0 µg/mL.Dose-dependent increase in micronuclei frequency up to 1.0 µg/mL.[3]
Micronucleus Assay (HepG2 Cells) Dose-dependent increase in micronuclei frequency up to 2.0 µg/mL.Dose-dependent increase in micronuclei frequency.[3]
Comet Assay (HepG2 Cells) Genotoxic effects observed at concentrations of 0.2, 0.4, 1.0, 2.0, and 4.0 µg/mL.DNA damage detected in testis cells of mice treated with 100 and 500 mg/kg.
Salmonella/Microsome Mutagenicity Assay Induced frameshift mutations, with mutagenicity enhanced by nitroreductase and o-acetyltransferase.Positive in the Salmonella assay, suggesting it induces frameshift mutations.
In Vivo Genotoxicity (Mice) Not explicitly studied in the provided references.Increased micronucleated polychromatic erythrocytes in bone marrow at 0.5 and 50 mg/kg bw. Primary DNA damage in the liver at 0.005 mg/kg bw.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Micronucleus Assay in HepG2 Cells

This protocol is adapted from studies evaluating the mutagenic activity of Disperse dyes.

  • Cell Culture: HepG2 cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Treatment: Cells are exposed to various concentrations of this compound or Disperse Red 1 (e.g., 0.2, 0.4, 1.0, 2.0, and 4.0 µg/mL) for a specified period, typically one cell cycle. A negative control (vehicle) and a positive control are included.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. At least 1000 binucleated cells per concentration are analyzed.

  • Data Analysis: The proliferation index is also calculated to assess cytotoxicity. Statistical analysis is performed to determine the significance of the increase in micronuclei frequency compared to the negative control.

Comet Assay (Single-Cell Gel Electrophoresis) in HepG2 Cells

This protocol is based on the methodology used to assess DNA damage induced by this compound.

  • Cell Treatment: HepG2 cells are treated with different concentrations of the test dye for a defined period.

  • Cell Embedding: Approximately 10,000 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Electrophoresis is then carried out.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

In Vivo Genotoxicity Study in Mice (for Disperse Red 1)

This protocol is a summary of the in vivo study conducted to evaluate the genotoxicity of Disperse Red 1.

  • Animal Model: Sexually mature male Swiss mice are used.

  • Dosing: Animals are orally administered single doses of commercial Disperse Red 1 by gavage at various concentrations (e.g., 0.0005, 0.005, 0.5, 50, or 500 mg/kg body weight). A control group receives the vehicle.

  • Sample Collection: After 24 hours, samples of bone marrow, liver, and kidney are collected.

  • Micronucleus Assay (Bone Marrow): Bone marrow cells are flushed, smeared on slides, and stained to score the frequency of micronucleated polychromatic erythrocytes.

  • Comet Assay (Liver and Kidney): Single-cell suspensions from the liver and kidney are prepared and subjected to the comet assay as described above to assess primary DNA damage.

  • Gene Expression Analysis: RNA is extracted from liver and leukocytes to analyze the expression of genes involved in inflammation, cell-cycle control, and apoptosis using techniques like RT-qPCR.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and potential signaling pathways involved in the toxicity of this compound and Disperse Red 1.

Experimental_Workflow_In_Vitro_Toxicity cluster_cell_culture Cell Culture & Treatment cluster_assays Toxicological Assays cluster_analysis Data Analysis HepG2 HepG2 Cells Treatment Treatment with This compound / Disperse Red 1 HepG2->Treatment Lymphocytes Human Lymphocytes Lymphocytes->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Cell Viability MN_Assay Micronucleus Assay (Genotoxicity) Treatment->MN_Assay Chromosomal Damage Comet_Assay Comet Assay (DNA Damage) Treatment->Comet_Assay DNA Strand Breaks Quantification Quantification of Cell Viability & DNA Damage MTT->Quantification MN_Assay->Quantification Comet_Assay->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Conclusion on In Vitro Toxicity

Caption: Workflow for in vitro toxicity assessment of Disperse Dyes.

Experimental_Workflow_In_Vivo_Genotoxicity cluster_animal_model Animal Model & Dosing cluster_sample_collection Sample Collection (24h post-dosing) cluster_assays Genotoxicity & Gene Expression Analysis cluster_analysis Data Analysis & Conclusion Mice Swiss Male Mice Dosing Oral Gavage with Disperse Red 1 Mice->Dosing Bone_Marrow Bone Marrow Dosing->Bone_Marrow Liver Liver Dosing->Liver Leukocytes Leukocytes Dosing->Leukocytes MN_Assay Micronucleus Assay Bone_Marrow->MN_Assay Comet_Assay Comet Assay Liver->Comet_Assay Gene_Expression Gene Expression Profiling Liver->Gene_Expression Leukocytes->Gene_Expression Analysis Analysis of DNA Damage & Gene Expression Changes MN_Assay->Analysis Comet_Assay->Analysis Gene_Expression->Analysis Conclusion Conclusion on In Vivo Genotoxicity Analysis->Conclusion

Caption: Workflow for in vivo genotoxicity assessment of Disperse Red 1.

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_p53 p53-Mediated Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Disperse_Dye This compound Disperse Red 1 p53 p53 activation Disperse_Dye->p53 induces DNA damage leading to Bax Bax activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion induces Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptosis signaling pathway induced by Disperse Dyes.

Inflammatory_Response_Pathway cluster_stimulus Cellular Exposure cluster_signaling Signaling Cascade cluster_response Cellular Response Disperse_Red_1 Disperse Red 1 IKK IKK Activation Disperse_Red_1->IKK may induce p38_MAPK p38 MAPK Activation Disperse_Red_1->p38_MAPK may induce NFkB_Activation NF-κB Activation IKK->NFkB_Activation phosphorylates IκB IL1B ↑ IL1B expression NFkB_Activation->IL1B p38_MAPK->IL1B Inflammation Inflammation IL1B->Inflammation

Caption: Potential inflammatory response pathway for Disperse Red 1.

References

A Comparative Guide to the Validation of Analytical Methods for Azo Dye Detection in Textiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection of banned aromatic amines derived from azo dyes in textiles. The illegal use of certain azo dyes that can release carcinogenic aromatic amines is a significant health concern, necessitating robust and reliable analytical methods for regulatory compliance and consumer safety. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, presenting supporting experimental data, detailed protocols, and a visual representation of the analytical workflow.

Performance Comparison of Analytical Methods

The selection of an analytical method for the detection of aromatic amines from azo dyes in textiles depends on factors such as the required sensitivity, selectivity, and the nature of the textile matrix. The following tables summarize the quantitative performance of the most commonly employed techniques.

Table 1: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

Validation ParameterPerformance DataReference
Linearity (R²) ≥ 0.995[1]
Limit of Detection (LOD) 0.05 - 0.1 µg/mL[2]
Limit of Quantitation (LOQ) 0.2 - 0.5 µg/L[2]
Accuracy (Recovery %) 67 - 90%[3][4]
Precision (RSD %) < 10%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation ParameterPerformance DataReference
Linearity (R²) > 0.9991
Limit of Detection (LOD) 0.16 - 1.4 µg/L
Limit of Quantitation (LOQ) 0.53 - 4.6 µg/L
Accuracy (Recovery %) 85 - 109% (wastewater); 85 - 103% (textile)
Precision (RSD %) < 10%

Table 3: UV-Visible Spectrophotometry

Validation ParameterPerformance DataReference
Linearity (R²) 0.995 - 0.997
Limit of Detection (LOD) Varies with dye
Accuracy (Recovery %) 92 - 97%
Precision Good correlation with standard methods

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are based on established standards such as ISO 14362-1.

Sample Preparation: Reductive Cleavage of Azo Dyes

This initial step is common for both chromatographic methods and is crucial for releasing the target aromatic amines from the azo dye structure.

  • Sample Comminution: Cut the textile sample into small pieces (approximately 5mm x 5mm).

  • Extraction (for synthetic fibers): For synthetic fibers like polyester, an initial extraction with a suitable solvent such as xylene is performed to extract the dye from the polymer matrix.

  • Reduction:

    • Place 1.0 g of the textile sample into a reaction vessel.

    • Add 16 mL of a pre-heated (70±2 °C) citrate buffer solution (pH 6.0).

    • Add 3.0 mL of a freshly prepared sodium dithionite solution (200 mg/mL).

    • Seal the vessel and maintain it in a water bath at 70±2 °C for 30 minutes with occasional shaking.

  • Cooling and Extraction:

    • Cool the reaction vessel to room temperature.

    • Extract the aqueous solution with a suitable organic solvent, such as tert-butyl methyl ether (t-BME).

  • Concentration: The organic extract is then concentrated, often to 1 mL, using a rotary evaporator or a gentle stream of nitrogen.

High-Performance Liquid Chromatography (HPLC-DAD) Analysis
  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD).

  • Chromatographic Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: The DAD is set to monitor multiple wavelengths to detect the various aromatic amines, as their absorption maxima differ.

  • Quantification: The concentration of each aromatic amine is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Injection: 1 µL of the concentrated extract is injected into the GC.

  • Chromatographic Column: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of the aromatic amines.

  • Oven Temperature Program: A temperature gradient is applied to the GC oven to ensure the separation of amines with different boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for the identification and quantification of the target analytes.

  • Quantification: The concentration of each amine is calculated based on the response of a specific ion, using a calibration curve prepared from standards.

UV-Visible Spectrophotometry Analysis

This method is often used as a screening tool.

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Sample Preparation: The colored extract from the textile is diluted to a suitable concentration.

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) for the specific azo dye.

  • Quantification: The concentration is determined using a calibration curve prepared from standard solutions of the dye.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of azo dyes in textiles, from sample receipt to final data analysis.

AzoDyeWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Reporting SampleReceipt Textile Sample Receipt Comminution Sample Comminution (Cutting) SampleReceipt->Comminution Extraction Dye Extraction (for Synthetic Fibers) Comminution->Extraction Synthetic Fibers Reduction Reductive Cleavage (Sodium Dithionite) Comminution->Reduction Natural Fibers Extraction->Reduction LLE Liquid-Liquid Extraction Reduction->LLE Concentration Concentration LLE->Concentration HPLC HPLC-DAD Concentration->HPLC GCMS GC-MS Concentration->GCMS UVVis UV-Vis (Screening) Concentration->UVVis DataProcessing Data Processing (Integration, Calibration) HPLC->DataProcessing GCMS->DataProcessing UVVis->DataProcessing Reporting Final Report DataProcessing->Reporting

Caption: General workflow for azo dye analysis in textiles.

References

Unveiling the Cross-Reactivity of Disperse Orange 1 and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity patterns of the textile dye Disperse Orange 1 and its metabolites, supported by experimental data. Understanding these patterns is crucial for the risk assessment of allergic contact dermatitis (ACD) and the development of safer alternatives.

Executive Summary

This compound, a common azo dye, is a potent skin sensitizer. Its allergenic potential is not limited to the parent compound; metabolic transformation, particularly through azo reduction by skin microbiota, can generate metabolites that also elicit immune responses. Experimental evidence from both animal models and human studies reveals a significant cross-reactivity between this compound and its metabolite, p-aminodiphenylamine (PADPA). Conversely, no cross-reactivity has been observed with other potential metabolites or related compounds like p-phenylenediamine (PPD) and 4-nitroaniline.

Data Presentation

Table 1: Sensitization and Cross-Reactivity Data from Guinea Pig Maximization Test (GPMT)
Test SubstanceInduction Concentration (Intradermal)Induction Concentration (Topical)Challenge ConcentrationSensitization RateCross-Reactivity with this compound Sensitized Group
This compound 1.0%1.0%0.5%Strong Sensitizer-
p-Aminodiphenylamine (PADPA) 0.5%1.0%0.25%Strong SensitizerYes
4-Nitroaniline Not specified (equimolar to DO1)Not specified (equimolar to DO1)Not specifiedNot a sensitizerNo
p-Phenylenediamine (PPD) Not specifiedNot specifiedNot specifiedNot tested directly for cross-reactivity in this contextNo
4-Aminoacetanilide Not specifiedNot specifiedNot specifiedNot tested directly for cross-reactivity in this contextNo
2-Amino-p-cresol Not specifiedNot specifiedNot specifiedNot tested directly for cross-reactivity in this contextNo
Disperse Yellow 3 Not specifiedNot specifiedNot specifiedNot tested directly for cross-reactivity in this contextNo

Data compiled from studies demonstrating the sensitizing potential of this compound and its metabolites. "Strong Sensitizer" indicates a high proportion of test animals exhibiting a positive reaction.

Table 2: Human Patch Test Results for Cross-Reactivity with this compound
Test SubstanceConcentrationVehicleNumber of Patients TestedPositive ReactionsPercentage of Positive Reactions
This compound 1.0%Petrolatum10880%
p-Aminodiphenylamine (PADPA) Equimolar to DO1Acetone88100%
4-Nitroaniline Equimolar to DO1Acetone800%
4-Aminoacetanilide Not specifiedNot specified200%
2-Amino-p-cresol Not specifiedNot specified800%

This table summarizes results from a study on patients with known sensitivity to this compound and/or Disperse Yellow 3.[1][2]

Experimental Protocols

Guinea Pig Maximization Test (GPMT)

The Guinea Pig Maximization Test (GPMT) is a method to assess the potential of a substance to cause skin sensitization.[3][4]

  • Induction Phase:

    • Intradermal Induction: A group of guinea pigs receives intradermal injections of the test substance (e.g., this compound at 1.0% in a suitable vehicle), Freund's Complete Adjuvant (FCA) emulsified with the test substance, and FCA alone in the scapular region.[5]

    • Topical Induction: One week after the intradermal injections, the same area is treated with a topical application of the test substance (e.g., this compound at 1.0%) under an occlusive patch for 48 hours.

  • Challenge Phase:

    • Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance (e.g., this compound at 0.5%) and potential cross-reacting substances applied to a naive area of skin under an occlusive patch for 24 hours.

  • Evaluation:

    • The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions are recorded and compared to a control group that was not induced with the test substance.

Human Patch Testing

Patch testing is the gold standard for identifying the causative agent in allergic contact dermatitis.

  • Preparation: The allergens (e.g., this compound at 1.0% in petrolatum, and its metabolites at equimolar concentrations in a suitable vehicle like acetone) are applied to small patches.

  • Application: The patches are applied to the upper back of the patient.

  • Occlusion: The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge the patches.

  • Reading:

    • First Reading: The patches are removed after 48 hours, and an initial reading of the skin reactions is performed.

    • Second Reading: A second reading is typically performed at 72 or 96 hours after application to capture delayed reactions.

  • Scoring: The reactions are scored according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from no reaction to strong blistering reactions.

Mandatory Visualization

Metabolic_Pathway_of_Disperse_Orange_1 DO1 This compound Bacteria Azo Reductase (from Skin Microbiota) DO1->Bacteria Azo Bond Cleavage PADPA p-Aminodiphenylamine (PADPA) Nitroaniline 4-Nitroaniline Bacteria->PADPA Bacteria->Nitroaniline

Metabolic Pathway of this compound

Experimental_Workflow cluster_GPMT Guinea Pig Maximization Test (GPMT) cluster_PatchTest Human Patch Testing GPMT_Induction_ID Intradermal Induction (Day 0) GPMT_Induction_Topical Topical Induction (Day 7) GPMT_Induction_ID->GPMT_Induction_Topical GPMT_Challenge Topical Challenge (Day 21) GPMT_Induction_Topical->GPMT_Challenge GPMT_Evaluation Evaluation of Skin Reaction (24 & 48 hrs post-challenge) GPMT_Challenge->GPMT_Evaluation Patch_Application Allergen Patch Application Patch_Occlusion 48-hour Occlusion Patch_Application->Patch_Occlusion Patch_Reading1 First Reading (48 hrs) Patch_Occlusion->Patch_Reading1 Patch_Reading2 Second Reading (72-96 hrs) Patch_Reading1->Patch_Reading2

Experimental Workflows for Sensitization Testing

Signaling_Pathway_ACD Hapten Hapten (this compound or Metabolite) Protein Skin Protein Hapten->Protein Covalent Binding Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein APC Antigen Presenting Cell (e.g., Langerhans Cell) Hapten_Protein->APC Uptake & Processing T_Cell_Naive Naive T-Cell APC->T_Cell_Naive Antigen Presentation in Lymph Node T_Cell_Effector Effector T-Cell T_Cell_Naive->T_Cell_Effector Activation & Proliferation Cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) T_Cell_Effector->Cytokines Upon Re-exposure to Hapten Inflammation Inflammation & Clinical Symptoms (Allergic Contact Dermatitis) Cytokines->Inflammation

Signaling Pathway in Allergic Contact Dermatitis

References

Safer Alternatives to Allergenic Disperse Dyes in Textiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allergic contact dermatitis (ACD) from textiles is a significant health concern, frequently attributed to allergenic disperse dyes used predominantly for synthetic fibers like polyester.[1][2] These small, water-insoluble molecules can easily leach from fabric and penetrate the skin, leading to sensitization.[1] The search for safer alternatives that do not compromise performance is a critical area of research. This guide provides an objective comparison of promising alternatives, supported by available experimental data, to aid in the development of hypoallergenic textiles.

The primary safer alternatives to allergenic disperse dyes fall into two main categories: natural dyes derived from plants, animals, and minerals, and specifically engineered synthetic dyes, such as certain classes of reactive and AZO-free dyes, designed for reduced allergenicity.[3][4]

Performance Comparison: Colorfastness

A crucial performance indicator for any textile dye is its colorfastness—the resistance of the color to fading or bleeding under various conditions. Standardized testing methods, such as those from the International Organization for Standardization (ISO), are used to evaluate this.

Table 1: Comparative Colorfastness Properties of Natural Dyes vs. Synthetic Dyes on Cotton Fabric

Dye TypeColorfastness to Washing (ISO 105-C06)Colorfastness to Rubbing (Dry/Wet) (ISO 105-X12)Colorfastness to Light (ISO 105-B02)Reference
Natural Dye (Banana Floral Stem Sap) 4 (Good)4 (Very Good) / 3-4 (Moderate)2-3 (Poor)
Reactive Dye (Commercial) 4-5 (Very Good to Excellent)5 (Excellent) / 4-5 (Very Good to Excellent)4 (Good)
Natural Dye (Pomegranate Peel Extract with Mordant) 4-5 (Very Good to Excellent)4-5 (Very Good to Excellent)4-5 (Good to Very Good)
Natural Dye (Onion Peel Extract with Mordant) 4-5 (Very Good to Excellent)4-5 (Very Good to Excellent)4-5 (Good to Very Good)

Note: Ratings are on a scale of 1 to 5, with 5 being the best performance. Lightfastness is often rated on a scale of 1 to 8.

As indicated in the table, natural dyes, when used with mordants, can achieve good to excellent wash and rubbing fastness, comparable in some cases to reactive dyes. However, lightfastness can be a limitation for some natural dyes. Reactive dyes are a class of synthetic dyes that form a covalent bond with the fiber, resulting in high wash fastness. While not all reactive dyes are inherently non-allergenic, specific chemistries can be selected or designed to minimize sensitization potential.

Allergenicity Comparison: In Vitro Sensitization Potential

Modern, non-animal testing methods are employed to assess the skin sensitization potential of chemicals, a key parameter in evaluating safer dye alternatives. The Adverse Outcome Pathway (AOP) for skin sensitization outlines key events that can be measured in vitro.

Table 2: In Vitro Skin Sensitization Potential of Selected Disperse Dyes and Metabolites

SubstanceAssayEndpointResultClassificationReference
Disperse Blue 124 LCSAEC50 (µmol/l)29Extreme Sensitizer
Disperse Yellow 3 LCSAEC50 (µmol/l)33Extreme Sensitizer
Disperse Orange 37/76 LCSAEC50 (µmol/l)39Extreme Sensitizer
Disperse Blue 106 LCSAEC50 (µmol/l)41Extreme Sensitizer
Disperse Red 1 LCSAEC50 (µmol/l)43Extreme Sensitizer
p-Phenylenediamine (PPD) LCSAEC50 (µmol/l)90Strong Sensitizer
Disperse Blue 1 LCSAEC50 (µmol/l)> 300No Sensitizing Potential

LCSA: Loose-fit Coculture-based Sensitization Assay. EC50 is the effective concentration causing a 50% maximal response.

Experimental Protocols

Colorfastness Testing

1. Colorfastness to Washing (ISO 105-C06:2010) This test evaluates the resistance of a textile's color to domestic or commercial laundering procedures.

  • Principle: A textile specimen in contact with a specified adjacent fabric is laundered, rinsed, and dried under controlled conditions of temperature, alkalinity, bleaching, and abrasive action.

  • Apparatus: A laundering device (e.g., Launder-Ometer), stainless steel balls, multifibre adjacent fabric, and a grey scale for assessing color change and staining.

  • Procedure:

    • A specimen of the dyed textile is sewn together with a multifibre adjacent fabric.

    • The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls (to simulate mechanical action).

    • The container is placed in the laundering device and agitated at a specified temperature (e.g., 40°C, 60°C) for a defined time (e.g., 30 minutes).

    • The specimen is removed, rinsed, and dried.

    • The change in color of the specimen and the staining of the adjacent fabric are evaluated using the grey scales under standardized lighting.

2. Colorfastness to Rubbing (ISO 105-X12:2016) This test assesses the degree of color transfer from the textile surface to other surfaces by rubbing.

  • Principle: A specimen of the textile is rubbed with a dry and a wet piece of a standard white cotton cloth.

  • Apparatus: A crockmeter (rubbing tester), standard white cotton rubbing cloth, and a grey scale for assessing staining.

  • Procedure:

    • The test specimen is mounted on the base of the crockmeter.

    • A square of the white rubbing cloth is mounted on the rubbing finger of the crockmeter.

    • The rubbing finger is moved back and forth along the specimen for a specified number of cycles (e.g., 10 cycles) with a constant downward force.

    • The procedure is repeated with a new specimen and a wet rubbing cloth.

    • The degree of staining on the white rubbing cloths is assessed using the grey scale.

3. Colorfastness to Artificial Light (ISO 105-B02:2014) This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).

  • Principle: A specimen of the textile is exposed to artificial light under specified conditions, alongside a set of blue wool references with known lightfastness.

  • Apparatus: A xenon arc lamp fading apparatus, blue wool references (grades 1-8), and a grey scale for assessing color change.

  • Procedure:

    • The test specimen and the blue wool references are mounted on cardboard holders.

    • Part of each specimen and reference is covered to remain unexposed.

    • The mounted samples are placed in the xenon arc apparatus and exposed to light under controlled conditions of temperature and humidity.

    • The exposure is continued until a specified color change is observed on the specimen or the blue wool references.

    • The lightfastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool references.

In Vitro Skin Sensitization Testing

The following methods are key components of an integrated approach to testing and assessment for skin sensitization, as outlined by the Organisation for Economic Co-operation and Development (OECD).

1. Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) This in chemico assay addresses the molecular initiating event of the skin sensitization AOP – the covalent binding of chemicals to skin proteins.

  • Principle: The test chemical is incubated with synthetic peptides containing either cysteine or lysine. The depletion of these peptides is measured by high-performance liquid chromatography (HPLC).

  • Procedure:

    • Solutions of the test chemical are prepared in a suitable solvent (e.g., acetonitrile).

    • The test chemical solution is incubated with solutions of the cysteine- and lysine-containing peptides for 24 hours.

    • The concentration of the remaining peptides is quantified using HPLC with UV detection.

    • The percentage of peptide depletion is calculated, and the chemical is categorized into one of four reactivity classes.

2. ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™) (OECD TG 442D) This in vitro assay addresses the second key event of the AOP – keratinocyte activation.

  • Principle: It uses an immortalized human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Nrf2 transcription factor by sensitizers leads to the expression of luciferase, which is measured.

  • Procedure:

    • The keratinocyte cell line is cultured and seeded in well plates.

    • The cells are exposed to various concentrations of the test chemical for 48 hours.

    • The luciferase activity and cell viability are measured.

    • A chemical is considered a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (e.g., 1.5-fold induction, EC1.5) at a concentration that maintains sufficient cell viability.

3. Human Cell Line Activation Test (h-CLAT) (OECD TG 442E) This in vitro assay addresses the third key event of the AOP – activation of dendritic cells.

  • Principle: It measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.

  • Procedure:

    • THP-1 cells are cultured and exposed to various concentrations of the test chemical for 24 hours.

    • The cells are then stained with fluorescently labeled antibodies for CD54 and CD86.

    • The expression of the markers is quantified by flow cytometry.

    • A chemical is classified as a sensitizer if it induces the expression of CD54 and/or CD86 above a defined threshold (e.g., EC150 for CD86 and EC200 for CD54).

Visualizing the Mechanisms and Workflows

Allergic Contact Dermatitis Signaling Pathway

The development of allergic contact dermatitis is a complex immunological process involving two distinct phases: sensitization and elicitation.

Allergic_Contact_Dermatitis_Pathway cluster_sensitization Sensitization Phase (First Exposure) cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node cluster_elicitation Elicitation Phase (Subsequent Exposure) cluster_epidermis2 Epidermis Hapten Hapten (Dye) Skin Skin Barrier Hapten->Skin Penetration Protein Skin Proteins Hapten->Protein Covalent Binding (Haptenation) Keratinocyte Keratinocyte Cytokines Cytokines Keratinocyte->Cytokines Release of Pro-inflammatory Cytokines (IL-1β, TNF-α) LangerhansCell Langerhans Cell (DC) ActivatedDC Activated Dendritic Cell LangerhansCell->ActivatedDC Maturation & Migration HaptenatedProtein Haptenated Protein (Antigen) HaptenatedProtein->Keratinocyte Uptake HaptenatedProtein->LangerhansCell Uptake & Processing Cytokines->LangerhansCell Activation NaiveTCell Naive T-Cell ActivatedDC->NaiveTCell Antigen Presentation ActivatedDC->NaiveTCell MemoryTCell Memory T-Cell NaiveTCell->MemoryTCell Proliferation & Differentiation Hapten2 Hapten (Dye) Skin2 Skin Barrier Hapten2->Skin2 Penetration HaptenatedProtein2 Haptenated Protein Hapten2->HaptenatedProtein2 Keratinocyte2 Keratinocyte APC Antigen Presenting Cell MemoryTCell_circ Circulating Memory T-Cell APC->MemoryTCell_circ Activation HaptenatedProtein2->APC Presentation MemoryTCell_circ->APC Recognition InflammatoryResponse Inflammatory Response MemoryTCell_circ->InflammatoryResponse Release of Cytokines & Chemokines Dermatitis Allergic Contact Dermatitis (Eczema, Redness, Itching) InflammatoryResponse->Dermatitis Recruitment of Immune Cells

Caption: Signaling pathway of allergic contact dermatitis.

Experimental Workflow for Allergenicity Assessment

A structured, multi-assay approach is crucial for accurately determining the skin sensitization potential of a new textile dye.

Experimental_Workflow cluster_in_chemico Key Event 1: Protein Reactivity cluster_in_vitro_ke2 Key Event 2: Keratinocyte Activation cluster_in_vitro_ke3 Key Event 3: Dendritic Cell Activation cluster_assessment Data Integration & Hazard Assessment start Test Substance (New Dye) dpra OECD TG 442C Direct Peptide Reactivity Assay (DPRA) start->dpra keratinosens OECD TG 442D ARE-Nrf2 Luciferase Test Method start->keratinosens hclat OECD TG 442E Human Cell Line Activation Test (h-CLAT) start->hclat assessment Integrated Approach to Testing and Assessment (IATA) Weight of Evidence dpra->assessment keratinosens->assessment hclat->assessment result Classification (Sensitizer / Non-sensitizer) assessment->result

References

A Comparative Performance Analysis of Disperse Orange 1 and Other Azo Dyes for Polyester Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing performance of Disperse Orange 1 with other selected azo disperse dyes on polyester fabrics. The information presented is curated from scientific literature to assist researchers and professionals in making informed decisions for their specific applications. This document summarizes key performance indicators, details the experimental methodologies used for evaluation, and visualizes the procedural workflows.

Quantitative Performance Data

The dyeing performance of disperse dyes on polyester is primarily evaluated based on their color fastness properties, which indicate the durability of the color under various conditions. The following table summarizes the wash, light, and sublimation fastness of this compound, Disperse Orange 25, and Disperse Red 73 on polyester fabric. The ratings are based on a scale of 1 to 5 for wash and sublimation fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is maximum fastness).

DyeC.I. NameChemical StructureWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Sublimation Fastness (ISO 105-P01)
This compound110804-((4-nitrophenyl)diazenyl)aniline453-4
Disperse Orange 25112273-((4-((4-nitrophenyl)diazenyl)phenyl)(ethyl)amino)propanenitrile4-55-64
Disperse Red 73111162-((4-(ethyl(2-cyanoethyl)amino)phenyl)azo)-5-nitrobenzonitrile4-554

Experimental Protocols

The following sections detail the methodologies for dyeing polyester fabric with disperse dyes and for testing the color fastness properties as per international standards.

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard high-temperature exhaust dyeing method for polyester fabric, which is a common procedure for applying disperse dyes.

1. Pre-treatment of Fabric:

  • The polyester fabric is first scoured to remove any impurities, oils, or sizes that might interfere with dye uptake.

  • A bath is prepared with a non-ionic detergent (e.g., 1 g/L) and sodium carbonate (e.g., 1 g/L).

  • The fabric is treated in this solution at 60-70°C for 20-30 minutes.

  • Finally, the fabric is rinsed thoroughly with hot and then cold water and dried.

2. Dye Bath Preparation and Dyeing Process:

  • A stock solution of the disperse dye is prepared by pasting the dye powder with a dispersing agent (1:1 ratio) and a small amount of cold water to create a smooth, lump-free paste, which is then diluted with warm water (40-50°C).

  • The dyeing machine is filled with water, and a dispersing agent and acetic acid are added to adjust the pH to a weakly acidic condition (pH 4.5-5.5).

  • The pre-treated polyester fabric is loaded into the dye bath at approximately 60°C and allowed to run for 10-15 minutes for uniform wetting.

  • The prepared dye dispersion is then added to the bath.

  • The temperature of the dye bath is raised from 60°C to 130°C at a rate of 1.5-2.0°C per minute.

  • Dyeing is continued at 130°C for 45-60 minutes to facilitate dye diffusion and fixation within the polyester fibers.

  • After dyeing, the bath is cooled to 70-80°C at a rate of approximately 2°C per minute before the dyed fabric is removed.

3. After-treatment (Reduction Clearing):

  • To remove unfixed dye from the fiber surface and improve wash fastness, a reduction clearing process is performed.

  • A fresh bath is prepared with sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).

  • The dyed fabric is treated in this solution at 70-80°C for 15-20 minutes.

  • The fabric is then rinsed thoroughly with hot and cold water and finally dried.

Fastness Testing Methodologies
  • Wash Fastness (ISO 105-C06): This test evaluates the resistance of the color to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.

  • Light Fastness (ISO 105-B02): This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight (xenon arc lamp). The dyed specimen is exposed to the light source under controlled conditions along with a set of blue wool standards. The light fastness is rated by comparing the fading of the specimen with that of the standards.

  • Sublimation Fastness (ISO 105-P01): This test assesses the resistance of the color to sublimation during heat treatments like ironing or heat setting. The dyed fabric is placed between two undyed polyester fabrics and subjected to a specific temperature and pressure for a set duration using a heat press. The change in color of the specimen and the staining on the adjacent undyed fabrics are evaluated using grey scales.

Visualized Workflows and Relationships

The following diagrams, created using Graphviz, illustrate the experimental workflow for polyester dyeing and the logical relationship for comparing the performance of the azo dyes.

PolyesterDyeingWorkflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Dyeing cluster_post Post-Treatment Scouring Scouring (Non-ionic detergent, Na2CO3) Rinsing_Drying Rinsing and Drying Scouring->Rinsing_Drying Fabric_Loading Fabric Loading (60°C) Rinsing_Drying->Fabric_Loading Dye_Dispersion Dye Dispersion (Dye, Dispersing Agent, Water) Dye_Addition Dye Addition Dye_Dispersion->Dye_Addition Dye_Bath_Setup Dye Bath Setup (Water, Dispersing Agent, Acetic Acid) Dye_Bath_Setup->Fabric_Loading Fabric_Loading->Dye_Addition Temp_Ramp Temperature Ramp-up (60°C to 130°C) Dye_Addition->Temp_Ramp Dyeing Dyeing (130°C for 45-60 min) Temp_Ramp->Dyeing Cooling Cooling (to 70-80°C) Dyeing->Cooling Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4) Cooling->Reduction_Clearing Final_Rinsing_Drying Final Rinsing and Drying Reduction_Clearing->Final_Rinsing_Drying

Experimental Workflow for Polyester Dyeing

DyeComparison cluster_dyes Azo Disperse Dyes cluster_performance Performance on Polyester DO1 This compound Wash Wash Fastness DO1->Wash Light Light Fastness DO1->Light Sublimation Sublimation Fastness DO1->Sublimation DO25 Disperse Orange 25 DO25->Wash DO25->Light DO25->Sublimation DR73 Disperse Red 73 DR73->Wash DR73->Light DR73->Sublimation

Comparison of Azo Dyes' Performance

A Comparative Performance Analysis: Disperse Orange 1 Versus Eco-Friendly Natural Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the synthetic azo dye, Disperse Orange 1, against eco-friendly natural alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Executive Summary

This compound is a widely used synthetic dye known for its vibrant color and good fastness properties on hydrophobic fibers like polyester. However, concerns regarding its environmental impact and toxicological profile, stemming from its classification as an azo dye, have led to increased interest in sustainable alternatives. Natural dyes, derived from plant and animal sources, offer a promising eco-friendly option. This guide evaluates the performance of this compound in comparison to natural orange dyes, focusing on dyeing efficiency, color fastness, and toxicological aspects.

Performance Data Comparison

The following tables summarize the quantitative performance data for this compound and representative eco-friendly natural orange dyes.

Table 1: Performance Data of this compound on Polyester Fabric

Performance MetricResultISO/AATCC Standard
Color Fastness to Washing
Color Change4-5ISO 105-C06
Staining4-5ISO 105-C06
Color Fastness to Light (Xenon Arc) 5ISO 105-B02
Color Fastness to Rubbing
Dry4-5ISO 105-X12
Wet4ISO 105-X12
Dyeing Efficiency
Dye Exhaustion (%)~90%Spectrophotometric Analysis

Table 2: Performance Data of Eco-Friendly Natural Orange Dyes on Polyester Fabric

Dye SourcePerformance MetricResultISO/AATCC Standard
Orange Peel (Citrus sinensis)
Color Fastness to Washing
Color Change3-4ISO 105-C06
Staining3-4ISO 105-C06
Color Fastness to Light (Xenon Arc) 3ISO 105-B02
Color Fastness to Rubbing
Dry4ISO 105-X12
Wet3ISO 105-X12
Dyeing Efficiency
K/S Value5.85 (with mordant)Spectrophotometric Analysis
Madder Root (Rubia tinctorum)
Color Fastness to Washing
Color Change4ISO 105-C06
Staining3-4ISO 105-C06
Color Fastness to Light (Xenon Arc) 4ISO 105-B02
Color Fastness to Rubbing
Dry4ISO 105-X12
Wet3-4ISO 105-X12
Dyeing Efficiency
K/S ValueVariable (dependent on conditions)Spectrophotometric Analysis

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Dyeing Protocol for this compound on Polyester

This protocol outlines the high-temperature exhaust dyeing method for polyester fabric with this compound.

Materials:

  • Polyester fabric (scoured and heat-set)

  • This compound dye

  • Dispersing agent (e.g., lignosulfonate-based)

  • Levelling agent

  • Acetic acid (to maintain pH 4.5-5.5)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Laboratory dyeing machine (e.g., high-temperature beaker dyeing machine)

Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 10:1. Add a dispersing agent (1 g/L) and a leveling agent (0.5 g/L).

  • Dye Dispersion: Make a paste of the required amount of this compound with a small amount of water and dispersing agent. Add this paste to the dyebath.

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing: Introduce the polyester fabric into the dyebath at 60°C. Raise the temperature to 130°C at a rate of 2°C/minute. Continue dyeing at 130°C for 60 minutes.

  • Cooling and Rinsing: Cool the dyebath to 70°C. Remove the fabric and rinse it thoroughly with hot and then cold water.

  • Reduction Clearing: Treat the dyed fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70°C for 20 minutes to remove unfixed surface dye.

  • Final Rinse and Drying: Rinse the fabric with hot and cold water, neutralize with a weak solution of acetic acid, and finally rinse with cold water before drying.

Dyeing Protocol for Natural Orange Dyes on Polyester (Example: Orange Peel)

This protocol describes the dyeing of polyester fabric with an aqueous extract of orange peel using a mordant.

Materials:

  • Polyester fabric

  • Dried and powdered orange peel

  • Mordant (e.g., alum - potassium aluminum sulfate)

  • Water

  • Beakers and heating equipment

Procedure:

  • Dye Extraction: Boil the dried orange peel powder in water (1:20 solid to liquid ratio) for 1 hour to extract the colorant. Filter the solution to obtain the dye extract.

  • Mordanting: Immerse the polyester fabric in an aqueous solution of alum (10% on the weight of fabric) at 80°C for 45 minutes.

  • Dyeing: Introduce the mordanted polyester fabric into the prepared orange peel dye extract. Raise the temperature to 100°C and maintain for 90 minutes.[1]

  • Rinsing and Drying: After dyeing, remove the fabric, rinse it with water, and allow it to air dry.

Color Fastness Testing Protocols

The following standard AATCC test methods are used to evaluate the color fastness of the dyed fabrics.

  • Color Fastness to Washing (AATCC Test Method 61-2013):

    • A 50x150 mm specimen of the dyed fabric is stitched to a multifiber test fabric.

    • The composite specimen is placed in a stainless-steel canister containing 150 mL of a standard detergent solution and 50 steel balls.

    • The canister is sealed and placed in a Launder-Ometer, which is operated at 49°C for 45 minutes.

    • The specimen is then removed, rinsed, and dried.

    • The change in color of the specimen and the staining of the multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[1][2][3][4]

  • Color Fastness to Rubbing (AATCC Test Method 8-2016):

    • A specimen of the dyed fabric is mounted on the base of a crockmeter.

    • A standard white cotton test cloth is mounted on the rubbing finger of the crockmeter.

    • The rubbing finger is moved back and forth along the specimen 10 times.

    • This procedure is performed with both a dry and a wet test cloth.

    • The staining of the white test cloth is evaluated using the Gray Scale for Staining or the Chromatic Transference Scale.

  • Color Fastness to Light (AATCC Test Method 16.3-2014):

    • A specimen of the dyed fabric is exposed to a xenon-arc lamp under specified conditions of temperature and humidity.

    • A portion of the specimen is shielded from the light to serve as a reference.

    • The exposure continues for a specified duration (e.g., 20 or 40 AATCC Fading Units).

    • The change in color of the exposed portion of the specimen is evaluated by comparison with the unexposed portion using the Gray Scale for Color Change.

Toxicological Profile and Signaling Pathways

This compound is an azo dye. A significant concern with azo dyes is their potential to be metabolized into aromatic amines, some of which are known or suspected carcinogens. This metabolic cleavage of the azo bond can be carried out by intestinal microflora.

The resulting aromatic amines can undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form reactive intermediates. These intermediates can then bind to DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a key step in the initiation of cancer.

G cluster_metabolism Metabolic Activation of Aromatic Amines cluster_dna_damage DNA Damage and Mutagenesis Aromatic Amine Aromatic Amine N-hydroxylation N-hydroxylation Aromatic Amine->N-hydroxylation CYP450 N-hydroxy-aromatic amine N-hydroxy-aromatic amine N-hydroxylation->N-hydroxy-aromatic amine Esterification Esterification N-hydroxy-aromatic amine->Esterification Sulfotransferase/ Acetyltransferase Reactive Ester Reactive Ester Esterification->Reactive Ester DNA DNA Reactive Ester->DNA Covalent Binding DNA Adduct Formation DNA Adduct Formation DNA->DNA Adduct Formation DNA_Replication DNA Replication DNA Adduct Formation->DNA_Replication Mutation Mutation DNA_Replication->Mutation Cancer_Initiation Cancer Initiation Mutation->Cancer_Initiation This compound This compound Intestinal Microflora Intestinal Microflora This compound->Intestinal Microflora Azo Reduction Intestinal Microflora->Aromatic Amine

Metabolic activation of aromatic amines from this compound leading to DNA damage.

G cluster_dyeing Dyeing Process Workflow cluster_testing Color Fastness Testing Workflow Fabric_Preparation Fabric Preparation (Scouring, Mordanting) Dyeing Dyeing Fabric_Preparation->Dyeing Dye_Bath_Preparation Dye Bath Preparation Dye_Bath_Preparation->Dyeing Post_Treatment Post-Treatment (Rinsing, Reduction Clearing) Dyeing->Post_Treatment Dyed_Fabric Dyed Fabric Post_Treatment->Dyed_Fabric Dyed_Fabric_Sample Dyed Fabric Sample Washing_Test Washing Test (AATCC 61) Dyed_Fabric_Sample->Washing_Test Rubbing_Test Rubbing Test (AATCC 8) Dyed_Fabric_Sample->Rubbing_Test Light_Test Light Test (AATCC 16.3) Dyed_Fabric_Sample->Light_Test Evaluation Evaluation (Gray Scales) Washing_Test->Evaluation Rubbing_Test->Evaluation Light_Test->Evaluation Fastness_Rating Fastness Rating Evaluation->Fastness_Rating

General experimental workflow for dyeing and fastness testing.

Conclusion

This compound demonstrates superior performance in terms of color fastness, particularly to light and washing, when compared to the natural orange dyes evaluated on polyester. The dyeing efficiency of this compound on polyester is also notably high. However, the significant drawback of this compound lies in its toxicological profile as an azo dye, with the potential for its metabolic byproducts to be carcinogenic.

Eco-friendly natural dyes, such as those derived from orange peel and madder root, offer a non-toxic and sustainable alternative. While their color fastness properties on polyester may not consistently match those of this compound, they can be improved with the use of appropriate mordants and optimization of dyeing conditions. For applications where biocompatibility and environmental considerations are paramount, natural dyes present a viable and increasingly researched option. Further research into improving the fixation and fastness of natural dyes on synthetic fibers will enhance their competitiveness with synthetic counterparts.

References

A Comparative Analysis of the Sensitizing Capacity of Disperse Orange 1 and p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the skin sensitizing potential of two well-known chemical sensitizers: Disperse Orange 1, a disperse azo dye, and p-phenylenediamine (PPD), a primary intermediate in the production of various polymers and a common ingredient in hair dyes. This document synthesizes available experimental data from key sensitization assays, outlines the methodologies of these tests, and explores the underlying molecular mechanisms of sensitization.

Quantitative Assessment of Sensitizing Capacity

The sensitizing potential of a chemical is often quantified using in vivo and in vitro models. The following table summarizes the available quantitative data for this compound and p-phenylenediamine from the Murine Local Lymph Node Assay (LLNA) and the Guinea Pig Maximization Test (GPMT).

Test MethodParameterThis compoundp-Phenylenediamine (PPD)Potency Classification
Murine Local Lymph Node Assay (LLNA) EC3 Value (%) Data not available0.07 - 0.16[1][2]Strong (PPD)
Guinea Pig Maximization Test (GPMT) Sensitization Rate Strong sensitizer[3]Strong sensitizer[4]Strong (Both)

Note: The EC3 value in the LLNA represents the estimated concentration of a chemical required to induce a threefold stimulation of lymphocyte proliferation in the draining lymph nodes and is a measure of sensitizing potency. A lower EC3 value indicates a higher sensitizing potency. While a specific EC3 value for this compound was not found in the reviewed literature, GPMT studies consistently classify it as a strong sensitizer. PPD is consistently classified as a strong sensitizer by both LLNA and GPMT.

Mechanism of Skin Sensitization: The Keap1-Nrf2 Pathway

The process of skin sensitization is initiated by the binding of a chemical hapten to skin proteins, forming a hapten-protein conjugate that is recognized by the immune system. A key signaling pathway implicated in the cellular response to chemical sensitizers is the Keap1-Nrf2 pathway. Electrophilic compounds or their metabolites can react with cysteine residues on the Keap1 protein, leading to the dissociation and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes. This response is considered a key event in the adverse outcome pathway for skin sensitization.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub Ubiquitination Keap1_mod Modified Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasome Nrf2_ub->Proteasome Degradation Sensitizer Electrophilic Sensitizer (e.g., PPD, this compound metabolites) Sensitizer->Keap1_Nrf2 Reacts with Keap1 cysteine residues Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes ARE->Genes Activates transcription

Figure 1. The Keap1-Nrf2 signaling pathway activated by electrophilic skin sensitizers.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals due to its quantitative nature and improved animal welfare considerations compared to guinea pig tests.

LLNA_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis start Day 0: Acclimatization (Female CBA/Ca or CBA/J mice) day1 Day 1: Topical Application (25 µL of test substance/vehicle on dorsum of each ear) start->day1 day2 Day 2: Repeat Application day1->day2 day3 Day 3: Repeat Application day2->day3 day6_inject Day 6: Intravenous Injection (³H-methyl thymidine) day3->day6_inject day6_euthanize Day 6: Euthanasia (5 hours post-injection) day6_inject->day6_euthanize dissect Dissection of auricular lymph nodes day6_euthanize->dissect prepare Single-cell suspension preparation dissect->prepare scintillation Liquid scintillation counting prepare->scintillation calculate Calculation of Stimulation Index (SI) scintillation->calculate ec3 EC3 Value Calculation (Concentration for SI=3) calculate->ec3

Figure 2. Experimental workflow for the Murine Local Lymph Node Assay (LLNA).

LLNA Protocol Summary:

  • Animals: Female CBA/Ca or CBA/J mice are typically used.

  • Procedure:

    • For three consecutive days, the test substance at various concentrations in a suitable vehicle is applied to the dorsum of both ears of the mice. A control group receives the vehicle only.

    • On day 6, the mice are injected intravenously with ³H-methyl thymidine.

    • Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared and the incorporation of ³H-methyl thymidine is measured by liquid scintillation counting.

  • Data Analysis: The proliferation of lymphocytes is expressed as a Stimulation Index (SI), which is the ratio of ³H-methyl thymidine incorporation in the lymph nodes of treated mice to that in control mice. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value is calculated from the dose-response curve.

Guinea Pig Maximization Test (GPMT)

The GPMT is a historically significant and highly sensitive method for identifying skin sensitizers.

GPMT Protocol Summary:

  • Animals: Young adult albino guinea pigs are used.

  • Procedure:

    • Induction Phase (Day 0): Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the scapular region.

    • Induction Phase (Day 7): The same area is treated with a topical application of the test substance under an occlusive patch for 48 hours.

    • Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically under an occlusive patch to a naive site on the flank for 24 hours. A control group, not induced with the test substance, is also challenged.

  • Data Analysis: The skin reactions at the challenge sites are scored at 48 and 72 hours after patch application. The incidence of positive reactions in the test group is compared to the control group. A substance is considered a sensitizer if a significantly higher number of test animals show a positive response compared to the controls. Sensitization rates are often used to classify the potency of the sensitizer.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a substance to induce skin irritation and sensitization in human subjects.

HRIPT Protocol Summary:

  • Subjects: A panel of human volunteers (typically 50-200) is recruited.

  • Procedure:

    • Induction Phase: The test material is applied to the same site on the skin (usually the back) under an occlusive or semi-occlusive patch for a specified period (e.g., 24-48 hours). This is repeated multiple times (e.g., 9 applications over 3 weeks). Skin reactions are evaluated after each application.

    • Rest Phase: A rest period of approximately 2 weeks follows the induction phase to allow for the development of any delayed-type hypersensitivity.

    • Challenge Phase: The test material is applied to a naive skin site under a patch.

  • Data Analysis: The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24, 48, and sometimes 72 or 96 hours after patch removal. The number of subjects exhibiting a positive reaction at challenge determines the sensitization rate. In one study, a human repeated insult patch test demonstrated that the sensitization rate of 1% PPD was reduced from 54% to 3% by decreasing the PPD exposure period from 48 hours to 5 minutes[5].

Conclusion

References

A Comparative Guide to Adsorbents for Disperse Orange Dye Removal from Effluent

Author: BenchChem Technical Support Team. Date: November 2025

The textile industry is a significant contributor to water pollution, with dye-containing effluents posing a considerable environmental threat. Disperse dyes, including Disperse Orange, are widely used for synthetic fibers but are characterized by their low water solubility and resistance to conventional wastewater treatment methods. Adsorption has emerged as a promising technique for the removal of these dyes, utilizing various porous materials to bind and extract the dye molecules from the effluent. This guide provides a comparative analysis of the efficacy of zeolite adsorbents against other common alternatives, namely activated carbon and biomass-based adsorbents like orange peel, for the removal of Disperse Orange dyes.

Performance Comparison of Adsorbents

The selection of an appropriate adsorbent is critical for the efficient and cost-effective treatment of dye-laden wastewater. This section compares the performance of zeolite, activated carbon, and orange peel based on their removal efficiency and maximum adsorption capacity for Disperse Orange dyes.

Table 1: Quantitative Comparison of Adsorbent Performance for Disperse Orange Dye Removal

AdsorbentSpecific DyeRemoval Efficiency (%)Maximum Adsorption Capacity (mg/g)Optimal Conditions
Zeolite (from cenospheres)Disperse Orange 2596125pH: 6.10, Time: 119 min, Adsorbent Dose: 0.67 g/L, Temp: 45°C[1][2][3]
Activated Carbon (H₂SO₄-functionalized)Disperse Orange 3095Not explicitly stated, but high removal achievedpH: Not specified, Time: 90 min, Adsorbent Dose: 0.4 g/100mL, Temp: 60°C[4]
Activated Carbon (from Holm Oak acorns)Disperse Orange 3093.5Not explicitly stated, but high removal achievedpH: 2, Time: Not specified, Adsorbent Dose: 0.15 g/25mL, Temp: Not specified[5]
Raw Orange PeelDisperse Dyes (general)Up to 75108.58 (for Bemacron Blue RS 01)pH: Acidic, Time: 120 min, Adsorbent Dose: 0.5 g/100mL

Note: The data for activated carbon is for Disperse Orange 30, a similar but different molecule to Disperse Orange 25, which was used in the zeolite study. Direct comparison of adsorption capacities should be made with caution due to the different dye molecules and experimental conditions. Data for orange peel on Disperse Orange dyes is limited, and the provided adsorption capacity is for a different disperse dye, indicating its potential as an adsorbent.

Detailed Experimental Protocols

The following protocols outline the general procedures for evaluating the efficacy of adsorbents in removing Disperse Orange dyes from aqueous solutions.

1. Preparation of Adsorbents

  • Zeolite (from Cenospheres): Zeolite can be synthesized from coal fly ash cenospheres. The process typically involves mixing modified cenospheres with alumina and calcium hydroxide, followed by a hydrothermal treatment. The resulting zeolite is then washed, dried, and sieved to the desired particle size.

  • Activated Carbon: Activated carbon can be prepared from various carbonaceous materials, such as Holm Oak acorns. The process involves chemical activation with agents like H₃PO₄, ZnCl₂, or KOH, followed by carbonization at high temperatures (e.g., 750°C). The resulting activated carbon is then washed to remove any remaining chemicals and dried.

  • Orange Peel: Raw orange peels are collected, washed thoroughly with distilled water to remove impurities, and dried in an oven at a specific temperature (e.g., 105°C) for an extended period (e.g., 12 hours). The dried peels are then ground and sieved to obtain a uniform particle size. For enhanced performance, the orange peel powder can be chemically modified, for instance, with an acid treatment.

2. Batch Adsorption Experiments

Batch adsorption studies are conducted to determine the optimal conditions for dye removal.

  • A known concentration of Disperse Orange dye solution is prepared in distilled water.

  • A specific amount of the adsorbent (zeolite, activated carbon, or orange peel) is added to a fixed volume of the dye solution in a series of flasks.

  • The flasks are then agitated at a constant speed in a shaker bath at a controlled temperature for a predetermined period.

  • The influence of various parameters is investigated by systematically varying one parameter at a time while keeping others constant. These parameters include:

    • pH: The initial pH of the dye solution is adjusted using HCl or NaOH.

    • Adsorbent Dosage: The amount of adsorbent added to the dye solution is varied.

    • Initial Dye Concentration: The starting concentration of the Disperse Orange dye is varied.

    • Contact Time: The duration of agitation is varied to determine the equilibrium time.

    • Temperature: The temperature of the shaker bath is varied to study the thermodynamic aspects of the adsorption.

  • After agitation, the solution is filtered or centrifuged to separate the adsorbent from the liquid.

3. Determination of Dye Concentration

The concentration of the Disperse Orange dye remaining in the solution after adsorption is determined using a UV-Vis spectrophotometer.

  • The spectrophotometer is calibrated using standard solutions of the Disperse Orange dye of known concentrations to obtain a calibration curve (absorbance vs. concentration).

  • The absorbance of the supernatant (the clear liquid after separation of the adsorbent) is measured at the wavelength of maximum absorbance (λmax) for the specific Disperse Orange dye (e.g., 470 nm for Disperse Orange 25).

  • The final concentration of the dye is then calculated from the calibration curve.

  • The percentage of dye removal and the adsorption capacity (qe) are calculated using the following equations:

    • Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

    • Adsorption Capacity (qe) = (C₀ - Cₑ) * V / m

    • Where:

      • C₀ = Initial dye concentration (mg/L)

      • Cₑ = Equilibrium dye concentration (mg/L)

      • V = Volume of the dye solution (L)

      • m = Mass of the adsorbent (g)

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a batch adsorption experiment to evaluate the efficacy of an adsorbent for dye removal.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Adsorbent_Prep Adsorbent Preparation (Zeolite, Activated Carbon, Orange Peel) Batch_Adsorption Batch Adsorption - Vary pH - Vary Adsorbent Dose - Vary Dye Concentration - Vary Contact Time - Vary Temperature Adsorbent_Prep->Batch_Adsorption Dye_Solution_Prep Dye Solution Preparation (Disperse Orange) Dye_Solution_Prep->Batch_Adsorption Separation Separation (Filtration/Centrifugation) Batch_Adsorption->Separation Analysis UV-Vis Spectrophotometry (Determine Final Concentration) Separation->Analysis Calculation Data Calculation - Removal Efficiency (%) - Adsorption Capacity (mg/g) Analysis->Calculation

Caption: Experimental workflow for batch adsorption studies.

Conclusion

Based on the available data, zeolite synthesized from cenospheres demonstrates high efficacy for the removal of Disperse Orange 25, with a removal efficiency of 96% and a significant adsorption capacity of 125 mg/g. Activated carbon also shows excellent removal efficiency for a similar dye, Disperse Orange 30, reaching up to 95%. While quantitative data for Disperse Orange dye removal by orange peel is limited, its performance with other disperse dyes suggests it is a promising low-cost alternative.

References

A Comparative Analysis of Disperse Orange 1 and Disperse Orange 3 in Textile Dye Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and characteristics of two common azo dyes in textile applications.

This guide provides a detailed comparison of Disperse Orange 1 and Disperse Orange 3, two prevalent monoazo dyes utilized in the textile industry for coloring synthetic fibers. Understanding the distinct performance characteristics of these dyes is crucial for optimizing dyeing processes, ensuring product quality, and conducting relevant research. This document summarizes their chemical properties, dyeing performance with a focus on colorfastness, and provides standardized experimental protocols for their application and evaluation.

Chemical and Physical Properties

This compound and Disperse Orange 3 are both non-ionic monoazo dyes, characterized by their low water solubility, making them suitable for dyeing hydrophobic fibers like polyester and acetate. Disperse Orange 3 also finds application on nylon and acrylic fibers. Their chemical structures, while both containing the azo chromophore (-N=N-), differ in their substituent groups, which influences their molecular weight, polarity, and ultimately their dyeing behavior and fastness properties.

PropertyThis compoundDisperse Orange 3
C.I. Name This compoundDisperse Orange 3
C.I. Number 1108011005
CAS Number 2581-69-3730-40-5
Molecular Formula C₁₈H₁₄N₄O₂C₁₂H₁₀N₄O₂
Molecular Weight 318.33 g/mol 242.23 g/mol
Appearance Brownish powderOrange, yellow-light red powder
Solubility Soluble in most organic solventsSoluble in ethanol, acetone, toluene
Applications Polyester and acetate fibersPolyester, acetate, nylon 66, and acrylic fibers

Performance Comparison in Textile Dyeing

The efficacy of a dye is determined by its ability to impart a stable and durable color to the textile substrate. The following table summarizes the available colorfastness data for this compound and Disperse Orange 3 on polyester fabric, based on standardized ISO testing methods. Higher ratings on the 1-5 scale (or 1-8 for lightfastness) indicate better performance.

Performance MetricThis compound on PolyesterDisperse Orange 3 on PETTest Standard
Lightfastness 5Same or slightly worse than on PLAISO 105-B02
Wash Fastness (Staining) 3GoodISO 105-C06
Wash Fastness (Fading) 4-5GoodISO 105-C06
Perspiration Fastness (Staining) 5Not AvailableISO 105-E04
Perspiration Fastness (Fading) 4-5Not AvailableISO 105-E04
Ironing Fastness 4-5Not AvailableISO 105-X11

Note: The data for Disperse Orange 3 on PET is from a comparative study with PLA and is qualitative ("good," "same or slightly worse"). The numerical data for this compound provides a more precise, albeit not directly comparative, performance indicator.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental procedures are paramount. Below are detailed methodologies for the dyeing of polyester with disperse dyes and the subsequent evaluation of colorfastness properties.

High-Temperature Disperse Dyeing of Polyester

This method is commonly used for achieving good dye penetration and fastness on polyester fibers.

1. Scouring of Polyester Fabric:

  • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.

  • Treat the fabric at 60-70°C for 20-30 minutes to remove impurities.

  • Rinse the fabric thoroughly with hot and then cold water.

2. Dyebath Preparation and Dyeing:

  • Prepare a dye stock solution by pasting the required amount of this compound or Disperse Orange 3 with a dispersing agent (1:1 ratio) and a small amount of cold water to form a smooth paste. Add warm water (40-50°C) to this paste.

  • Set the dyebath with a liquor ratio of 10:1 to 20:1.

  • Add a dispersing agent (e.g., 0.5-1.0 g/L) and acetic acid to adjust the pH to 4.5-5.5.

  • Add the pre-wetted polyester fabric to the bath at 50-60°C.

  • Add the dispersed dye solution to the dyebath.

  • Raise the temperature to 130°C at a rate of 1-2°C per minute.

  • Maintain the dyeing at 130°C for 30-60 minutes.

  • Cool the dyebath down to 70°C.

3. After-treatment (Reduction Clearing):

  • Drain the dyebath and rinse the fabric.

  • Prepare a fresh bath with 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent.

  • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove unfixed surface dye.

  • Rinse the fabric thoroughly with hot and cold water and then neutralize with a weak acetic acid solution.

  • Finally, rinse and dry the fabric.

Colorfastness Testing

The following ISO standards are recommended for evaluating the performance of the dyed fabrics:

  • Lightfastness (ISO 105-B02): Samples are exposed to a xenon arc lamp under specified conditions, and the change in color is assessed by comparing it with a blue wool standard scale (1-8).

  • Wash Fastness (ISO 105-C06): The dyed sample, in contact with a multifiber strip, is washed in a soap or detergent solution under specified temperature, time, and agitation. The change in color of the sample and the staining of the multifiber strip are evaluated using grey scales (1-5).

  • Perspiration Fastness (ISO 105-E04): The dyed sample, in contact with a multifiber strip, is treated with two different solutions (acidic and alkaline) simulating human perspiration. The specimens are subjected to a fixed pressure and dried. The change in color and staining are assessed with grey scales (1-5).

  • Sublimation Fastness (ISO 105-P01): The dyed sample is heated under controlled temperature and pressure to assess the transfer of color due to sublimation. The staining of an adjacent undyed fabric is evaluated. This is particularly important for disperse dyes due to their application at high temperatures.

Visualization of the Dyeing Process

The following diagram illustrates the general workflow for the high-temperature dyeing of polyester with disperse dyes.

DyeingProcess Start Start Scouring Fabric Scouring (Remove Impurities) Start->Scouring Rinsing1 Rinsing Scouring->Rinsing1 Dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) Rinsing1->Dyeing Cooling Cooling Dyeing->Cooling ReductionClearing Reduction Clearing (Remove Surface Dye) Cooling->ReductionClearing Rinsing2 Rinsing & Neutralizing ReductionClearing->Rinsing2 Drying Drying Rinsing2->Drying End Dyed Fabric Drying->End

Caption: High-temperature disperse dyeing workflow for polyester fabric.

Logical Relationship of Dyeing Parameters

The success of the dyeing process is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.

DyeingParameters cluster_params Dye Disperse Dye (Orange 1 or 3) Process Dyeing Process Dye->Process Fabric Polyester Fabric Fabric->Process Outcome Dyeing Outcome Process->Outcome Parameters Key Parameters Temp Temperature (130°C) pH pH (4.5-5.5) Time Time (30-60 min) DispersingAgent Dispersing Agent Temp->Process pH->Process Time->Process DispersingAgent->Process ColorYield Color Yield Outcome->ColorYield Fastness Colorfastness Outcome->Fastness Levelness Levelness Outcome->Levelness

A Comparative Guide to the Cost-Effectiveness of Alternative Dyeing Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry's environmental impact, largely attributed to water-intensive and chemically-laden conventional dyeing processes, has catalyzed the development of innovative and sustainable alternative dyeing technologies. This guide provides an objective comparison of the cost-effectiveness and performance of several promising alternative dyeing systems against traditional methods. The following sections present quantitative data, detailed experimental protocols for performance evaluation, and visualizations of key processes to aid researchers and professionals in making informed decisions for their specific applications.

Comparative Performance and Cost Analysis of Dyeing Systems

The transition to alternative dyeing technologies involves a trade-off between initial capital expenditure and long-term operational costs. While conventional water-based dyeing has a lower initial investment, it incurs significant ongoing expenses related to water, energy, and wastewater treatment. In contrast, many alternative systems require a higher upfront investment but offer substantial long-term savings and a reduced environmental footprint.[1][2][3][4] The following table summarizes the key performance and cost metrics for various dyeing systems.

Dyeing SystemWater Consumption (L/kg of fabric)Energy ConsumptionDye Fixation Rate (%)Cost Considerations
Conventional Water-Based Dyeing 100 - 150High (water heating and drying)60 - 95 (depending on dye class)Low initial capital cost; high operational costs (water, energy, wastewater treatment).[3]
Supercritical CO2 Dyeing ~0 (Waterless)Lower (no drying needed)> 90%High initial capital investment; lower operational costs due to no water usage, reduced energy consumption, and elimination of wastewater treatment. CO2 is recycled in a closed-loop system.
Enzymatic Dyeing ReducedLower (milder processing conditions)Comparable to conventionalCan be cost-comparable to synthetic indigo dyeing. Offers savings in water, energy, and chemical usage.
Digital Textile Printing Significantly ReducedLowerHighHigher cost per meter for long runs, but more cost-effective for short runs (<1200 meters) as it eliminates screen setup costs. Ink can be a significant ongoing cost.
Ultrasonic-Assisted Dyeing Reduced (by ~16%)Reduced (lower temperatures and shorter times)ImprovedLower overall processing costs due to savings in energy, water, and chemicals. Can increase dye uptake and color strength.
Plasma Treatment (Pre-treatment) N/A (Dry process)LowEnhances dye uptakeLow operational costs. Reduces the need for water and chemicals in subsequent dyeing steps.
Natural Dyes HighVariableGenerally lower than synthetic dyesHigher production cost, more labor-intensive, and lower color consistency compared to synthetic dyes.

Key Experimental Protocols

To ensure a standardized and objective evaluation of different dyeing systems, the following experimental protocols are recommended.

Protocol for Determining Dye Fixation Efficiency

This protocol measures the percentage of dye that chemically binds to the fabric.

Methodology:

  • Dyeing: Dye a known weight of fabric using a specific concentration of dye in the dyebath.

  • Exhaustion Measurement: After the dyeing process, measure the concentration of the residual dye in the dyebath using a spectrophotometer at the dye's maximum absorption wavelength (λmax). The percentage of dye exhaustion (%E) can be calculated.

  • Soaping: To remove any unfixed dye, the dyed fabric is thoroughly washed with a solution containing a non-ionic detergent and sodium carbonate at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15 minutes). This washing step is repeated until no more color is observed in the washing liquor.

  • Quantification of Unfixed Dye: The collected washing liquors are analyzed spectrophotometrically to determine the amount of unfixed dye that was washed off.

  • Calculation of Fixation Rate (%F): The dye fixation rate is calculated using the following formula: %F = [ (Total Dye Applied - Dye in Residual Bath - Dye in Wash Liquor) / (Total Dye Applied - Dye in Residual Bath) ] x 100

An alternative method involves dissolving a known weight of the thoroughly washed and dried dyed fabric in a solvent (e.g., 70% sulfuric acid) and measuring the dye concentration spectrophotometrically.

Protocol for Evaluating Colorfastness

Colorfastness tests assess the resistance of the color to fading or running under various conditions. Standardized methods from organizations like the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) should be followed.

  • Colorfastness to Washing (ISO 105-C06):

    • A specimen of the dyed fabric is stitched together with a multi-fiber strip (containing different common fiber types).

    • The composite sample is washed in a standardized washing machine with a specific detergent, temperature, and mechanical action.

    • After washing and drying, the change in color of the dyed specimen and the degree of staining on each fiber of the multi-fiber strip are evaluated using a standardized grey scale.

  • Colorfastness to Rubbing (ISO 105-X12):

    • A specimen of the dyed fabric is placed in a crockmeter (rubbing fastness tester).

    • A standard white cotton cloth is rubbed against the dyed specimen for a specified number of cycles under a defined pressure.

    • This is performed under both dry and wet conditions.

    • The amount of color transferred to the white cloth is assessed using the grey scale for staining.

  • Colorfastness to Light (ISO 105-B02):

    • A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural daylight.

    • Simultaneously, a set of standard blue wool references with known lightfastness are exposed.

    • The fading of the test specimen is compared to the fading of the blue wool standards to assign a lightfastness rating.

Protocol for Measuring Water and Energy Consumption
  • Water Consumption:

    • Install water meters on the inlet pipes of the dyeing machinery to measure the total volume of water used per dyeing cycle.

    • Record the weight of the fabric being dyed in each cycle.

    • Calculate the specific water consumption in liters per kilogram of fabric (L/kg).

  • Energy Consumption:

    • Install energy meters (e.g., kilowatt-hour meters) on the dyeing machines to measure the electricity consumed during a complete dyeing cycle.

    • If steam is used for heating, use steam flow meters to measure the amount of steam consumed.

    • Calculate the specific energy consumption in kilowatt-hours per kilogram of fabric (kWh/kg).

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow_for_Dyeing_System_Evaluation cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_analysis Performance & Cost Analysis fabric_prep Fabric Preparation (Scouring, Bleaching) dyeing_process Dyeing (Selected System) fabric_prep->dyeing_process dye_prep Dye Solution Preparation dye_prep->dyeing_process washing Washing/ Soaping dyeing_process->washing consumption Resource Consumption Measurement dyeing_process->consumption drying Drying washing->drying fixation Dye Fixation Analysis drying->fixation fastness Colorfastness Testing drying->fastness cost_analysis Cost-Effectiveness Evaluation fixation->cost_analysis fastness->cost_analysis consumption->cost_analysis

Caption: Experimental workflow for evaluating a new dyeing system.

Enzymatic_Dyeing_Mechanism cluster_fabric Textile Substrate (e.g., Cotton) cluster_enzyme Enzymatic Treatment cluster_dyeing Dyeing Process cellulose Cellulose Fibers dyed_fiber Dyed Fiber cellulose->dyed_fiber Enhanced dye uptake impurities Impurities (Pectin, Waxes) enzyme Enzyme (e.g., Pectinase) enzyme->impurities Breaks down impurities dye_molecule Dye Molecule dye_molecule->cellulose Improved access

Caption: Mechanism of enzymatic pre-treatment for enhanced dyeing.

References

A Comparative Guide to International Restriction Standards for Allergenic Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of international standards restricting the use of allergenic disperse dyes in textile products. Disperse dyes are a class of synthetic colorants used primarily for dyeing polyester and other synthetic fibers. While effective and economical, a number of these dyes have been identified as potent skin sensitizers, capable of causing allergic contact dermatitis (ACD).[1][2] Growing awareness of their potential health risks has led to the establishment of regulatory and voluntary restrictions worldwide. This guide outlines the key regulations in the European Union, Germany, and Japan, as well as the influential voluntary standard OEKO-TEX® Standard 100, offering a comparative analysis of restricted substances, limit values, and testing methodologies.

Comparative Analysis of Restriction Standards

The following tables summarize the key differences and similarities between the major international standards governing allergenic disperse dyes.

Table 1: Overview of Key Regulations and Standards

Regulation/StandardJurisdiction/ScopeKey Features
REACH (EC) No 1907/2006 European UnionRestricts certain carcinogenic disperse dyes under Annex XVII, entry 72.[3] Azo dyes that can release specific carcinogenic aromatic amines are also restricted under Annex XVII, entry 43.[4][5]
German Food and Feed Code (LFGB) GermanyProhibits or restricts a list of allergenic and carcinogenic disperse dyes in consumer goods that come into contact with the skin.
Act on Control of Household Products Containing Harmful Substances (Law 112) JapanRegulates harmful substances in household products, including textiles. Restrictions on azo dyes that can release specific aromatic amines are in place.
OEKO-TEX® Standard 100 International (Voluntary)A globally recognized certification system for textiles tested for harmful substances. It includes a comprehensive list of banned allergenic and carcinogenic dyes with strict limit values.

Table 2: Comparison of Restricted Allergenic and Carcinogenic Disperse Dyes and Their Limits

C.I. NameCAS NumberEU REACH (Annex XVII) Limit (mg/kg)German LFGB Limit (mg/kg)OEKO-TEX® Standard 100 Limit (mg/kg)Classification
Disperse Blue 1 2475-45-850≤ 75Not detectedCarcinogenic
Disperse Blue 3 2475-46-9Not specified≤ 7550Allergenic
Disperse Blue 7 3179-90-6Not specified≤ 7550Allergenic
Disperse Blue 26 3860-63-7Not specified≤ 7550Allergenic
Disperse Blue 35 12222-75-2Not specified≤ 7550Allergenic
Disperse Blue 102 12222-97-8Not specified≤ 7550Allergenic
Disperse Blue 106 12223-01-7Not specified≤ 7550Allergenic
Disperse Blue 124 61951-51-7Not specified≤ 7550Allergenic
Disperse Brown 1 23355-64-8Not specified≤ 7550Allergenic
Disperse Orange 1 2581-69-3Not specified≤ 7550Allergenic
Disperse Orange 3 730-40-5Not specified≤ 7550Allergenic
Disperse Orange 11 82-28-0Not specifiedNot specifiedNot detectedCarcinogenic
Disperse Orange 37/76 12223-33-5Not specified≤ 7550Allergenic
Disperse Red 1 2872-52-8Not specified≤ 7550Allergenic
Disperse Red 11 2872-48-2Not specified≤ 7550Allergenic
Disperse Red 17 3179-89-3Not specified≤ 7550Allergenic
Disperse Yellow 1 119-15-3Not specified≤ 7550Allergenic
Disperse Yellow 3 2832-40-850≤ 75Not detectedCarcinogenic
Disperse Yellow 9 6373-73-5Not specified≤ 7550Allergenic
Disperse Yellow 23 6250-23-3Not specifiedNot specified50Allergenic
Disperse Yellow 39 12236-29-2Not specified≤ 7550Allergenic
Disperse Yellow 49 54824-37-2Not specified≤ 7550Allergenic
Basic Red 9 569-61-950Not specifiedNot detectedCarcinogenic
Basic Violet 3 548-62-950Not specifiedNot detectedCarcinogenic

Note: "Not specified" indicates that the dye is not explicitly listed in the specific regulation for a general restriction, though it may be covered under broader categories like azo dyes. "Not detected" implies the substance should not be present at the analytical detection limit.

Performance Comparison: Allergenic Dyes vs. Safer Alternatives

The selection of dyes in the textile industry is a balance between performance, cost, and safety. While allergenic disperse dyes have been valued for their dyeing properties on synthetic fibers, the industry is increasingly adopting safer alternatives.

Table 3: Performance Characteristics of Allergenic Dyes vs. Alternatives

Performance MetricAllergenic Disperse Dyes (e.g., Disperse Blue 35)Safer Alternatives (e.g., other disperse dyes, natural dyes)Supporting Data/Observations
Color Fastness to Washing Generally good to excellent.Varies. Some modern synthetic alternatives like Disperse Blue 56, 79, and 183 show comparable or even superior wash fastness to Disperse Blue 35. Natural dyes often exhibit lower wash fastness, though this can be improved with mordants.
Color Fastness to Light Moderate to good.Varies. Some alternatives offer improved light fastness. Certain natural pigments have demonstrated superior lightfastness compared to some commercial dyes.
Dyeing Efficiency & Color Yield High efficiency on polyester fibers.Modern alternatives are designed for high efficiency on synthetic fibers. Natural dyes may have lower color yields and require specific dyeing conditions.The textile industry continues to develop high-performance, non-allergenic dyes to match the efficiency of older, problematic dyes.
Cost-Effectiveness Generally low cost.The cost of alternatives can be higher, which has been a barrier to their widespread adoption. Natural dyes can also be more expensive due to raw material sourcing and processing.Increasing regulatory pressure and consumer demand for sustainable and safe products are driving down the cost of alternatives.

Experimental Protocols for Key Analyses

The detection and quantification of restricted disperse dyes in textiles are performed using standardized analytical methods.

1. Determination of Disperse Dyes in Textiles (DIN 54231)

This German standard is a widely referenced method for the detection of disperse dyes.

  • Principle: The textile sample is subjected to an extraction process using a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane) to dissolve the disperse dyes. The resulting extract is then analyzed to identify and quantify the specific dyes.

  • Methodology:

    • Sample Preparation: A representative sample of the dyed textile is accurately weighed.

    • Extraction: The sample is placed in an extraction thimble and extracted with the chosen solvent in a Soxhlet apparatus or using ultrasonic extraction.

    • Analysis: The extract is concentrated and analyzed using chromatographic techniques.

      • Thin-Layer Chromatography (TLC): Often used for initial screening to identify the presence of restricted dyes by comparing the retention factor (Rf) values of spots with those of standard reference dyes.

      • High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS): Used for confirmation and quantification. The retention times and UV-Vis spectra (for DAD) or mass-to-charge ratio (for MS) of the peaks in the sample extract are compared with those of known standards.

    • Quantification: The concentration of each identified dye is calculated based on a calibration curve generated from standard solutions of known concentrations.

2. Quantitative Analysis of Disperse Dyes by LC-MS (SATRA TM459)

This method is specifically designed for the quantitative analysis of disperse dyes using a more sensitive and specific technique.

  • Principle: This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the highly selective and sensitive quantification of target disperse dyes.

  • Methodology:

    • Extraction: A textile sample is extracted with methanol using ultrasonic agitation.

    • Filtration: The extract is filtered to remove any solid particles.

    • LC-MS/MS Analysis: The filtered extract is injected into the LC-MS/MS system. The system separates the individual dyes, and the mass spectrometer detects and quantifies them based on their specific parent and daughter ion transitions (Multiple Reaction Monitoring - MRM).

    • Calculation: The concentration of each disperse dye in the material is calculated in mg/kg.

Mandatory Visualizations

Signaling Pathway for Allergic Contact Dermatitis (ACD)

The diagram below illustrates the key events in the sensitization and elicitation phases of allergic contact dermatitis induced by disperse dyes, which act as haptens.

AllergicContactDermatitis cluster_sensitization Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) Hapten Disperse Dye (Hapten) SkinProtein Skin Protein Hapten->SkinProtein Haptenation HaptenProtein Hapten-Protein Complex SkinProtein->HaptenProtein LangerhansCell Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LangerhansCell Uptake & Processing LymphNode Draining Lymph Node LangerhansCell->LymphNode Migration NaiveTCell Naive T-Cell LangerhansCell->NaiveTCell Antigen Presentation MemoryTCell Memory T-Cell NaiveTCell->MemoryTCell Proliferation & Differentiation Hapten2 Disperse Dye (Hapten) HaptenProtein2 Hapten-Protein Complex Hapten2->HaptenProtein2 MemoryTCell2 Memory T-Cell HaptenProtein2->MemoryTCell2 Recognition Cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) MemoryTCell2->Cytokines Activation Inflammation Inflammation & Skin Rash (ACD) Cytokines->Inflammation ExperimentalWorkflow Start Textile Sample Reception SamplePrep Sample Preparation (Weighing, Cutting) Start->SamplePrep Extraction Solvent Extraction (e.g., Methanol) SamplePrep->Extraction Screening Screening (Optional) (e.g., TLC) Extraction->Screening Analysis Quantitative Analysis (HPLC-DAD or LC-MS/MS) Screening->Analysis Dyes Detected Negative No Restricted Dyes Detected Screening->Negative No Dyes Detected DataProcessing Data Processing & Quantification Analysis->DataProcessing Report Final Report Generation DataProcessing->Report Positive Restricted Dyes Detected DataProcessing->Positive

References

Safety Operating Guide

Proper Disposal of Disperse Orange 1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Disperse Orange 1 (CAS No. 2581-69-3), a synthetic azo dye. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and compliance with hazardous waste regulations.

This compound is classified as a hazardous substance, and its disposal is regulated. Under no circumstances should this chemical be disposed of in the regular trash or discharged into the sewer system.[1][2][3] All waste must be managed in accordance with local, state, and federal regulations.[4] Laboratory personnel are responsible for the proper handling, storage, labeling, and disposal of this hazardous waste.[1]

Summary of Chemical Safety Information

The following table summarizes key quantitative and safety data for this compound.

PropertyValueSource
CAS Number 2581-69-3MedChemExpress
Molecular Formula C18H14N4O2MedChemExpress
Molecular Weight 318.33 g/mol Sigma-Aldrich
Appearance Brown powderCole-Parmer
Melting Point 160.0 °C (320.0 °F; 433.1 K)Wikipedia
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)MedChemExpress
Storage Temperature Room temperatureSigma-Aldrich

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Immediate Handling and Personal Protective Equipment (PPE)
  • PPE: Before handling this compound, ensure appropriate personal protective equipment is worn, including safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile), and a lab coat. A dust mask (type N95 or equivalent) should be used to avoid inhalation of the powder.

  • Ventilation: Handle the solid dye in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with eyes and skin. Do not eat, drink, or smoke when using this product.

Spill Cleanup Procedure

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Cleanup:

    • For dry spills, carefully vacuum or sweep up the material. Avoid generating dust.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels, wipes) into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a detergent solution and water. All cleaning materials must be disposed of as hazardous waste.

Waste Collection and Container Management
  • Designate a Waste Container:

    • Use a container that is compatible with the chemical waste. The original manufacturer's container is often the best choice. If not available, a sturdy, leak-proof plastic container with a secure screw-top cap is preferred.

    • Ensure the container is in good condition, free of leaks, and clean on the outside.

  • Collect Waste:

    • Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), directly into the designated hazardous waste container.

    • Do not mix with incompatible wastes. this compound should be segregated from strong oxidizing agents.

  • Keep Container Closed: The waste container must be kept securely capped at all times, except when adding waste. This prevents the release of vapors and protects against spills.

Labeling and Storage
  • Labeling:

    • As soon as the first waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

    • The label must include the words "Hazardous Waste."

    • Clearly write the full chemical name: "this compound." Avoid abbreviations or formulas.

    • List all constituents if it is a mixed waste.

    • Indicate the date when waste was first added to the container (accumulation start date).

    • Provide the Principal Investigator's name, lab location, and contact information.

  • Storage (Satellite Accumulation Area):

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • The SAA must be under the control of laboratory personnel.

    • Ensure incompatible wastes are segregated within the SAA. For example, keep solids separate from liquids and oxidizers away from flammables.

Arranging for Disposal
  • Request Pickup: Once the waste container is full (do not overfill, leave at least one inch of headspace) or has been stored for the maximum allowable time (typically 6-12 months, check with your institution), arrange for its disposal.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or equivalent safety office.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. Wait for trained EHS staff to collect it.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disperse_Orange_1_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe handle Handle in Ventilated Area (e.g., Fume Hood) ppe->handle spill Spill Occurs? handle->spill container Select Compatible & Labeled Hazardous Waste Container label_container Complete Hazardous Waste Tag: - Full Chemical Name - Accumulation Date - PI Information container->label_container collect_solid Place Solid Waste & Contaminated Items in Container collect_solid->container spill->collect_solid No cleanup Follow Spill Cleanup Protocol: 1. Alert & Secure Area 2. Sweep/Vacuum Solid 3. Place in Waste Container spill->cleanup Yes cleanup->collect_solid store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store check_full Container Full or Max Storage Time Reached? store->check_full check_full->store No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes end End: Waste Collected by EHS request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Disperse Orange 1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Disperse Orange 1 (CAS No. 2581-69-3), a synthetic azo dye. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination. This compound is a brown powder that may cause eye, skin, and respiratory tract irritation.[1] It is classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction.[2][3] The toxicological properties of this material have not been fully investigated.[1]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required and recommended PPE for various laboratory operations involving this compound.

OperationEyesSkinRespiratory
Weighing and Handling Powder Chemical safety gogglesNitrile or Neoprene gloves, Lab coatNIOSH-approved N95 or P100 particulate respirator
Preparing Solutions Chemical safety gogglesNitrile or Neoprene gloves, Lab coatUse in a chemical fume hood
Handling Solutions Chemical safety gogglesNitrile or Neoprene gloves, Lab coatUse in a well-ventilated area
Cleaning Spills Chemical safety gogglesHeavy-duty gloves (e.g., Butyl rubber), Lab coat, Shoe coversNIOSH-approved respirator with particulate and organic vapor cartridges

Note on Glove Selection: While nitrile gloves offer good initial protection for handling the powder and solutions, they may have limited resistance to certain organic solvents.[4] For procedures involving solvents or prolonged contact, consider more robust options like neoprene or butyl rubber gloves. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Operational Checks:

  • Ensure the work area is clean and uncluttered.
  • Verify that a chemical fume hood is available and functioning correctly for weighing powder and preparing solutions.
  • Locate and confirm the accessibility of the nearest safety shower and eyewash station.
  • Assemble all necessary PPE and ensure it is in good condition.

2. Weighing and Solution Preparation:

  • Perform all weighing and initial solution preparation within a certified chemical fume hood to minimize inhalation of the powder.
  • Use a dedicated set of weighing tools (spatula, weigh boat) for this compound to prevent cross-contamination.
  • When preparing solutions, slowly add the powder to the solvent to avoid generating dust.
  • Keep the container of this compound tightly closed when not in use.

3. Handling and Experimental Use:

  • Conduct all subsequent manipulations of this compound solutions in a well-ventilated area.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Wash hands thoroughly after handling, even if gloves were worn.

4. Post-Handling Decontamination:

  • Clean the work area, including benchtops and equipment, with an appropriate solvent (e.g., alcohol) to remove any residual contamination.
  • Decontaminate all reusable equipment that came into contact with this compound.
  • Remove and dispose of contaminated PPE as outlined in the disposal plan.

Disposal Plan

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and other solid materials in a clearly labeled, sealed container for hazardous waste.
  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and respirator filters in a sealed bag and place it in the solid hazardous waste container.

2. Spill Management:

  • In case of a spill, evacuate the immediate area and restrict access.
  • For small powder spills, carefully vacuum or sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
  • Decontaminate the spill area with alcohol or a suitable cleaning agent.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.
  • Follow all local, state, and federal regulations for the disposal of hazardous materials.

Safety Workflow Diagram

DisperseOrange1_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_checks Pre-Operational Checks (Fume Hood, Eyewash) don_ppe Don Appropriate PPE prep_checks->don_ppe weigh_powder Weigh Powder in Fume Hood don_ppe->weigh_powder prep_solution Prepare Solution in Fume Hood weigh_powder->prep_solution experiment Conduct Experiment prep_solution->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate Waste (Solid, Liquid, PPE) decontaminate->segregate_waste dispose_waste Dispose of Hazardous Waste segregate_waste->dispose_waste spill Spill Occurs spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_cleanup->segregate_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.